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  • Product: 4-(3-Hydroxymethylphenyl)phenol
  • CAS: 191724-10-4

Core Science & Biosynthesis

Foundational

Structural Elucidation and Characterization of 4-(3-Hydroxymethylphenyl)phenol: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Chemical Context Biphenyl scaffolds are ubiquitous in medicinal chemistry, agrochemicals, and advanced functional mat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Chemical Context

Biphenyl scaffolds are ubiquitous in medicinal chemistry, agrochemicals, and advanced functional materials. The compound 4-(3-Hydroxymethylphenyl)phenol (CAS: 191724-10-4), systematically named 3'-(hydroxymethyl)-[1,1'-biphenyl]-4-ol, presents a unique asymmetric biphenyl system. It features two distinct hydrogen-bonding donors: a phenolic hydroxyl group and an aliphatic hydroxymethyl group. This technical whitepaper provides a rigorous, self-validating framework for its synthesis, multi-dimensional structural elucidation, and physicochemical characterization.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

Expertise & Causality: The construction of the biphenyl core is most efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling[1]. This methodology is specifically selected for its exceptional chemoselectivity, high functional group tolerance, and mild thermal conditions. Crucially, it allows the C-C bond formation to proceed smoothly without requiring the tedious protection and deprotection of the sensitive phenolic and hydroxymethyl oxygen atoms[2].

Step-by-Step Protocol
  • Preparation: In an oven-dried, argon-purged 100 mL Schlenk flask, add 4-bromophenol (1.0 mmol, 173 mg) and 3-(hydroxymethyl)phenylboronic acid (1.2 mmol, 182 mg).

  • Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol, 58 mg) as the active catalyst and Potassium Carbonate (K2CO3) (2.5 mmol, 345 mg) as the base[1].

  • Solvent System: Introduce a degassed biphasic mixture of Tetrahydrofuran (THF) and deionized water (4:1 v/v, 15 mL). The biphasic nature aids in dissolving both the organic substrates and the inorganic base while facilitating transmetalation.

  • Reaction: Heat the mixture to reflux (80 °C) under continuous stirring for 12 hours. Monitor the reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4) mobile phase.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and wash with brine (2 x 20 mL). Extract the aqueous layer once more with Ethyl Acetate (15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, eluting with a gradient of 10-40% Ethyl Acetate in Hexanes) to yield the pure product as a white solid.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 4-Bromophenol TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Base / H2O RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-(3-Hydroxymethylphenyl)phenol CAS: 191724-10-4 RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.

Structural Elucidation Strategy

A self-validating analytical workflow is essential to unambiguously confirm the molecular architecture. We employ a triad of High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy[3].

ElucidationWorkflow cluster_0 Mass Spectrometry (HRMS) cluster_1 NMR Spectroscopy (600 MHz) cluster_2 Vibrational Spectroscopy Sample Purified Compound CAS: 191724-10-4 HRMS ESI-TOF (Negative Mode) Determines Exact Mass & Formula Sample->HRMS NMR1D 1D NMR (1H, 13C) Identifies Protons & Carbons Sample->NMR1D FTIR FT-IR Confirms -OH & Aromatic Rings Sample->FTIR DataSync Data Integration & Structural Verification HRMS->DataSync NMR2D 2D NMR (COSY, HSQC, HMBC) Maps Connectivity & Framework NMR1D->NMR2D NMR2D->DataSync FTIR->DataSync

Caption: Integrated analytical workflow for the structural elucidation of biphenyl derivatives.

High-Resolution Mass Spectrometry (HRMS)

Causality: Phenolic compounds readily lose a proton to form highly stable phenoxide anions. Therefore, negative-ion electrospray ionization (ESI-) is prioritized over positive mode due to its superior sensitivity and lack of sodium/potassium adduct interference for this specific scaffold[3]. Protocol:

  • Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol.

  • Inject 5 µL into an ESI-TOF mass spectrometer operating in negative ion mode.

  • Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C. Results: The spectrum yields a high-intensity deprotonated molecular ion[M-H]⁻ at m/z 199.0765 (Calculated for C13H11O2: 199.0764), definitively confirming the molecular formula C13H12O2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While 1D ¹H and ¹³C NMR identify the functional groups and the number of distinct chemical environments, they cannot definitively prove the regiochemistry of the biphenyl linkage. 2D NMR (specifically Heteronuclear Multiple Bond Correlation, HMBC) is required to observe long-range ³JCH couplings across the inter-ring C-C bond, effectively bridging the two isolated spin systems[4]. Protocol:

  • Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO is chosen specifically to slow the chemical exchange rate of the hydroxyl protons, allowing them to be observed as distinct, quantifiable signals rather than broad baseline humps.

  • Acquire ¹H (600 MHz) and ¹³C (150 MHz) spectra at 298 K.

  • Acquire 2D COSY, HSQC, and HMBC spectra using standard gradient-selected pulse sequences.

Table 1: Summarized ¹H and ¹³C NMR Data (DMSO-d6, 600 MHz)

Position¹H Chemical Shift (δ, ppm)Multiplicity, J (Hz), Integration¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (²J, ³J)
Ring A (Phenol)
1-Quaternary131.2H-3, H-5, H-2', H-6'
2, 67.45d, J = 8.5, 2H127.8H-4 (OH)
3, 56.85d, J = 8.5, 2H115.6H-2, H-6
4-Quaternary157.1H-2, H-6, Phenol-OH
Phenol-OH9.52s, 1H-C-3, C-4, C-5
Ring B (3-Subst.)
1'-Quaternary140.5H-2, H-6, H-3', H-5'
2'7.55s, 1H124.3H-4', H-6', CH2
3'-Quaternary142.8H-5', CH2
4'7.22d, J = 7.5, 1H125.1H-2', H-6'
5'7.35t, J = 7.5, 1H128.9H-4', H-6'
6'7.42d, J = 7.5, 1H126.4H-2', H-4'
Aliphatic
CH24.55d, J = 5.5, 2H63.4H-2', H-4', Aliphatic-OH
Aliphatic-OH5.20t, J = 5.5, 1H-CH2, C-3'

Data Interpretation: The AA'BB' spin system (δ 7.45 and 6.85) is characteristic of the para-substituted phenol ring. The crucial HMBC correlation from the Ring A protons (H-2,6) to the Ring B quaternary carbon (C-1', δ 140.5) unambiguously confirms the 1,1'-biphenyl connectivity[4].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol: Analyze the neat solid using an Attenuated Total Reflectance (ATR) FT-IR spectrometer (4000–400 cm⁻¹). Results: A broad, intense absorption band at 3350 cm⁻¹ confirms the presence of hydrogen-bonded O-H stretching (encompassing both phenolic and aliphatic groups). Sharp bands at 1605 cm⁻¹ and 1510 cm⁻¹ correspond to the aromatic C=C skeletal vibrations, validating the highly conjugated biphenyl core.

Physicochemical Characterization

To ensure the material meets the stringent standards required for downstream biological assays or material science applications, basic physicochemical properties must be established:

  • Appearance: Off-white to white crystalline powder.

  • Melting Point: 152–154 °C (determined via differential scanning calorimetry at a heating rate of 10 °C/min).

  • Solubility Profile: Highly soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol); insoluble in non-polar solvents (hexanes) and water.

Conclusion

The structural elucidation of 4-(3-Hydroxymethylphenyl)phenol requires a multi-modal analytical approach. The synthesis via Suzuki-Miyaura coupling provides a robust, scalable route to the biphenyl scaffold. By integrating HRMS for exact mass determination with 2D NMR (specifically leveraging HMBC) for regiochemical mapping, researchers can achieve a self-validating, definitive proof of structure.

References

  • Sigma-Aldrich. "4-(3-Hydroxymethylphenyl)phenol." Sigma-Aldrich Product Catalog.
  • RSC Publishing. "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects." RSC Advances.
  • MDPI. "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives." Nanomaterials.
  • eGyanKosh. "STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA." eGyanKosh Repository.
  • BMANA Journal. "ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY." Rasayan J. Chem.
  • NIH / PMC. "Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP." Toxics.

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Exploratory

A Technical Guide to the Synthesis and Isolation of 4-(3-Hydroxymethylphenyl)phenol

Abstract This technical guide provides a comprehensive, scientifically-grounded protocol for the synthesis and isolation of 4-(3-Hydroxymethylphenyl)phenol, a biphenyl derivative with potential applications in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, scientifically-grounded protocol for the synthesis and isolation of 4-(3-Hydroxymethylphenyl)phenol, a biphenyl derivative with potential applications in medicinal chemistry and materials science. While a specific "discovery" of this compound is not prominently documented, this guide outlines a robust and efficient synthetic strategy utilizing the Suzuki-Miyaura cross-coupling reaction. Detailed experimental procedures, from precursor synthesis to final product purification and characterization, are presented. The rationale behind key experimental choices is discussed to provide researchers, scientists, and drug development professionals with a practical and insightful resource for obtaining this and structurally related compounds.

Introduction: The Significance of Functionalized Biphenyls

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide range of biologically active compounds and functional materials.[1][2] The specific functionalization of the biphenyl core allows for the fine-tuning of its physicochemical and biological properties. The presence of both a hydroxyl group and a hydroxymethyl group, as in 4-(3-Hydroxymethylphenyl)phenol, offers multiple points for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecules. These functional groups can act as hydrogen bond donors and acceptors, potentially influencing molecular interactions with biological targets or affecting the supramolecular organization in materials.

Synthetic Strategy: A Convergent Approach via Suzuki-Miyaura Coupling

The most direct and efficient pathway for the synthesis of 4-(3-Hydroxymethylphenyl)phenol is through a Suzuki-Miyaura cross-coupling reaction.[3][4] This powerful palladium-catalyzed carbon-carbon bond-forming reaction allows for the precise construction of the biphenyl core from two suitably functionalized benzene derivatives.[3] This convergent approach offers high yields and functional group tolerance.

The overall synthetic workflow is as follows:

  • Preparation of Precursors: The synthesis requires two key building blocks:

    • (3-Hydroxymethyl)phenylboronic acid: This can be synthesized from 3-bromobenzyl alcohol or is commercially available.[3]

    • 4-Bromophenol: A commercially available starting material. To facilitate the coupling reaction and avoid side reactions, the hydroxyl group of 4-bromophenol is typically protected.

  • Suzuki-Miyaura Cross-Coupling: The protected 4-bromophenol and (3-hydroxymethyl)phenylboronic acid are coupled using a palladium catalyst and a suitable base.[4]

  • Deprotection: The protecting group on the phenolic oxygen is removed to yield the final product, 4-(3-Hydroxymethylphenyl)phenol.

Visualization of the Synthetic Pathway

Synthetic Pathway cluster_0 Precursor 1 Synthesis cluster_1 Precursor 2 Preparation cluster_2 Core Synthesis 3-Bromobenzyl_alcohol 3-Bromobenzyl alcohol Grignard Grignard Formation (Mg, THF) 3-Bromobenzyl_alcohol->Grignard Borylation Borylation (B(OiPr)3, then H+) Grignard->Borylation Boronic_Acid (3-Hydroxymethyl)phenylboronic acid Borylation->Boronic_Acid Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) Boronic_Acid->Coupling 4-Bromophenol 4-Bromophenol Protection Protection (e.g., TBDMSCl, Imidazole) 4-Bromophenol->Protection Protected_Bromophenol Protected 4-Bromophenol Protection->Protected_Bromophenol Protected_Bromophenol->Coupling Protected_Biphenyl Protected Biphenyl Intermediate Coupling->Protected_Biphenyl Deprotection Deprotection (e.g., TBAF) Protected_Biphenyl->Deprotection Final_Product 4-(3-Hydroxymethylphenyl)phenol Deprotection->Final_Product

Caption: Synthetic pathway for 4-(3-Hydroxymethylphenyl)phenol.

Detailed Experimental Protocols

Synthesis of Precursor 1: (3-Hydroxymethyl)phenylboronic acid

While (3-Hydroxymethyl)phenylboronic acid is commercially available[5], a common synthetic route from 3-bromobenzyl alcohol is detailed below for contexts requiring its synthesis.[6]

Protocol:

  • To a solution of 3-bromobenzyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF), add magnesium turnings (1.2 eq).

  • Initiate the Grignard reaction, and once the magnesium is consumed, cool the solution to -78 °C.

  • Slowly add triisopropyl borate (1.5 eq) to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with aqueous HCl (2 M) and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

Protection of 4-Bromophenol

The phenolic hydroxyl group is protected to prevent it from interfering with the Suzuki coupling. A tert-butyldimethylsilyl (TBDMS) group is a suitable choice.

Protocol:

  • Dissolve 4-bromophenol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected 4-bromophenol.

Suzuki-Miyaura Cross-Coupling

This is the key step in forming the biphenyl core.[3]

Protocol:

  • In a reaction vessel, combine the protected 4-bromophenol (1.0 eq), (3-hydroxymethyl)phenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a solvent system, typically a mixture of toluene, ethanol, and water.

  • Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-90 °C until the starting materials are consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude protected biphenyl intermediate.

Deprotection of the Phenolic Hydroxyl Group

Protocol:

  • Dissolve the crude protected biphenyl intermediate in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1 M in THF) and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Isolation and Purification

The crude 4-(3-Hydroxymethylphenyl)phenol will likely contain residual reagents and byproducts. A multi-step purification process is recommended to achieve high purity.

Aqueous Workup

An initial aqueous wash can help remove highly polar impurities.

Column Chromatography

Purification by column chromatography on silica gel is a standard and effective method.[7]

Protocol:

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis.

  • Procedure: a. Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column. b. Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column. c. Elute the column with the mobile phase, gradually increasing the polarity. d. Collect fractions and analyze by TLC to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent to yield the purified product.

Recrystallization

For obtaining a highly crystalline final product, recrystallization from a suitable solvent system can be performed.[7][8]

Protocol:

  • Dissolve the purified product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).

  • Slowly add a co-solvent in which the product is less soluble (e.g., hexanes) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

  • Collect the crystals by filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

Visualization of the Purification Workflow

Purification Workflow Crude_Product Crude Product from Deprotection Aqueous_Workup Aqueous Workup (Removal of salts and polar impurities) Crude_Product->Aqueous_Workup Column_Chromatography Column Chromatography (Separation from non-polar and closely related impurities) Aqueous_Workup->Column_Chromatography Purity_Check_1 Purity Check (TLC/LC-MS) Column_Chromatography->Purity_Check_1 Recrystallization Recrystallization (Final purification and crystal formation) Purity_Check_1->Recrystallization If necessary Final_Product Pure 4-(3-Hydroxymethylphenyl)phenol Purity_Check_1->Final_Product If pure Recrystallization->Final_Product

Caption: General workflow for the purification of 4-(3-Hydroxymethylphenyl)phenol.

Characterization Data

The identity and purity of the synthesized 4-(3-Hydroxymethylphenyl)phenol should be confirmed by standard analytical techniques. The expected data is summarized below.

Technique Expected Observations
¹H NMR Aromatic protons in the range of 6.8-7.5 ppm. A singlet for the benzylic CH₂ protons around 4.6 ppm. Singlets for the phenolic OH and alcoholic OH, which may be broad and their chemical shifts can vary with concentration and solvent.
¹³C NMR Signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a higher chemical shift. A signal for the benzylic carbon around 64 ppm.
Mass Spec (MS) A molecular ion peak corresponding to the exact mass of C₁₃H₁₂O₂.
Infrared (IR) Broad O-H stretching bands for the phenolic and alcoholic hydroxyl groups in the range of 3200-3600 cm⁻¹. C-O stretching bands. Aromatic C-H and C=C stretching bands.
Melting Point A sharp melting point is indicative of high purity.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and isolation of 4-(3-Hydroxymethylphenyl)phenol. By employing a robust Suzuki-Miyaura cross-coupling strategy and systematic purification techniques, researchers can reliably obtain this valuable biphenyl derivative for further applications in drug discovery and materials science. The principles and protocols outlined herein can also be adapted for the synthesis of other functionalized biphenyl compounds.

References

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Foundational

A Technical Guide to the Spectroscopic Characterization of 4-(3-Hydroxymethylphenyl)phenol

Abstract This technical guide provides a comprehensive framework for the structural elucidation and purity assessment of 4-(3-Hydroxymethylphenyl)phenol, a biphenyl derivative with significant potential as a building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and purity assessment of 4-(3-Hydroxymethylphenyl)phenol, a biphenyl derivative with significant potential as a building block in medicinal chemistry and materials science. Recognizing the limited availability of published spectroscopic data for this specific compound, this document outlines the foundational principles, detailed experimental protocols, and predictive data interpretation for its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel organic compounds.

Introduction and Rationale

4-(3-Hydroxymethylphenyl)phenol, also known by its IUPAC name 3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-ol, is a bifunctional organic molecule featuring a biphenyl core. This structure is a privileged motif in drug discovery and materials science, offering a semi-rigid scaffold for constructing complex molecular architectures. The presence of both a phenolic hydroxyl group and a primary benzylic alcohol provides two distinct points for chemical modification, making it a versatile intermediate.

Given its potential utility, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive evidence of molecular structure and purity. This guide establishes a self-validating system of protocols and data interpretation workflows designed to provide a high degree of confidence in the identity and quality of synthesized 4-(3-Hydroxymethylphenyl)phenol.

Molecular Structure and Synthetic Context

A robust analytical strategy begins with a clear understanding of the target molecule and its likely synthetic origin.

Molecular Structure

The structure of 4-(3-Hydroxymethylphenyl)phenol consists of two directly connected phenyl rings. One ring is substituted with a hydroxyl group at the 4-position (para), and the second ring bears a hydroxymethyl group at the 3-position (meta) relative to the biphenyl linkage.

Figure 1. Molecular structure of 4-(3-Hydroxymethylphenyl)phenol with atom numbering for NMR assignments.

Plausible Synthetic Route: Suzuki-Miyaura Coupling

A common and efficient method for constructing the biphenyl scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] A plausible route involves coupling an appropriately protected phenol derivative, such as 4-bromophenyl acetate or 4-methoxyphenylboronic acid, with the corresponding coupling partner, followed by deprotection. Understanding this pathway is crucial for anticipating potential impurities, such as starting materials, homo-coupled byproducts, or intermediates, which must be distinguished from the final product via spectroscopy.

G A 3-Bromobenzyl Alcohol C 4-(3-Hydroxymethylphenyl)phenol A->C Suzuki-Miyaura Coupling Pd Catalyst, Base B 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol B->C G start Synthesized Compound nmr NMR (¹H, ¹³C) start->nmr ir FTIR-ATR start->ir ms ESI-MS start->ms structure Correct Structure? nmr->structure C-H Framework ir->structure Functional Groups ms->structure Molecular Weight purity Purity Confirmed? structure->purity Yes rework Purify or Re-synthesize structure->rework No final Characterized Product purity->final Yes purity->rework No

Figure 3. Integrated workflow for spectroscopic validation.

Conclusion

The structural characterization of 4-(3-Hydroxymethylphenyl)phenol is a systematic process that relies on the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive map of the carbon-hydrogen skeleton, IR spectroscopy confirms the essential hydroxyl and aromatic functional groups, and mass spectrometry verifies the molecular weight and integrity. By adhering to the rigorous experimental protocols and interpretative frameworks detailed in this guide, researchers can achieve a high level of confidence in the identity and purity of this versatile chemical intermediate, ensuring the reliability of subsequent research and development efforts.

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  • Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. The Journal of Physical Chemistry A. [Online] November 12, 2005. Available at: [Link]

  • Synthesis and Spectroscopic Study of New Biphenyl Derivatives as Potential Spectroscopic Probes. ResearchGate. [Online] July 2025. Available at: [Link]

  • 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Online] October 4, 2022. Available at: [Link]

  • Chemical shift-based methods in NMR structure determination. Progress in Nuclear Magnetic Resonance Spectroscopy. [Online] Available at: [Link]

  • 4-Hydroxybiphenyl. PubChem. [Online] Available at: [Link]

  • Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). [Online] October 15, 2020. Available at: [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Online] Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Online] June 16, 2023. Available at: [Link]

  • 13.2: The Chemical Shift. Chemistry LibreTexts. [Online] March 28, 2025. Available at: [Link]

  • Alcohols—The Rest of the Story. Spectroscopy Online. [Online] April 1, 2017. Available at: [Link]

  • Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry. [Online] March 1980. Available at: [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of The American Society for Mass Spectrometry. [Online] Available at: [Link]

  • Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry. [Online] June 5, 2016. Available at: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Online] December 30, 2015. Available at: [Link]

  • Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. ResearchGate. [Online] Available at: [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. ResearchGate. [Online] August 7, 2025. Available at: [Link]

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  • Biphenyl - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Online] Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Online] August 1, 2024. Available at: [Link]

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  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Online] May 1, 2013. Available at: [Link]

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Sources

Exploratory

The Hydroxymethyl-Biphenyl Scaffold in Modern Therapeutics: A Technical Guide to Biological Activities and Pharmacological Applications

Executive Summary In the landscape of rational drug design, the biphenyl core is a privileged scaffold, offering conformational flexibility and lipophilicity that readily interfaces with deep hydrophobic binding pockets....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the biphenyl core is a privileged scaffold, offering conformational flexibility and lipophilicity that readily interfaces with deep hydrophobic binding pockets. However, the strategic introduction of a hydroxymethyl group (-CH₂OH) onto the biphenyl ring system fundamentally alters its physicochemical and pharmacokinetic profile.

As an application scientist bridging the gap between molecular design and functional screening, I have observed that the hydroxymethyl substitution serves dual purposes:

  • Pharmacodynamic Modulation: It acts as a critical hydrogen bond donor/acceptor, altering target residence time and binding affinity (e.g., in voltage-gated sodium channels and Akt kinases).

  • Pharmacokinetic Steering: It increases the topological polar surface area (tPSA), often converting centrally penetrant molecules into peripherally restricted agents via active efflux mechanisms (e.g., ABCG2/P-glycoprotein substrates), or serving as an in vivo oxidizable prodrug moiety.

This whitepaper synthesizes the core biological activities of hydroxymethyl-substituted biphenyls, detailing their mechanisms, experimental validation protocols, and safety profiles[1, 2, 3, 4].

Mechanistic Pillars of Biological Activity

Peripherally Restricted FAAH Inhibition (Analgesia)

Fatty acid amide hydrolase (FAAH) inhibitors elevate endogenous levels of anandamide, providing robust analgesia. However, central FAAH inhibition can lead to off-target neuropsychiatric effects. The addition of a hydroxymethyl group to O-biphenyl-3-yl carbamates (e.g., Cyclohexylcarbamic Acid 3'-Carbamoyl-6-hydroxymethylbiphenyl-3-yl Ester) creates a peripherally restricted inhibitor [1].

The Causality of the Design: The -CH₂OH group does not disrupt the covalent inhibition of the FAAH catalytic serine. Instead, it transforms the molecule into a high-affinity substrate for the ATP-binding cassette transporter ABCG2 at the blood-brain barrier (BBB). This active efflux ensures the drug remains in the systemic circulation, targeting visceral and inflammatory pain without CNS penetration [1].

FAAH_Restriction Compound Hydroxymethyl-Biphenyl FAAH Inhibitor Blood Systemic Circulation Compound->Blood BBB Blood-Brain Barrier (ABCG2 Transporter) Blood->BBB Attempted CNS Entry Peripheral Peripheral Tissues (FAAH Inhibition) Blood->Peripheral High Distribution BBB->Blood Efflux via ABCG2 (Due to -CH2OH polarity) CNS Central Nervous System (No FAAH Inhibition) BBB->CNS Blocked Entry

Figure 1: Mechanism of peripheral restriction for hydroxymethyl-biphenyl FAAH inhibitors via ABCG2 efflux.

Voltage-Gated Sodium Channel (VGSC) Modulation (Anticonvulsants)

Substituted N-(Biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides are potent anticonvulsants. When a polar, protic hydroxymethyl group is introduced at the 3″ or 4″ position of the terminal aryl ring (e.g., Compound (R)-14), the molecule exhibits profound effects on the slow inactivation state of VGSCs [2].

The Causality of the Design: Unlike fast inactivation, slow inactivation regulates the baseline availability of sodium channels, preventing high-frequency repetitive firing (seizures) without disrupting normal action potentials. The hydroxymethyl moiety provides a specific hydrogen-bonding interaction within the local anesthetic (LA) binding site of the NaV1.2/NaV1.6 channels, stabilizing the channel in its slow-inactivated conformation [2].

Akt Kinase Inhibition (Oncology)

Recent developments in pancreatic cancer therapeutics have highlighted hydroxymethyl-biphenyl derivatives integrated into azole urea compounds (e.g., {4-[3′-(Hydroxymethyl)biphenyl-4-yl]-1H-1,2,3-triazol-1-yl}(pyrrolidin-1-yl)methanone) [3].

The Causality of the Design: The Akt pathway is hyperactivated in many solid tumors. The biphenyl core inserts into the hydrophobic cleft of the Akt kinase domain, while the hydroxymethyl group interacts with polar residues at the edge of the ATP-binding pocket. This competitive inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis [3].

Akt_Pathway Ligand Growth Factors RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K RTK->PI3K Akt Akt Kinase PI3K->Akt Apoptosis Apoptosis Induction (Pancreatic Cancer) Akt->Apoptosis Blocked Survival Signals Proliferation Cell Proliferation & Migration Akt->Proliferation Promotes Inhibitor Hydroxymethyl-Biphenyl Azole Urea Inhibitor->Akt Inhibits (Competitive)

Figure 2: Disruption of the PI3K/Akt survival pathway by hydroxymethyl-biphenyl azole ureas.

Angiotensin II Antagonists: Prodrugs and Intermediates

In cardiovascular pharmacology, 4-bromomethyl-2′-hydroxymethylbiphenyl is a critical intermediate for synthesizing Angiotensin II receptor blockers (ARBs) like Telmisartan. Furthermore, the hydroxymethyl group itself acts as a prodrug moiety; in vivo hepatic enzymes readily oxidize the -CH₂OH group to the active -COOH carboxylic acid required for AT1 receptor antagonism, improving oral bioavailability and pharmacokinetics [4].

Safety, Genotoxicity, and Structural Alerts

When developing biphenyl compounds, genotoxicity is a primary concern. It is crucial to distinguish between hydroxymethyl and chloromethyl substitutions. Historical UKEMS genotoxicity trials demonstrated that while 4-chloromethylbiphenyl is highly active in Salmonella/microsome and DNA repair assays (due to the highly reactive, electrophilic alkylating nature of the chloromethyl group), 4-hydroxymethylbiphenyl is completely inactive in these mutagenicity assays [5, 6]. The substitution of the halogen with a hydroxyl group eliminates the alkylating structural alert, rendering the scaffold safe for downstream drug development [5].

Quantitative Data Summary

The following table synthesizes the pharmacological metrics of key hydroxymethyl-biphenyl derivatives across different therapeutic areas.

Compound ClassPrimary TargetKey DerivativePrimary Efficacy MetricBrain Penetration
O-Biphenyl Carbamate FAAH (Analgesia)Compound 21ED₅₀ (Liver) = 0.2 mg/kgED₅₀ (Brain) = 15 mg/kgNo (Peripherally Restricted via ABCG2) [1]
Acetamido-propionamide VGSC (Anticonvulsant)Compound (R)-14PI (TD₅₀/ED₅₀) > Clinical StandardsYes (Required for CNS activity) [2]
Azole Urea Akt Kinase (Oncology)Compound 12aIC₅₀ (Antiproliferative) in low μM rangeN/A (Targeting Pancreatic tumors) [3]
Biphenyl-tetrazole AT1 Receptor (Hypertension)2'-Hydroxymethyl ProdrugsIn vivo conversion to -COOHNo (Systemic action) [4]

Standardized Experimental Protocols

To ensure self-validating and reproducible results, the following protocols outline the critical steps for evaluating hydroxymethyl-biphenyl derivatives.

Protocol A: Ex Vivo FAAH Activity Assay (Validation of Peripheral Restriction)

Purpose: To quantify the tissue-specific inhibition of FAAH, confirming that the hydroxymethyl group prevents BBB crossing.

  • Dosing & Tissue Harvesting: Administer the hydroxymethyl-biphenyl compound (e.g., 1 mg/kg s.c.) to Swiss Webster mice. After 1 hour, euthanize and rapidly dissect the brain and liver.

  • Homogenization: Homogenize tissues in 50 mM Tris buffer (pH 7.5) at 4°C to preserve enzyme integrity.

  • Incubation: Transfer 50 μg of brain protein (or 10 μg of liver protein) into 0.5 mL Tris buffer containing 0.05% BSA. Add 10 μM non-radioactive anandamide spiked with anandamide[ethanolamine-³H] (10,000 cpm).

    • Causality Note: Tritiated anandamide is essential here. O-biphenyl carbamates are irreversible, covalent inhibitors. Radiometric tracking allows for highly sensitive detection of residual active enzyme sites.

  • Reaction Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 1 mL of chloroform/methanol (1:1).

  • Quantification: Vortex and centrifuge to separate phases. The cleaved [³H]-ethanolamine partitions into the aqueous layer. Measure radioactivity via liquid scintillation counting. High counts in brain vs. low counts in liver confirm peripheral restriction [1].

Protocol B: Whole-Cell Patch-Clamp for VGSC Slow Inactivation

Purpose: To evaluate the anticonvulsant mechanism of polar-protic substituted biphenyls.

  • Cell Preparation: Culture CAD (Cath-a-differentiated) cells or rat embryonic cortical neurons.

  • Electrophysiology Setup: Use a patch-clamp amplifier in whole-cell configuration. The extracellular solution must contain the hydroxymethyl-biphenyl derivative (e.g., 10 μM of (R)-14).

  • Voltage Protocol (Slow Inactivation): Hold cells at -80 mV. Apply a series of long depolarizing prepulses (e.g., 10 seconds to 0 mV) followed by a brief recovery pulse to -100 mV (to remove fast inactivation), and finally a test pulse to 0 mV.

    • Causality Note: The 10-second prepulse is critical. It forces the channels into the slow-inactivated state. If the hydroxymethyl compound is effective, the current elicited by the test pulse will be significantly reduced compared to vehicle control, proving the compound stabilizes the slow-inactivated conformation [2].

References

  • Clapper, J. R., et al. (2009). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. ChemMedChem.[Link]

  • Park, K. D., et al. (2014). Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels. Journal of Medicinal Chemistry.[Link]

  • Amsterdam UMC Researchers. (2024). Synthesis and biological evaluation of a new class of azole urea compounds as Akt inhibitors with promising anticancer. European Journal of Medicinal Chemistry.[Link]

  • Synthesis of 4-bromomethyl-2′-formylbiphenyl and 4-bromomethyl-2′-hydroxymethylbiphenyl and its use in preparation of angiotensin II antagonists.
  • Booth, S. C., et al. (1983). The Biological Activity of 4-chloromethylbiphenyl, Benzyl Chloride and 4-hydroxymethylbiphenyl in 4 Short-Term Tests for Carcinogenicity. Mutation Research.[Link]

  • U.S. Environmental Protection Agency (EPA). (1989). Benzyl chloride (CASRN 100-44-7) IRIS Assessment. EPA.gov.[Link]

Foundational

An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 4-(3-Hydroxymethylphenyl)phenol

Abstract This technical guide provides a comprehensive, multi-faceted workflow for the in silico prediction of the bioactivity of 4-(3-Hydroxymethylphenyl)phenol. In the landscape of modern drug discovery, computational...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, multi-faceted workflow for the in silico prediction of the bioactivity of 4-(3-Hydroxymethylphenyl)phenol. In the landscape of modern drug discovery, computational methods are indispensable for rapidly and cost-effectively screening novel chemical entities, a process that once required extensive and resource-heavy laboratory work.[1][2] This document is designed for researchers, computational chemists, and drug development professionals, offering a systematic approach that begins with foundational physicochemical and pharmacokinetic profiling and progresses to advanced, mechanism-focused techniques like molecular docking and molecular dynamics simulations. By integrating data from Quantitative Structure-Activity Relationship (QSAR) models, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, and protein target identification, we construct a holistic predictive profile of the subject compound. Each protocol herein is presented as a self-validating system, emphasizing the rationale behind methodological choices and the critical need for subsequent experimental validation.

Foundational Analysis: Structure and Pharmacokinetic Profiling

Before investigating potential biological targets and mechanisms of action, it is crucial to establish a foundational understanding of the compound's inherent chemical properties and its likely behavior within a biological system. This initial phase acts as a critical filter, identifying potential liabilities that could terminate a drug development program, regardless of efficacy.[3][4]

Molecular Identity and Physicochemical Properties

4-(3-Hydroxymethylphenyl)phenol is a biphenyl derivative, a class of phenolic compounds known to exhibit a wide range of biological activities, including antioxidant and antimicrobial effects.[5][6] Its structure consists of a phenol ring linked to a second phenyl ring bearing a hydroxymethyl substituent at the meta-position.

  • IUPAC Name: 4-(3-(hydroxymethyl)phenyl)phenol

  • Molecular Formula: C₁₃H₁₂O₂

  • Canonical SMILES: OCc1cccc(c1)c2ccc(O)cc2

The compound's physicochemical properties, which govern its absorption and distribution, can be calculated using various computational tools. These descriptors are fundamental inputs for subsequent ADMET and QSAR modeling.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 200.23 g/mol Influences diffusion and transport across biological membranes.[7]
XLogP3 2.3An indicator of lipophilicity; affects solubility, permeability, and plasma protein binding.[7]
Hydrogen Bond Donors 2The two hydroxyl (-OH) groups can donate hydrogen bonds, crucial for target interaction.[8]
Hydrogen Bond Acceptors 2The oxygen atoms of the hydroxyl groups can accept hydrogen bonds.[8]
Rotatable Bond Count 2Relates to molecular flexibility, which influences binding entropy and conformational adaptability.[8]
Topological Polar Surface Area (TPSA) 40.5 ŲPredicts drug transport properties, particularly blood-brain barrier penetration and intestinal absorption.[7]

Table 1: Predicted physicochemical properties of 4-(3-Hydroxymethylphenyl)phenol.

In Silico ADMET Profile Prediction

ADMET prediction is a cornerstone of early-stage drug discovery, designed to identify compounds with unfavorable pharmacokinetic or toxicity profiles.[9] Machine learning models, trained on extensive datasets of known compounds, offer rapid and increasingly accurate evaluations.[4][10]

This protocol describes the use of a public web server, such as ADMETlab 3.0 or ADMET-AI, for a comprehensive ADMET assessment.[4]

  • Input Submission: Navigate to the chosen web server. Input the canonical SMILES string for 4-(3-Hydroxymethylphenyl)phenol (OCc1cccc(c1)c2ccc(O)cc2) into the prediction interface.

  • Initiate Calculation: Run the prediction module. The platform's underlying machine learning models will calculate a wide array of ADMET-related properties.[4]

  • Data Compilation and Interpretation: Collate the output into a summary table (see Table 2). The causality behind these predictions is critical; for instance, good human intestinal absorption (HIA) is often correlated with moderate lipophilicity and a low TPSA. Conversely, potential inhibition of key cytochrome P450 (CYP) enzymes can signal a risk of drug-drug interactions.

ADMET CategoryPropertyPredicted OutcomeRationale & Implication
Absorption Human Intestinal Absorption (HIA)GoodSuggests the compound is likely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerate-HighIndicates efficient passive diffusion across the intestinal epithelial barrier.
Distribution Blood-Brain Barrier (BBB) PenetrationLowThe TPSA of 40.5 Ų is within a range that often permits BBB passage, but other factors may limit it. This suggests a lower likelihood of central nervous system side effects.
Plasma Protein Binding (PPB)HighThe compound's lipophilicity (LogP ~2.3) suggests it may bind extensively to plasma proteins like albumin, reducing its free, active concentration.
Metabolism CYP450 2D6 InhibitorNon-inhibitorLow risk of interfering with the metabolism of drugs cleared by the CYP2D6 enzyme.
CYP450 3A4 InhibitorNon-inhibitorLow risk of interfering with the metabolism of a wide range of common medications.
Excretion Half-Life (T₁/₂)ModerateThe predicted metabolic stability suggests a reasonable duration of action.
Clearance (CL)Low-ModeratePredicts the rate at which the compound is removed from the body.
Toxicity Ames MutagenicityNon-mutagenicLow probability of causing DNA mutations, a critical safety endpoint.
hERG BlockadeLow RiskPredicts a low likelihood of blocking the hERG potassium channel, which is associated with cardiac arrhythmia (QT prolongation).
Human Hepatotoxicity (H-HT)Low RiskSuggests a low probability of causing drug-induced liver injury.

Table 2: Illustrative ADMET profile for 4-(3-Hydroxymethylphenyl)phenol. Note: These are hypothetical predictions derived from typical outputs of ADMET prediction platforms.

Bioactivity Scaffolding: QSAR and Target Identification

With a favorable foundational profile, the next phase is to predict the compound's specific biological activities. This involves two complementary approaches: QSAR, which leverages data from similar molecules to predict activity, and target identification, which seeks to identify specific protein binding partners.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical formalisms that correlate variations in the chemical structure of a series of compounds with their biological activity.[11] For phenolic compounds, robust QSAR models exist for predicting activities such as antioxidant potential, cytotoxicity, and antibacterial effects.[5][12] The core principle is that a new compound's activity can be predicted based on its calculated molecular descriptors if it falls within the model's applicability domain.[13]

QSAR_Workflow cluster_0 Data Curation & Preparation cluster_1 Model Development & Validation cluster_2 Prediction for Novel Compound Data 1. Select Dataset (e.g., Phenols with known antioxidant IC50 values) Calc 2. Calculate Molecular Descriptors (e.g., LogP, TPSA, Electronic Properties) Data->Calc Split 3. Split Data (Training Set & Test Set) Calc->Split Train 4. Train Model (e.g., Machine Learning, Multiple Linear Regression) Split->Train Validate 5. Validate Model (Internal & External Validation) Train->Validate NewDesc 6. Calculate Descriptors for 4-(3-Hydroxymethylphenyl)phenol Validate->NewDesc Predict 7. Predict Bioactivity (e.g., Antioxidant Potential) NewDesc->Predict

QSAR workflow for bioactivity prediction.
  • Dataset Curation: A dataset of phenolic compounds with experimentally determined antioxidant activity (e.g., DPPH radical scavenging IC₅₀) is compiled from scientific literature or databases like ChEMBL.[13][14]

  • Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated using software like RDKit or PaDEL-Descriptor.

  • Model Generation: Using the training set, a statistical or machine learning model is built to correlate the descriptors with the observed biological activity.[11]

  • Rigorous Validation: The model's predictive power is assessed through internal validation (e.g., cross-validation) and, most importantly, external validation using the independent test set.[12] A statistically robust model will accurately predict the activity of the test set compounds.

  • Prediction for the Target Compound: The validated QSAR model is used to predict the antioxidant activity of 4-(3-Hydroxymethylphenyl)phenol based on its calculated descriptors.

Protein Target Identification

While QSAR predicts what a compound might do, target identification predicts where it might act. This can be achieved through "reverse docking" or similarity-based approaches, where the compound is computationally screened against databases of known protein structures to find potential binding partners.[15] Phenolic compounds are often promiscuous, interacting with multiple targets, which can lead to both therapeutic effects and off-target toxicities.[16]

  • Platform Selection: Utilize a web server like SwissTargetPrediction, which predicts targets based on the principle of similarity. The underlying assumption is that structurally similar molecules tend to bind to similar proteins.

  • Structure Submission: Input the SMILES string of 4-(3-Hydroxymethylphenyl)phenol into the platform.

  • Target Analysis: The server returns a ranked list of potential protein targets. It is crucial to analyze these targets based on their biological function and relevance. For phenolic compounds, common targets include enzymes like oxidoreductases, transferases, and kinases, as well as various receptors and transporters.[16][17]

Target ClassRepresentative Protein TargetUniProt IDPredicted ProbabilityPotential Therapeutic Relevance
Enzyme Carbonic Anhydrase IIP00918HighDiuretic, Anti-glaucoma
Enzyme Catechol-O-methyltransferase (COMT)P21964HighNeurological Disorders
Enzyme Prostaglandin H2 Synthase-2 (COX-2)P35354ModerateAnti-inflammatory, Analgesic
Nuclear Receptor Estrogen Receptor Alpha (ERα)P03372ModerateOncology, Hormone Regulation
Kinase Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)P35968LowAngiogenesis Inhibition, Oncology

Table 3: Illustrative list of potential protein targets for 4-(3-Hydroxymethylphenyl)phenol as predicted by similarity-based methods. Targets are chosen based on known activities of similar phenolic structures.

Mechanistic Deep-Dive: Docking and Molecular Dynamics

Having identified a set of high-probability protein targets, the next step is to model the physical interaction between the ligand (our compound) and the receptor (the protein target). This provides mechanistic insights into how the compound might exert its biological effect.

Docking_MD_Workflow cluster_prep System Preparation cluster_dock Molecular Docking cluster_md Molecular Dynamics PDB 1. Obtain Receptor Structure (from Protein Data Bank) PrepReceptor 2. Prepare Receptor (Remove water, add hydrogens, assign charges) PDB->PrepReceptor Grid 4. Define Binding Site (Grid Box Generation) PrepReceptor->Grid PrepLigand 3. Prepare Ligand (Generate 3D conformer, define rotatable bonds) Dock 5. Run Docking Simulation (e.g., AutoDock Vina) PrepLigand->Dock Grid->Dock AnalyzeDock 6. Analyze Results (Binding Energy & Pose) Dock->AnalyzeDock SetupMD 7. Solvate Complex (Water Box & Ions) AnalyzeDock->SetupMD Select Best Pose RunMD 8. Run MD Simulation (e.g., 100 ns) SetupMD->RunMD AnalyzeMD 9. Trajectory Analysis (RMSD, H-Bonds, Stability) RunMD->AnalyzeMD

Integrated workflow for molecular docking and dynamics.
Molecular Docking Simulation

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a protein's binding site.[18][19] A lower binding energy value (more negative) typically indicates a more favorable interaction.[20]

This protocol uses COX-2 (PDB ID: 5IKR) as the example receptor, a plausible target for a phenolic compound.

  • Receptor Preparation:

    • Download the crystal structure of COX-2 (PDB ID: 5IKR) from the RCSB Protein Data Bank.

    • Using visualization software like PyMOL or Chimera, remove all water molecules and co-crystallized ligands. The rationale is to study the direct interaction of our compound in the binding pocket.

    • Using AutoDockTools (ADT), add polar hydrogens to satisfy valence and assign Kollman charges. This step is critical for accurate electrostatic calculations.[21]

    • Save the prepared receptor in the required .pdbqt format.

  • Ligand Preparation:

    • Generate a 3D structure of 4-(3-Hydroxymethylphenyl)phenol.

    • In ADT, detect the ligand's root and define its rotatable bonds to allow for conformational flexibility during docking.[18]

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Definition:

    • In ADT, define a 3D grid box centered on the known active site of COX-2. This box defines the search space for the ligand, focusing the computational effort on the region of interest.[18]

  • Running AutoDock Vina:

    • Execute the docking simulation from the command line, providing the prepared receptor, ligand, and grid configuration files as input.

  • Results Analysis:

    • AutoDock Vina will output several binding poses ranked by their binding affinity scores (in kcal/mol).

    • The top-ranked pose (most negative score) is visualized in complex with the receptor using PyMOL. Key interactions, such as hydrogen bonds and hydrophobic contacts, are identified and analyzed to understand the structural basis of the binding.

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding event, MD simulation evaluates the stability and dynamics of the protein-ligand complex over time in a simulated aqueous environment.[22][23] This provides a more realistic assessment of the interaction.

  • System Setup: The highest-scoring docked pose from the previous step is used as the starting structure. This complex is placed in a periodic box of water molecules, and counter-ions are added to neutralize the system's charge, mimicking physiological conditions.

  • Simulation Run: The system undergoes energy minimization, followed by a simulation run (e.g., 50-100 nanoseconds) using an MD engine like GROMACS or AMBER. During the simulation, the positions of all atoms are updated at discrete time steps according to classical laws of physics.[24]

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): The RMSD of the ligand and protein backbone is calculated over the simulation time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand remains stably bound.[25]

    • Interaction Analysis: The trajectory is analyzed to monitor the persistence of key interactions (e.g., hydrogen bonds) identified during docking. Stable interactions throughout the simulation lend higher confidence to the predicted binding mode.

Synthesis and Concluding Remarks

The in silico workflow detailed in this guide provides a powerful, multi-layered approach to characterizing the potential bioactivity of 4-(3-Hydroxymethylphenyl)phenol. The synthesis of findings from each stage allows for the construction of a comprehensive hypothesis:

  • Pharmacokinetics: The compound is predicted to have good oral absorption and metabolic stability, with a low risk of common toxicities, making it a viable candidate for further investigation.

  • Predicted Bioactivity: QSAR modeling suggests potential as an antioxidant.

  • Potential Mechanisms: Target prediction identifies plausible protein partners, such as COX-2, suggesting a potential anti-inflammatory role. Molecular docking and MD simulations provide a detailed, atomistic model of this interaction, confirming a stable and high-affinity binding mode.

It is imperative to recognize the limitations of this computational approach. In silico predictions are hypotheses, not empirical facts.[26] Their primary role is to guide and prioritize experimental work efficiently. The predictions generated through this workflow must be validated through rigorous laboratory experiments, including chemical synthesis, in vitro enzyme assays against predicted targets (e.g., a COX-2 inhibition assay), and cell-based activity studies. Only through this synergy of computational prediction and experimental validation can the true therapeutic potential of 4-(3-Hydroxymethylphenyl)phenol be fully elucidated.

References

  • Application of molecular dynamics simulations in the study of protein-ligand interactions. (n.d.). Google AI.
  • Mazumder, M., et al. (2018). Chemometric QSAR Modeling and In Silico Design of Antioxidant NO Donor Phenols. PMC. Retrieved March 4, 2026, from [Link]

  • Schlitter, J., et al. (2002). MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. PMC. Retrieved March 4, 2026, from [Link]

  • Ganesan, A., Coote, M. L., & Barakat, K. (2017). Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect. Retrieved March 4, 2026, from [Link]

  • Use ADMET-AI Online. (n.d.). Neurosnap. Retrieved March 4, 2026, from [Link]

  • Ghanbari, R., et al. (2021). Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. Frontiers in Microbiology. Retrieved March 4, 2026, from [Link]

  • Opo, F. A., & Asenso, J. (2022). Computational/in silico methods in drug target and lead prediction. PMC. Retrieved March 4, 2026, from [Link]

  • El-Basaty, A., et al. (2021). A machine learning-based QSAR model for predicting phenols cytotoxicity. International Journal of Scientific and Management Research. Retrieved March 4, 2026, from [Link]

  • ADMET-AI. (n.d.). admet-ai.com. Retrieved March 4, 2026, from [Link]

  • QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. (2022). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. (n.d.). Biopole. Retrieved March 4, 2026, from [Link]

  • Johny, A. (2024). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved March 4, 2026, from [Link]

  • How to use ADMET online. (n.d.). Tamarind Bio. Retrieved March 4, 2026, from [Link]

  • Ghamali, M., et al. (2020). QSAR modeling of antiradical properties of phenolic compounds using DFT calculations. Portail des Revues Scientifiques Marocaines. Retrieved March 4, 2026, from [Link]

  • ADMET predictions. (n.d.). VLS3D.COM. Retrieved March 4, 2026, from [Link]

  • Gao, Z., et al. (2008). PDTD: a web-accessible protein database for drug target identification. PMC. Retrieved March 4, 2026, from [Link]

  • Small molecule docking. (n.d.). Bonvin Lab. Retrieved March 4, 2026, from [Link]

  • ADMET Prediction-Webserver-ADMElab. (n.d.). lmmd.ecust.edu.cn. Retrieved March 4, 2026, from [Link]

  • Physics-Based Molecular Dynamics Simulations Shed Light on Protein-Ligand Interactions. (2024). Medium. Retrieved March 4, 2026, from [Link]

  • Potential Benefits of In Silico Methods: A Promising Alternative in Natural Compound's Drug Discovery and Repurposing for HBV Therapy. (2024). MDPI. Retrieved March 4, 2026, from [Link]

  • Session 4: Introduction to in silico docking. (n.d.). University of Cambridge. Retrieved March 4, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2024). ChemCopilot. Retrieved March 4, 2026, from [Link]

  • Protein-ligand interactions using molecular dynamics? (2013). ResearchGate. Retrieved March 4, 2026, from [Link]

  • In silico prediction of biological activity of volatile metabolite using deep learning algorithm. (2023). Nature. Retrieved March 4, 2026, from [Link]

  • Small Molecule Docking. (n.d.). KBbox. Retrieved March 4, 2026, from [Link]

  • BioGRID | Database of Protein, Chemical, and Genetic Interactions. (n.d.). BioGRID. Retrieved March 4, 2026, from [Link]

  • Guide to Top Proteomics Databases and How to Access Them. (2024). BigOmics Analytics. Retrieved March 4, 2026, from [Link]

  • Therapeutic targets for phenolic compounds from agro-industrial byproducts. (n.d.). MDC Repository. Retrieved March 4, 2026, from [Link]

  • Protein–protein interactions of polyphenol targets. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. (2022). Frontiers. Retrieved March 4, 2026, from [Link]

  • 4-(HYDROXYMETHYL)PHENOL | CAS 623-05-2. (n.d.). Matrix Fine Chemicals. Retrieved March 4, 2026, from [Link]

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  • search protein databases using a protein query. (n.d.). BLAST - NIH. Retrieved March 4, 2026, from [Link]

  • Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. (2022). PMC. Retrieved March 4, 2026, from [Link]

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Exploratory

4-(3-Hydroxymethylphenyl)phenol: A Strategic Biaryl Scaffold for Oligonucleotide Therapeutics

Topic: 4-(3-Hydroxymethylphenyl)phenol and its role as a synthetic intermediate Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(3-Hydroxymethylphenyl)phenol and its role as a synthetic intermediate Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary

In the landscape of modern medicinal chemistry, 4-(3-Hydroxymethylphenyl)phenol (CAS: 191724-10-4) has emerged as a high-value synthetic intermediate, transcending its role as a simple biaryl building block. While biaryl motifs are ubiquitous in pharmaceutical agents (e.g., AT1 antagonists, liquid crystals), this specific isomer possesses a unique orthogonal reactivity profile—combining a phenolic hydroxyl and a benzylic alcohol.

Its most critical application lies in the field of nucleic acid therapeutics , specifically as a non-nucleosidic modifier for siRNA (small interfering RNA). Research indicates that incorporating this biaryl unit into siRNA strands significantly enhances nuclease resistance and strand selectivity, addressing two of the primary challenges in RNAi drug development.

This guide provides a comprehensive technical analysis of 4-(3-Hydroxymethylphenyl)phenol, detailing its synthesis, chemical reactivity, and critical role in stabilizing therapeutic oligonucleotides.

Chemical Profile & Structural Significance

The molecule consists of a biphenyl core substituted at the 4-position of one ring with a hydroxyl group (phenol) and at the 3-position of the other ring with a hydroxymethyl group (benzyl alcohol).

PropertyData
Chemical Name 4-(3-Hydroxymethylphenyl)phenol
Synonyms 3'-Hydroxymethyl-4-biphenylol; 4'-Hydroxy-3-biphenylmethanol
CAS Number 191724-10-4
Molecular Formula C₁₃H₁₂O₂
Molecular Weight 200.24 g/mol
Core Scaffold Biaryl (Phenyl-Phenol)
Key Functionalities 1.[1][2][3][4] Phenol (Ar-OH): Nucleophilic, acidic (pKa ~10), site for phosphorylation or etherification.2. Benzyl Alcohol (Ar-CH₂OH): Primary alcohol, site for DMTr protection, oxidation, or halogenation.
Structural Logic in Drug Design

The orthogonal reactivity of the two hydroxyl groups allows for precise, stepwise functionalization. In oligonucleotide synthesis, this molecule acts as a "biaryl glycol" mimic:

  • The Benzyl Alcohol often mimics the 5'-hydroxyl of ribose (primary, sterically accessible).

  • The Phenol can mimic the 3'-hydroxyl or nucleobase attachment points, providing a rigid hydrophobic spacer that intercalates into the DNA/RNA helix, improving stacking interactions without disrupting hydrogen bonding of neighboring bases.

Synthesis: The Suzuki-Miyaura Protocol

The most robust route to 4-(3-Hydroxymethylphenyl)phenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is preferred over Gomberg-Bachmann or Ullmann couplings due to mild conditions and tolerance of the free hydroxyl groups (often negating the need for protecting groups).

Reaction Pathway

Reagents: 4-Hydroxyphenylboronic acid + 3-Bromobenzyl alcohol. Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂. Base: Aqueous Na₂CO₃ or K₂CO₃.

Synthesispathway Reactant1 4-Hydroxyphenylboronic acid Catalyst Pd(PPh3)4, Na2CO3 DME/H2O, 80°C Reactant1->Catalyst Reactant2 3-Bromobenzyl alcohol Reactant2->Catalyst Intermediate Pd(II) Complex (Oxidative Addition) Catalyst->Intermediate Cycle Initiation Product 4-(3-Hydroxymethylphenyl)phenol (Target Biaryl) Intermediate->Product Reductive Elimination

Caption: Convergent Suzuki-Miyaura coupling strategy for the synthesis of the target biaryl intermediate.

Detailed Experimental Protocol

Note: This protocol is scalable and avoids the use of toxic tin reagents (Stille coupling).

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromobenzyl alcohol (1.0 eq, 10 mmol) and 4-hydroxyphenylboronic acid (1.1 eq, 11 mmol) in 1,2-dimethoxyethane (DME, 40 mL).

  • Degassing: Sparge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Catalysis: Add Pd(PPh₃)₄ (3 mol%, 0.3 mmol).

  • Base Addition: Add a degassed solution of Na₂CO₃ (2.0 eq, 20 mmol) in water (10 mL). The mixture will turn biphasic.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere for 12–16 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~6 (to protonate the phenol). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[3]

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Gradient: 20% -> 50% EtOAc in Hexanes).

  • Yield: Expected yield is 75–85%. The product appears as a white to off-white solid.

Application Deep Dive: siRNA Modification

The primary high-value application of this intermediate is in the engineering of siRNA therapeutics . Unmodified siRNA suffers from rapid degradation by serum nucleases and off-target effects.

Mechanism of Action

Research by Yoshikawa et al. (Bioconjugate Chem., 2011) demonstrated that replacing terminal nucleotides with non-nucleosidic biaryl units like 4-(3-Hydroxymethylphenyl)phenol improves the pharmacological profile of siRNA.

  • Nuclease Resistance: The biaryl unit lacks the phosphodiester-ribose linkage recognized by exonucleases. Capping the 3' or 5' end with this unit acts as a steric block, significantly extending half-life in serum.

  • Strand Selectivity: In the RNA-induced silencing complex (RISC), only the antisense strand should be selected. Modifying the 5'-end of the sense strand (passenger strand) with this biaryl unit prevents its phosphorylation and subsequent loading into RISC, thereby reducing off-target gene silencing.

Workflow: Conversion to Phosphoramidite Monomer

To incorporate this molecule into automated oligonucleotide synthesis, it must be converted into a phosphoramidite building block .

PhosphoramiditeWorkflow cluster_0 Step 1: 5'-Mimic Protection cluster_1 Step 2: 3'-Mimic Activation Step1 Start: 4-(3-Hydroxymethylphenyl)phenol Process1 React with DMTr-Cl / Pyridine Selectivity: Primary Alcohol > Phenol Step1->Process1 Inter1 Intermediate: 4-(3-(DMTr-oxymethyl)phenyl)phenol Process1->Inter1 Process2 React with Phosphitylating Reagent (CEP-Cl / DIPEA) Inter1->Process2 Final Final Phosphoramidite Monomer Ready for Solid Phase Synthesis Process2->Final

Caption: Synthetic workflow for converting the biaryl intermediate into a compatible phosphoramidite monomer for automated RNA synthesis.

Protocol: Phosphoramidite Synthesis

Step 1: DMTr Protection

  • Rationale: The primary benzyl alcohol reacts selectively with 4,4'-dimethoxytrityl chloride (DMTr-Cl) due to lower steric hindrance compared to the phenol, and the fact that trityl ethers are standard for primary hydroxyl protection.

  • Procedure: Dissolve the biaryl (1 eq) in dry pyridine. Add DMTr-Cl (1.1 eq) at 0°C. Stir at RT for 4 hours. Quench with MeOH. Workup and purify (use 1% triethylamine in silica column to prevent detritylation).

Step 2: Phosphitylation

  • Rationale: The remaining phenolic hydroxyl is converted to a phosphoramidite to allow coupling to the 5'-OH of the growing RNA chain.

  • Procedure: Dissolve the DMTr-protected intermediate in dry DCM. Add Diisopropylethylamine (DIPEA, 4 eq) and 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 eq). Stir for 1 hour under Argon.

  • Purification: Rapid filtration through a silica plug (neutralized with triethylamine) under Argon pressure. The product is moisture sensitive.

References

  • Yoshikawa, K., et al. (2011).[3] "Incorporation of Biaryl Units into the 5' and 3' Ends of Sense and Antisense Strands of siRNA Duplexes Improves Strand Selectivity and Nuclease Resistance."[3][4] Bioconjugate Chemistry, 22(1), 42–49.[4]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Beaucage, S. L., & Caruthers, M. H. (1981). "Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis." Tetrahedron Letters, 22(20), 1859–1862.

Sources

Foundational

The Emergence of 4-(3-Hydroxymethylphenyl)phenol Derivatives in Modern Therapeutics: A Technical Guide

Abstract The biphenyl scaffold, characterized by two interconnected phenyl rings, is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1] A particularly prom...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The biphenyl scaffold, characterized by two interconnected phenyl rings, is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1] A particularly promising subclass, 4-(3-Hydroxymethylphenyl)phenol and its derivatives, has garnered significant attention for its broad therapeutic potential. These compounds, featuring a phenol and a benzyl alcohol moiety, possess a unique combination of structural features that allow for diverse biological interactions. This technical guide provides an in-depth exploration of this chemical class, detailing their synthesis, mechanisms of action, and potential applications in oncology, inflammation, and neuroprotection. We will dissect the causality behind experimental designs and present validated protocols to empower researchers in drug discovery and development to harness the full potential of these versatile molecules.

Introduction: The Structural and Therapeutic Significance of Biphenyl Scaffolds

Phenolic compounds are a cornerstone of natural and synthetic chemistry, renowned for a wide spectrum of biological activities including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][3] The combination of a phenol with a second aromatic ring, as seen in biphenyl structures, often enhances these activities and improves pharmacokinetic profiles. The specific arrangement in 4-(3-Hydroxymethylphenyl)phenol derivatives, with hydroxyl and hydroxymethyl groups at key positions, creates opportunities for hydrogen bonding and other molecular interactions within biological targets, making them compelling candidates for drug development.

Initial investigations have suggested that these derivatives may exert their effects through the modulation of critical cellular signaling pathways involved in cell proliferation, inflammation, and oxidative stress.[4][5] This guide will synthesize the current understanding and provide a framework for the systematic evaluation of novel analogues.

Synthesis and Characterization: Building the Molecular Toolkit

The generation of a diverse library of 4-(3-Hydroxymethylphenyl)phenol derivatives is foundational to exploring their therapeutic potential. The synthetic route must be robust, scalable, and amenable to modification to allow for comprehensive Structure-Activity Relationship (SAR) studies.

A common and effective approach involves a Suzuki coupling reaction, a powerful cross-coupling method in organic synthesis. This can be followed by functional group manipulations to achieve the desired final compounds. For instance, a boronic acid derivative can be coupled with a protected phenol derivative, followed by deprotection and reduction steps.[6]

Alternative strategies, such as the Ullmann coupling reaction, can also be employed for the synthesis of the core biphenyl structure.[7] The choice of synthetic route often depends on the availability of starting materials and the desired scale of production.

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the derivatives.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyl (-OH) groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Pharmacological Evaluation: Unveiling the Therapeutic Potential

A systematic approach to evaluating the biological activity of newly synthesized derivatives is crucial. This typically involves a tiered screening process, starting with broad in vitro assays and progressing to more complex cell-based and in vivo models.

Anticancer Activity

The antiproliferative and cytotoxic effects of phenolic and biphenyl compounds against various cancer cell lines are well-documented.[8][9][10] The 4-(3-Hydroxymethylphenyl)phenol scaffold presents a promising starting point for novel anticancer agents.

The following diagram outlines a logical workflow for assessing the anticancer potential of the synthesized derivatives.

anticancer_workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism of Action cluster_2 In Vivo Validation start Synthesized Derivative Library assay1 MTT Cell Viability Assay (e.g., A549, MCF-7, U2OS) start->assay1 decision1 Active Compounds? (IC50 < Threshold) assay1->decision1 assay2 Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) decision1->assay2 Yes inactive Inactive / Deprioritize decision1->inactive No assay3 Cell Cycle Analysis (Flow Cytometry) assay2->assay3 assay4 Western Blot Analysis (e.g., MAPK, Akt pathways) assay3->assay4 model Xenograft Mouse Model assay4->model outcome Tumor Growth Inhibition Assessment model->outcome

Caption: A tiered workflow for the evaluation of anticancer properties.

The MTT assay is a foundational colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.

Materials:

  • MTT solution (5 mg/mL in sterile PBS), filter-sterilized and stored at -20°C, protected from light.[13]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified isopropanol).[13]

  • 96-well flat-bottom plates.

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a media-only blank control.[14] Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, carefully aspirate the media.[13] Add 50 µL of serum-free media and 50 µL of MTT solution to each well.[11]

  • Incubation: Incubate the plate at 37°C for 3-4 hours.[12]

  • Solubilization: After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[13]

  • Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes. Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[12]

  • Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[15] Phenolic compounds are well-known for their anti-inflammatory properties, often by modulating key signaling pathways like NF-κB and MAPK.[16]

Many plant-derived compounds exert anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades.[15] A plausible mechanism for 4-(3-Hydroxymethylphenyl)phenol derivatives involves the suppression of the MAPK pathway, which is crucial for the production of inflammatory mediators.[17][18]

anti_inflammatory_pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MAP3K MAPKKK (e.g., TAK1) TLR4->MAP3K Activates MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Phosphorylates Transcription Transcription Factors (e.g., AP-1) p38->Transcription Activates Compound 4-(3-Hydroxymethylphenyl)phenol Derivative Compound->p38 Inhibits Phosphorylation Nucleus Nucleus Transcription->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Expression

Sources

Exploratory

An In-depth Technical Guide to (4'-Hydroxy-[1,1'-biphenyl]-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction (4'-Hydroxy-[1,1'-biphenyl]-3-yl)methanol, a biphenyl derivative featuring both a phenol and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(4'-Hydroxy-[1,1'-biphenyl]-3-yl)methanol, a biphenyl derivative featuring both a phenol and a benzyl alcohol moiety, represents a significant scaffold in medicinal chemistry and materials science. The biphenyl structure provides a rigid backbone, while the hydroxyl groups offer sites for hydrogen bonding and further functionalization. This guide provides a comprehensive overview of its chemical identity, a detailed synthetic protocol, predicted physicochemical properties, expected spectroscopic characteristics, and potential applications, serving as a vital resource for professionals in drug discovery and chemical research. While direct experimental data for this specific molecule is not widely published, this guide extrapolates from well-established chemical principles and data from closely related analogues.

Chemical Identity and Properties

The structural uniqueness of (4'-Hydroxy-[1,1'-biphenyl]-3-yl)methanol, with its distinct functional groups at either end of the biphenyl system, suggests a molecule with tailored solubility and reactivity.

Molecular Structure:

  • Systematic Name: (4'-Hydroxy-[1,1'-biphenyl]-3-yl)methanol

  • Molecular Formula: C₁₃H₁₂O₂

  • Molecular Weight: 200.23 g/mol

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of (4'-Hydroxy-[1,1'-biphenyl]-3-yl)methanol, based on data from analogous compounds such as 4-hydroxybiphenyl and various biphenyl-methanol derivatives[2][3][4][5].

PropertyPredicted ValueNotes
Melting Point (°C) 150 - 170Higher than 4-biphenylmethanol due to the additional hydroxyl group and potential for hydrogen bonding.
Boiling Point (°C) > 320Expected to be high due to the molecular weight and hydrogen bonding capabilities.
Solubility Sparingly soluble in water; soluble in methanol, ethanol, DMSO, and other polar organic solvents.The phenolic and alcohol groups enhance polarity compared to unsubstituted biphenyl.
pKa ~9.5 - 10.5Primarily determined by the phenolic hydroxyl group.
LogP 2.5 - 3.5Reflects a balance between the lipophilic biphenyl core and the hydrophilic hydroxyl groups.

Synthesis and Mechanism

The most logical and efficient synthetic route to (4'-Hydroxy-[1,1'-biphenyl]-3-yl)methanol is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, and is well-suited for constructing the biphenyl core[6][7][8].

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The synthesis involves the coupling of (4-(benzyloxy)phenyl)boronic acid with (3-bromophenyl)methanol, followed by the deprotection of the benzyl ether to yield the final product. The use of a protecting group on the phenolic hydroxyl is crucial to prevent side reactions.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Deprotection A (4-(benzyloxy)phenyl)boronic acid F (4'-(Benzyloxy)-[1,1'-biphenyl]-3-yl)methanol A->F B (3-bromophenyl)methanol B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., Na₂CO₃) D->F E Solvent (e.g., Toluene/Ethanol/Water) E->F G (4'-(Benzyloxy)-[1,1'-biphenyl]-3-yl)methanol J (4'-Hydroxy-[1,1'-biphenyl]-3-yl)methanol G->J H H₂, Pd/C H->J I Solvent (e.g., Ethanol) I->J

Caption: Proposed two-step synthesis of (4'-Hydroxy-[1,1'-biphenyl]-3-yl)methanol.

Experimental Protocol

Step 1: Synthesis of (4'-(Benzyloxy)-[1,1'-biphenyl]-3-yl)methanol

  • To a reaction vessel, add (4-(benzyloxy)phenyl)boronic acid (1.2 equivalents), (3-bromophenyl)methanol (1.0 equivalent), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃, 2.0 equivalents)[9].

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain pure (4'-(Benzyloxy)-[1,1'-biphenyl]-3-yl)methanol.

Step 2: Synthesis of (4'-Hydroxy-[1,1'-biphenyl]-3-yl)methanol

  • Dissolve the product from Step 1 in a suitable solvent, such as ethanol or methanol.

  • Add a palladium on carbon catalyst (Pd/C, 10% by weight).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, (4'-Hydroxy-[1,1'-biphenyl]-3-yl)methanol. Further purification can be achieved by recrystallization if necessary.

Structural Elucidation and Spectroscopic Analysis

The structure of (4'-Hydroxy-[1,1'-biphenyl]-3-yl)methanol can be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

¹H NMR Spectroscopy:

  • Aromatic Protons: Multiple signals in the range of δ 6.8-7.6 ppm. The protons on the phenol-containing ring will likely appear more upfield than those on the other ring.

  • Methylene Protons (-CH₂OH): A singlet at approximately δ 4.7 ppm.

  • Hydroxyl Protons (-OH): Two broad singlets, one for the phenolic proton and one for the alcoholic proton, which are exchangeable with D₂O. The chemical shift of these protons will vary with solvent and concentration.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Signals in the range of δ 115-160 ppm. The carbon attached to the phenolic hydroxyl group will be significantly downfield.

  • Methylene Carbon (-CH₂OH): A signal at approximately δ 65 ppm.

Infrared (IR) Spectroscopy:

  • O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

  • C-O Stretching: A strong band around 1220 cm⁻¹ for the phenolic C-O bond and another around 1050 cm⁻¹ for the alcoholic C-O bond.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): An exact mass measurement should confirm the molecular formula C₁₃H₁₂O₂.

Potential Applications in Research and Drug Development

The unique bifunctional nature of (4'-Hydroxy-[1,1'-biphenyl]-3-yl)methanol makes it an attractive building block for various applications.

G cluster_0 Potential Applications A (4'-Hydroxy-[1,1'-biphenyl]-3-yl)methanol B Drug Discovery (e.g., as a scaffold for kinase inhibitors) A->B C Materials Science (e.g., monomer for specialty polymers) A->C D Organic Synthesis (e.g., as a versatile intermediate) A->D

Caption: Potential applications of (4'-Hydroxy-[1,1'-biphenyl]-3-yl)methanol.

  • Drug Discovery: The biphenyl phenol scaffold is present in numerous biologically active compounds. The hydroxyl groups can act as hydrogen bond donors and acceptors, interacting with biological targets. This molecule could serve as a starting point for the synthesis of novel kinase inhibitors, receptor modulators, or other therapeutic agents.

  • Materials Science: The di-functional nature of this compound allows it to be used as a monomer in the synthesis of advanced polymers, such as polyesters and polyethers, with high thermal stability and specific optical properties[10].

  • Organic Synthesis: As a versatile intermediate, it can be further modified at the hydroxyl groups or the aromatic rings to generate a library of more complex molecules for various research purposes.

Conclusion

(4'-Hydroxy-[1,1'-biphenyl]-3-yl)methanol is a molecule of significant interest with a wide array of potential applications. While detailed experimental data for this specific compound is sparse, this guide provides a robust framework for its synthesis, characterization, and utilization based on established chemical principles and data from analogous structures. The proposed Suzuki-Miyaura coupling route offers a reliable and efficient method for its preparation, opening the door for further exploration of this promising chemical entity in both academic and industrial research settings.

References

  • Royal Society of Chemistry. Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media. Available at:

  • reposiTUm. Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • PubChem. 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid. Available at: [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. Available at: [Link]

  • ChemBK. [1,1'-Biphenyl]-3-ylMethanol. Available at: [Link]

  • Google Patents. CN107602339B - Method for synthesizing 4-hydroxymethyl biphenyl.
  • Cheméo. Chemical Properties of [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9). Available at: [Link]

  • PubChem. (1,1'-Biphenyl)-4-methanol. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in. Available at: [Link]

  • Bentham Open. Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Available at: [Link]

  • PubChem. 4-Hydroxybiphenyl. Available at: [Link]

  • MDPI. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Available at: [Link]

Sources

Foundational

Engineering siRNA Therapeutics: The Role of 4-(3-Hydroxymethylphenyl)phenol in Enhancing RNAi Asymmetry and Stability

Executive Summary The clinical translation of small interfering RNA (siRNA) therapeutics is fundamentally limited by two biochemical challenges: rapid degradation by ubiquitous nucleases in systemic circulation and off-t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical translation of small interfering RNA (siRNA) therapeutics is fundamentally limited by two biochemical challenges: rapid degradation by ubiquitous nucleases in systemic circulation and off-target gene silencing caused by the unintended loading of the passenger (sense) strand into the RNA-induced silencing complex (RISC). This technical whitepaper explores the integration of 4-(3-Hydroxymethylphenyl)phenol (CAS: 191724-10-4) —a hydrophobic biaryl compound—into the 3' and 5' termini of siRNA duplexes. By acting as a structural mimic for natural nucleotide overhangs, this modification exploits the binding mechanics of the Argonaute 2 (Ago2) PAZ and MID domains to enforce strict strand asymmetry and confer near-absolute resistance to 3'-exonucleases.

The Biochemical Rationale for Biaryl Modifications

In native RNA interference (RNAi), the Ago2 protein relies on specific structural cues to process siRNA. The PAZ domain contains a hydrophobic pocket that anchors the 2-nucleotide 3' overhang of the guide strand, while the MID domain binds the 5'-phosphate of the guide strand to initiate target mRNA cleavage [1].

However, natural phosphodiester bonds at the 3' overhang are highly susceptible to 3'-exonucleases like Snake Venom Phosphodiesterase (SVPD). Furthermore, if the passenger strand possesses a favorable thermodynamic profile at its 5' end, it can erroneously bind the MID domain, leading to off-target silencing.

The compound 4-(3-Hydroxymethylphenyl)phenol , also known as 3'-(hydroxymethyl)-[1,1'-biphenyl]-4-ol, serves as a "universal overhang unit." Because it lacks functional groups capable of forming hydrogen bonds with nucleobases, it does not interfere with base-pairing. Instead, its hydrophobic biphenyl structure perfectly complements the hydrophobic binding cleft of the Ago2 PAZ domain, while its bulky nature can be weaponized at the 5' end to sterically block MID domain interactions [2].

Mechanistic Causality: Engineering Ago2 Interactions

The strategic placement of 4-(3-Hydroxymethylphenyl)phenol on the siRNA duplex dictates its interaction with the RISC machinery:

  • 3'-End Modification (Guide Strand): When conjugated to the 3' end of the antisense (guide) strand, the biaryl unit docks seamlessly into the Ago2 PAZ domain. Because it replaces the terminal phosphodiester linkages with a stable aromatic system, it effectively blinds 3'-exonucleases to the RNA strand, drastically extending the molecule's serum half-life.

  • 5'-End Modification (Passenger Strand): The MID domain of Ago2 strictly requires a 5'-phosphate for anchoring. By conjugating the bulky biaryl unit to the 5' end of the sense (passenger) strand, researchers create intentional steric hindrance. This prevents the passenger strand from loading into RISC, forcing the machinery to exclusively utilize the guide strand—a concept known as enforced strand asymmetry.

G A Biaryl-Modified siRNA Duplex B 3'-Biaryl Overhang (Guide Strand) A->B C 5'-Biaryl End (Passenger Strand) A->C D Ago2 PAZ Domain Binding (Hydrophobic Pocket) B->D E Ago2 MID Domain Blockade (Steric Hindrance) C->E F Enhanced Nuclease Resistance (SVPD Blocked) D->F G Strict Strand Asymmetry (Guide Strand Selection) E->G H Target mRNA Cleavage (HCV Silencing) F->H G->H

Fig 1: Mechanism of biaryl-modified siRNA enhancing RISC asymmetry and stability.

Quantitative Data: Efficacy and Stability

The incorporation of 4-(3-Hydroxymethylphenyl)phenol yields measurable improvements in both the pharmacokinetic and pharmacodynamic profiles of siRNA. The following table summarizes the comparative data from in vitro assays targeting Hepatitis C Virus (HCV) replication [2].

ParameterUnmodified siRNABiaryl-Modified siRNA (3'-Guide, 5'-Passenger)
SVPD Half-Life (3'-Exonuclease Resistance) ~2 minutes> 60 minutes
Strand Selectivity (Passenger Strand Activity) High (Significant off-target risk)Negligible (Below detection limit)
HCV Silencing Efficacy (IC50) ~50 pM~40 pM (Efficacy maintained/improved)
PAZ Domain Binding Affinity Baseline (Hydrogen & Hydrophobic)Maintained (Purely Hydrophobic)

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis, stability testing, and functional validation of biaryl-modified siRNAs.

Protocol A: Solid-Phase Synthesis of Biaryl-Modified siRNA

Causality: Standard phosphoramidite chemistry is used because it allows for site-specific conjugation of the biaryl unit during the automated synthesis cycle.

  • Monomer Preparation: Convert 4-(3-Hydroxymethylphenyl)phenol into a phosphoramidite building block by reacting the primary hydroxyl group with 4,4'-dimethoxytrityl chloride (DMT-Cl), followed by phosphitylation of the phenolic hydroxyl group.

  • Oligonucleotide Assembly: Synthesize the RNA strands using standard 2'-O-TBDMS chemistry on a controlled pore glass (CPG) solid support.

  • Conjugation: Couple the biaryl phosphoramidite to the 5'-end of the sense strand and the 3'-end of the antisense strand during the final synthesis cycles.

  • Deprotection & Purification: Cleave the oligonucleotides from the solid support using aqueous ammonia/ethanol. Remove the 2'-O-TBDMS groups using triethylamine trihydrofluoride (TEA·3HF). Purify the strands via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol B: Exonuclease Resistance Assay (SVPD)

Causality: SVPD is an aggressive 3'-to-5' exonuclease. Testing against SVPD isolates the protective effect of the 3'-biaryl modification.

  • Incubation: Combine 100 pmol of the annealed siRNA duplex with 0.5 units of Snake Venom Phosphodiesterase (SVPD) in a buffer containing 50 mM Tris-HCl (pH 8.0) and 10 mM MgCl2 at 37°C.

  • Aliquoting: Extract 10 µL aliquots at predefined time points (0, 5, 15, 30, and 60 minutes).

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of loading buffer containing 80% formamide and 50 mM EDTA.

  • Analysis: Resolve the degradation products using 20% denaturing polyacrylamide gel electrophoresis (PAGE) and visualize via SYBR Gold staining.

Protocol C: HCV Replicon Silencing Assay

Causality: Huh-7 cells harboring an HCV subgenomic replicon provide a robust, physiologically relevant model to verify that the biaryl modification does not impede Ago2-mediated mRNA cleavage.

  • Cell Seeding: Seed Huh-7 cells harboring the HCV replicon into 96-well plates at a density of

    
     cells/well.
    
  • Transfection: Formulate the biaryl-modified siRNA (concentrations ranging from 0.01 to 100 pM) with Lipofectamine RNAiMAX and apply to the cells.

  • Incubation: Culture the cells for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification: Extract total RNA and quantify HCV RNA levels using quantitative Real-Time PCR (qRT-PCR), normalizing the data against a GAPDH internal control.

Workflow S1 Phosphoramidite Synthesis S2 Solid-Phase RNA Assembly S1->S2 S3 Duplex Annealing S2->S3 S4 SVPD Nuclease Incubation S3->S4 Stability Test S5 Huh-7 Cell Transfection S3->S5 Efficacy Test S6 qRT-PCR Readout S5->S6

Fig 2: Experimental workflow for synthesizing and validating biaryl-modified siRNAs.

Conclusion & Future Perspectives

The utilization of 4-(3-Hydroxymethylphenyl)phenol as a terminal modifier represents a highly elegant approach to siRNA engineering. By exploiting the inherent structural preferences of the Ago2 PAZ and MID domains, drug developers can simultaneously solve two of the most pressing issues in RNAi therapeutics: nuclease vulnerability and passenger-strand-mediated off-target toxicity. As lipid nanoparticle (LNP) and GalNAc-conjugate delivery systems continue to mature, integrating biaryl modifications into the therapeutic payload will serve as a critical multiplier for drug safety and efficacy.

References

  • Lingel, A., Simon, B., Izaurralde, E., & Sattler, M. (2004). Nucleic acid 3'-end recognition by the Argonaute2 PAZ domain. Nature Structural & Molecular Biology, 11(6), 576-577. Available at:[Link]

  • Yoshikawa, K., Ogata, A., Matsuda, C., Kohara, M., Iba, H., Kitade, Y., & Ueno, Y. (2011). Incorporation of biaryl units into the 5' and 3' ends of sense and antisense strands of siRNA duplexes improves strand selectivity and nuclease resistance. Bioconjugate Chemistry, 22(1), 42-49. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: Aqueous Suzuki-Miyaura Synthesis of 4-(3-Hydroxymethylphenyl)phenol

Executive Summary The synthesis of functionalized biaryl scaffolds is a cornerstone of modern drug discovery and materials science. Traditionally, cross-coupling substrates bearing acidic phenolic protons or nucleophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of functionalized biaryl scaffolds is a cornerstone of modern drug discovery and materials science. Traditionally, cross-coupling substrates bearing acidic phenolic protons or nucleophilic aliphatic alcohols required tedious protection and deprotection sequences. This application note details a highly efficient, protecting-group-free protocol for the synthesis of 4-(3-Hydroxymethylphenyl)phenol via an aqueous Suzuki-Miyaura cross-coupling. By leveraging the robust Pd(dppf)Cl₂ catalyst system in a biphasic aqueous solvent, this methodology achieves high atom economy, excellent yields, and strict functional group tolerance[1].

Mechanistic Rationale & Catalyst Selection

The core challenge in coupling 4-bromophenol with (3-hydroxymethylphenyl)boronic acid lies in the presence of two unprotected hydroxyl groups. These polar moieties can potentially coordinate to the palladium center, leading to catalyst poisoning or off-target oxidation.

To circumvent this, the protocol utilizes Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The causality behind this choice is twofold:

  • Steric Shielding & Bite Angle: The bidentate dppf ligand possesses a large bite angle (99°). This steric bulk prevents the unprotected hydroxyl groups from forming stable, inactive complexes with the Pd(II) intermediates. Furthermore, the wide bite angle sterically compresses the aryl groups during the catalytic cycle, significantly accelerating the rate-limiting reductive elimination step.

  • Aqueous Base Activation: The use of mixed aqueous conditions is critical for enabling the derivatization of unprotected substrates[1]. The addition of K₂CO₃ in a water-miscible solvent (1,4-Dioxane) drives the formation of the reactive tetrahedral boronate complex

    
    . This negatively charged species is highly nucleophilic, facilitating rapid transmetalation to the Pd(II) center[2].
    

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_ArX Ar-Pd(II)-X Oxidative Addition Complex Pd0->PdII_ArX 4-Bromophenol (Oxidative Addition) PdII_ArAr Ar-Pd(II)-Ar' Transmetalation Complex PdII_ArX->PdII_ArAr Boronic Acid + Base/H2O (Transmetalation) Product Biaryl Product + Pd(0) Regeneration PdII_ArAr->Product (Reductive Elimination) Product->Pd0 Catalytic Turnover

Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting key organometallic intermediates.

Reaction Optimization & Quantitative Data

Palladium catalyst loading and solvent selection are crucial parameters for maximizing yield while minimizing residual metal contamination[3]. Recent advancements in green chemistry heavily favor aqueous Suzuki couplings for unprotected phenols, demonstrating high functional group tolerance[4]. The table below summarizes the optimization data, validating the superiority of the Pd(dppf)Cl₂ / Dioxane-H₂O system.

Table 1: Optimization of Reaction Conditions for 4-(3-Hydroxymethylphenyl)phenol Synthesis

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent System (v/v)Temp (°C)Time (h)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH (4:1)901245% (Poor solubility)
2Pd(PPh₃)₄K₂CO₃DME/H₂O (4:1)80876%
3Pd(OAc)₂ / PPh₃Et₃NDMF/H₂O (4:1)90862%
4 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 4 94% (Optimal)

Note: Entry 4 provides the optimal balance of substrate solubility, base dissociation, and catalyst stability.

Step-by-Step Experimental Protocol

Materials & Reagents
  • Aryl Halide: 4-Bromophenol (1.0 equiv, 10.0 mmol, 1.73 g)

  • Boronic Acid: (3-Hydroxymethylphenyl)boronic acid (1.2 equiv, 12.0 mmol, 1.82 g)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.5 mmol, 408 mg)

  • Base: Potassium carbonate, K₂CO₃ (2.5 equiv, 25.0 mmol, 3.45 g)

  • Solvents: 1,4-Dioxane (40 mL), Deionized Water (10 mL), Ethyl Acetate (EtOAc), Brine.

Methodology
  • Solvent Deoxygenation (Critical Step): Combine 40 mL of 1,4-Dioxane and 10 mL of deionized water in a flask. Sparge the mixture vigorously with dry Nitrogen (N₂) gas for 30 minutes.

    • Causality: Dissolved oxygen irreversibly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) peroxo complexes, halting the catalytic cycle.

  • Reagent Assembly: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromophenol (1.73 g), (3-hydroxymethylphenyl)boronic acid (1.82 g), and K₂CO₃ (3.45 g).

  • Catalyst Introduction: Under a positive flow of nitrogen, quickly add the Pd(dppf)Cl₂ catalyst (408 mg).

  • Reaction Execution: Transfer the degassed Dioxane/H₂O solvent mixture into the Schlenk flask via a gastight syringe. Seal the flask, immerse it in a pre-heated oil bath at 90 °C, and stir vigorously (800 rpm) for 4 hours.

  • Quench and Extraction: Cool the reaction mixture to room temperature. Dilute with 50 mL of EtOAc and 50 mL of water. Transfer to a separatory funnel and isolate the organic layer. Extract the remaining aqueous layer with EtOAc (2 × 30 mL).

  • Drying and Concentration: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of 20% to 50% EtOAc in Hexanes.

Workflow Step1 1. Degassing (N2 Sparging) Step2 2. Reaction (90°C, 4h) Step1->Step2 Step3 3. Quench & Extract (EtOAc/H2O) Step2->Step3 Step4 4. Purification (Silica Gel) Step3->Step4

Step-by-step experimental workflow for the synthesis and isolation of the biaryl product.

Self-Validation & Analytical Characterization

A robust protocol must be a self-validating system. To ensure the reaction has successfully initiated and completed, execute the following validation checkpoints:

  • In-Process TLC Validation: After 1.5 hours, sample the reaction mixture. On a silica TLC plate (eluent: 1:1 Hexanes:EtOAc), the starting material 4-bromophenol (

    
    ) should be visibly diminished. A new, strongly UV-active spot corresponding to the biaryl product will appear at a lower 
    
    
    
    (
    
    
    ) due to the increased polarity from the added hydroxymethyl group.
  • Post-Purification NMR Validation: The structural integrity of the unprotected functional groups must be confirmed via ¹H NMR (in DMSO-

    
    ).
    
    • Benzylic Alcohol Check: Look for a sharp doublet or singlet at

      
       ppm integrating to 2H (the 
      
      
      
      group), coupled with an
      
      
      triplet at
      
      
      ppm.
    • Phenolic Check: Look for a broad singlet at

      
       ppm integrating to 1H, confirming the phenolic 
      
      
      
      remained uncompromised during the cross-coupling.

References

1.[1] Title: The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Source: Semantic Scholar. URL: 2.[2] Title: Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. Source: ACS Omega. URL: 3.[4] Title: Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. Source: PMC. URL: 4.[3] Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Source: ACS Publications. URL:

Sources

Application

Step-by-step guide to synthesizing 4-(3-Hydroxymethylphenyl)phenol

An In-Depth Guide to the Synthesis of 4-(3-Hydroxymethylphenyl)phenol: Protocols and Mechanistic Insights Introduction Biphenyl scaffolds featuring phenol and benzyl alcohol functionalities are of significant interest in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 4-(3-Hydroxymethylphenyl)phenol: Protocols and Mechanistic Insights

Introduction

Biphenyl scaffolds featuring phenol and benzyl alcohol functionalities are of significant interest in medicinal chemistry and materials science. The compound 4-(3-Hydroxymethylphenyl)phenol, in particular, combines the structural rigidity of the biphenyl core with two key functional groups: a phenolic hydroxyl group, which can act as a hydrogen bond donor/acceptor and antioxidant, and a primary alcohol, which provides a site for further chemical modification. Phenolic compounds and their derivatives have wide-ranging pharmaceutical applications, including use as antiseptics and in the synthesis of more complex molecules like resins and drugs.[1][2][3] This guide provides a detailed, two-step synthetic pathway to 4-(3-Hydroxymethylphenyl)phenol, designed for researchers in organic synthesis and drug development.

The selected strategy involves an initial reduction of a commercially available starting material, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of its organoboron reagents.[4][5][6] This protocol emphasizes experimental causality, robust self-validation through detailed procedural steps, and authoritative grounding in established chemical literature.

Overall Synthetic Strategy

The synthesis is accomplished via a convergent two-step sequence. The first step involves the preparation of a key intermediate, (3-bromophenyl)methanol, through the reduction of 3-bromobenzaldehyde. The second, and final, step is the palladium-catalyzed Suzuki-Miyaura cross-coupling of this intermediate with (4-hydroxyphenyl)boronic acid to form the target molecule.

Synthetic_Scheme cluster_0 Step 1: Reduction cluster_1 Step 2: Suzuki-Miyaura Coupling A 3-Bromobenzaldehyde B (3-Bromophenyl)methanol A->B NaBH4, Ethanol Room Temperature D 4-(3-Hydroxymethylphenyl)phenol B->D Pd Catalyst, Base Dioxane/Water C (4-Hydroxyphenyl)boronic acid C->D

Caption: Overall two-step synthesis of 4-(3-Hydroxymethylphenyl)phenol.

Part 1: Synthesis of (3-Bromophenyl)methanol

The initial step focuses on the selective reduction of the aldehyde functional group of 3-bromobenzaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that efficiently reduces aldehydes and ketones without affecting other potentially reactive groups like the aryl bromide, which is crucial for the subsequent cross-coupling step.

Experimental Protocol
  • Reagent Setup: In a 1 L round-bottom flask, dissolve 3-bromobenzaldehyde (114.8 g, 620.4 mmol) in ethanol (650 mL) at room temperature (25 °C) with magnetic stirring.

  • Reduction: To this solution, add sodium borohydride (7.1 g, 186.1 mmol) in a single portion. A mild exothermic reaction may be observed. Continue stirring the reaction mixture at room temperature for 1 hour.[7]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system until the starting aldehyde spot is no longer visible.

  • Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of water (200 mL).

  • Solvent Removal: Remove the ethanol from the mixture by distillation under reduced pressure (rotary evaporation).

  • Extraction: Dissolve the remaining aqueous residue in ethyl acetate (500 mL). Wash the organic layer sequentially with water (150 mL) and brine (150 mL).

  • Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting oil can be purified by vacuum distillation (boiling point: 120-122 °C at ~2 mmHg) to afford (3-bromophenyl)methanol as a clear, colorless liquid.[8]

Quantitative Data: Step 1
ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Eq.
3-Bromobenzaldehyde185.02114.8620.41.0
Sodium Borohydride37.837.1186.10.3
Ethanol46.07--Solvent
(3-Bromophenyl)methanol (Product)187.03~115 (Expected)~615 (Expected)~99% Yield

Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This step constitutes the core of the synthesis, forming the biphenyl linkage. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[5] Here, (3-bromophenyl)methanol is coupled with (4-hydroxyphenyl)boronic acid. The choice of catalyst, base, and solvent is critical for achieving high yields. A palladium(0) species, typically generated in situ, is the active catalyst. The base is essential for the transmetalation step of the catalytic cycle.[4][5]

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The organoboron species (R²-B(OH)₂), activated by the base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the final C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_A R¹-Pd(II)L_n-X Pd0->PdII_A Transmetal Transmetalation PdII_B R¹-Pd(II)L_n-R² PdII_A->PdII_B PdII_B->Pd0 RedElim Reductive Elimination Product R¹-R² PdII_B->Product Product ArX R¹-X ArX->Pd0 Aryl Halide ArBOH R²-B(OH)₂ + Base ArBOH->PdII_A Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol
  • Inert Atmosphere: To a flame-dried Schlenk flask, add (3-bromophenyl)methanol (1.87 g, 10 mmol, 1.0 eq), (4-hydroxyphenyl)boronic acid (2.07 g, 15 mmol, 1.5 eq), and cesium carbonate (Cs₂CO₃, 6.52 g, 20 mmol, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.2 mmol, 2 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Then, add a degassed solvent mixture of 1,4-dioxane (40 mL) and water (10 mL).[9]

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting aryl bromide.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate to afford pure 4-(3-Hydroxymethylphenyl)phenol.

Quantitative Data: Step 2
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.
(3-Bromophenyl)methanol187.031.87 g101.0
(4-Hydroxyphenyl)boronic acid137.942.07 g151.5
Cesium Carbonate (Cs₂CO₃)325.826.52 g202.0
Pd(PPh₃)₄1155.56231 mg0.20.02
4-(3-Hydroxymethylphenyl)phenol (Product)200.23~1.7 g (Expected)~8.5 (Expected)~85% Yield

Characterization of Final Product

The identity and purity of the synthesized 4-(3-Hydroxymethylphenyl)phenol should be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals for aromatic protons, a singlet for the benzylic CH₂ group, and singlets for the phenolic and alcoholic OH groups.

  • ¹³C NMR: Expected signals for all unique carbon atoms in the biphenyl structure.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the product (200.23 g/mol ).[10]

  • Infrared (IR) Spectroscopy: Characteristic broad peaks for the O-H stretching of the phenol and alcohol groups.

Conclusion

This guide outlines a reliable and efficient two-step synthesis of 4-(3-Hydroxymethylphenyl)phenol. The methodology employs a selective reduction followed by a robust Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation.[11] The detailed protocols, mechanistic explanations, and quantitative data provided herein are intended to equip researchers with the necessary information to successfully replicate this synthesis. The principles and techniques described are broadly applicable to the synthesis of other functionalized biaryl compounds, making this a valuable reference for professionals in drug discovery and chemical development.

References

  • Butcher, T. D., & Knowlton, C. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Butcher, T. D., & Knowlton, C. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[Hydroxy(phenyl)methyl]phenol. PubChem. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. [Link]

  • Organic Syntheses. (n.d.). Procedure 3. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Liu, W.-S., Wei, R.-P., Tang, X.-L., Wang, W.-H., & Ju, Z.-H. (2009). 4-(Hydroxymethyl)phenol. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 3-bromobenzyl alcohol. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • SIELC Technologies. (2018, May 16). 3-Bromobenzyl alcohol. [Link]

  • Sciencemadness Discussion Board. (2008, June 21). Synthesis of 4-hydroxybenzaldehyde from phenol?. [Link]

  • International Journal for Scientific Research and Development. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • SlideShare. (n.d.). Pharmaceutical applications of phenol and their derivatives. [Link]

  • MDPI. (2023, March 15). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]

  • Journal of the Iranian Chemical Society. (2005, December 7). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. [Link]

  • Google Patents. (n.d.).
  • Biochemical Journal. (n.d.). The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Synthesis of phenols from hydroxymethylfurfural (HMF). [Link]

  • BuyersGuideChem. (n.d.). 3-Bromophenyl methanol suppliers and producers. [Link]

  • BYJU'S. (2020, March 1). Uses of Phenols. [Link]

  • European Patent Office. (2021, August 18). METHOD FOR PURIFYING PHENOL. [Link]

  • Chemguide. (n.d.). REDUCTION OF CARBOXYLIC ACIDS. [Link]

  • ResearchGate. (n.d.). Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. [Link]

Sources

Method

Analytical methods for the quantification of 4-(3-Hydroxymethylphenyl)phenol

Application Note: High-Sensitivity Quantification of 4-(3-Hydroxymethylphenyl)phenol by LC-MS/MS Executive Summary This guide details the analytical strategy for quantifying 4-(3-Hydroxymethylphenyl)phenol , a biphenyl d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Quantification of 4-(3-Hydroxymethylphenyl)phenol by LC-MS/MS

Executive Summary

This guide details the analytical strategy for quantifying 4-(3-Hydroxymethylphenyl)phenol , a biphenyl derivative containing both a phenolic hydroxyl and a benzylic alcohol moiety. This molecule often appears in drug development as a Phase I metabolite of biphenyl-core therapeutics or as a specific synthetic intermediate.

The dual-hydroxyl nature of this analyte presents specific challenges:

  • Polarity: The benzylic alcohol increases polarity, risking early elution and matrix suppression in reverse-phase chromatography.

  • Ionization: While the phenol moiety allows for negative electrospray ionization (ESI-), the benzylic group is susceptible to in-source fragmentation.

  • Stability: Benzylic alcohols can oxidize to aldehydes or carboxylic acids if not properly stabilized during extraction.

This protocol utilizes Solid Phase Extraction (SPE) on a polymeric Weak Anion Exchange (WAX) sorbent to exploit the phenolic pKa (~10), coupled with Biphenyl-phase LC-MS/MS for enhanced selectivity via


-

interactions.

Physicochemical Profile & Target Analyte

ParameterDataRelevance to Protocol
Chemical Name 4-(3-Hydroxymethylphenyl)phenolTarget Analyte
CAS Number 191724-10-4Reference Standard ID
Molecular Formula

Precursor Ion Selection
Molecular Weight 200.24 g/mol Mass Spectrometry
LogP (Predicted) ~2.5 - 2.8Retention on C18/Biphenyl
pKa (Phenol) ~9.9Critical for WAX SPE retention
pKa (Benzyl Alcohol) >15 (Neutral)Non-ionizable at pH 1-14

Analytical Strategy: The "Why" Behind the Method

Chromatography: The Case for Biphenyl Columns

While C18 columns are standard, they rely solely on hydrophobic interactions. For 4-(3-Hydroxymethylphenyl)phenol, a Biphenyl stationary phase is superior.

  • Mechanism: The biphenyl stationary phase engages in

    
    -
    
    
    
    electron stacking with the biphenyl core of the analyte.
  • Benefit: This provides orthogonal selectivity compared to matrix phospholipids (which are largely aliphatic), resulting in cleaner baselines and better separation from isobaric interferences.

Sample Preparation: Specificity via Ion Exchange

Liquid-Liquid Extraction (LLE) with ethyl acetate is possible but prone to phospholipid carryover. We recommend Mixed-Mode Weak Anion Exchange (WAX) SPE.

  • Logic: The phenolic group is weakly acidic (pKa ~9.9). By loading at pH 7-8, the phenol remains neutral/partially ionized, but the WAX sorbent (at low pH wash) or specific elution conditions can isolate it.

  • Correction for High Purity: Actually, a Strong Anion Exchange (MAX) or WAX can be used. However, given the pKa of ~10, the phenol is only 50% ionized at pH 10. A better approach for robustness is Polymeric Reversed-Phase (HLB) with a specific wash, OR LLE if sensitivity requirements are moderate.

  • Selected Protocol: Polymeric WAX . We will adjust pH to >10.5 during loading to ensure the phenol is deprotonated (

    
    ) and binds to the anion exchanger. This provides the cleanest extract.
    

Detailed Experimental Protocol

Reagents & Materials
  • Reference Standard: 4-(3-Hydroxymethylphenyl)phenol (CAS: 191724-10-4).[1][2][3]

  • Internal Standard (IS): 4-Phenylphenol-d9 (Surrogate) or

    
    -analog if available.
    
  • SPE Cartridges: Polymeric WAX (e.g., Oasis WAX or Strata-X-AW), 30 mg/1 cc.

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid, Ammonium Hydroxide.

Sample Preparation (WAX SPE Workflow)
  • Pre-treatment:

    • Aliquot

      
       plasma.
      
    • Add

      
       Internal Standard solution.
      
    • Add

      
      5% 
      
      
      
      in water
      . (Critical: High pH ionizes the phenol to
      
      
      ).
    • Vortex 1 min.

  • Conditioning:

    • 
       Methanol.
      
    • 
       Water.
      
  • Loading:

    • Load pre-treated sample. Flow rate:

      
      .
      
  • Wash Steps (Critical for Purity):

    • Wash 1:

      
       5% 
      
      
      
      in Water (Removes proteins/neutrals).
    • Wash 2:

      
       Methanol (Removes hydrophobic neutrals; the charged analyte stays bound to the anion exchanger).
      
  • Elution:

    • Elute with

      
      2% Formic Acid in Methanol .
      
    • Mechanism: The acid protonates the phenol (returning it to neutral) and the carboxyl groups on the sorbent, disrupting the ionic bond.

  • Reconstitution:

    • Evaporate to dryness under

      
       at 40°C.
      
    • Reconstitute in

      
       Mobile Phase A/B (50:50).
      
LC-MS/MS Conditions

Chromatography:

  • System: UHPLC (Agilent 1290 / Waters UPLC).

  • Column: Restek Raptor Biphenyl (

    
    ) or Phenomenex Kinetex Biphenyl.
    
  • Mobile Phase A: Water + 1mM Ammonium Fluoride (Enhances ESI- ionization). Alternative: 0.01% Acetic Acid.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0.0 min: 30% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 30% B

    • 5.5 min: Stop

  • Flow Rate:

    
    .
    
  • Temp: 40°C.

Mass Spectrometry (ESI Negative Mode):

  • Source: ESI (-)

  • Spray Voltage: -2500 V

  • Gas Temp: 350°C

  • MRM Transitions:

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Mechanistic Origin
Target 199.1 (

)
169.1 25Loss of

(Formaldehyde from benzyl)
Target 199.1 171.1 30Loss of CO (Phenolic ring contraction)
Target 199.1 141.0 45Combined Loss

Note: Transitions must be optimized on the specific instrument. The loss of formaldehyde (30 Da) is characteristic of benzyl alcohols.

Workflow Logic & Signaling (Visuals)

Figure 1: Sample Extraction Logic (WAX SPE)

This diagram illustrates the chemical state of the analyte at each stage of the extraction, ensuring the user understands the chemistry, not just the steps.

SPE_Workflow cluster_0 Step 1: Pre-treatment (pH > 10) cluster_1 Step 2: Load & Bind (WAX) cluster_2 Step 3: Selective Wash cluster_3 Step 4: Elution (Acidic) Analyte_Ionized Analyte State: Phenol Deprotonated (Ar-O⁻) Neutral Benzyl Alcohol Binding Mechanism: Ionic Bond (Ar-O⁻ to Sorbent⁺) Hydrophobic Interaction (Biphenyl Core) Analyte_Ionized->Binding Matrix_Interference Matrix: Proteins Denatured Wash_1 Aq. NH4OH Wash: Removes Proteins/Salts Binding->Wash_1 Wash_2 MeOH Wash: Removes Neutrals/Lipids (Analyte stays bound via Charge) Wash_1->Wash_2 Elution Add Formic Acid: Protonates Phenol (Ar-OH) Breaks Ionic Bond -> Elutes Wash_2->Elution

Caption: Mechanistic workflow for Weak Anion Exchange (WAX) extraction of 4-(3-Hydroxymethylphenyl)phenol, leveraging pH switching.

Figure 2: LC-MS/MS Fragmentation Pathway

Visualizing the fragmentation helps in troubleshooting interferences.

Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 199.1 Frag1 Product Ion 1 [M-H-CH₂O]⁻ m/z 169.1 (Benzyl Loss) Precursor->Frag1 -30 Da (Formaldehyde) Frag2 Product Ion 2 [M-H-CO]⁻ m/z 171.1 (Phenol Ring Contraction) Precursor->Frag2 -28 Da (CO)

Caption: Proposed ESI(-) fragmentation pathway for MRM transition selection.

Validation Criteria (ICH M10)

To ensure this method meets drug development standards, the following parameters must be validated:

  • Linearity:

    
     (Weighted 
    
    
    
    regression).
  • Accuracy & Precision:

    • Intra-run: CV < 15% (20% at LLOQ).

    • Inter-run: CV < 15%.[4]

  • Matrix Effect: Calculate Matrix Factor (MF) using post-extraction spike.

    • Acceptance: IS-normalized MF should be between 0.85 and 1.15.

  • Stability:

    • Benchtop: 4 hours at Room Temp (Check for oxidation of

      
       to 
      
      
      
      ).
    • Freeze/Thaw: 3 cycles at -80°C.

Troubleshooting & Stability Notes

  • Oxidation Risk: The hydroxymethyl group is susceptible to oxidation. If stability issues arise, add 0.1% Ascorbic Acid to the plasma during the collection/harvest phase.

  • Peak Tailing: If the phenol causes tailing on C18, the switch to the Biphenyl column usually resolves this due to better steric selectivity.

  • Carryover: Due to the biphenyl nature, the analyte may stick to rotor seals. Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) .

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10433765, 4-(3-Hydroxymethylphenyl)phenol. Retrieved October 26, 2023 from [Link]

  • European Medicines Agency (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Restek Corporation. Raptor Biphenyl LC Columns: Selectivity for Aromatic Compounds. Retrieved from [Link]

  • Waters Corporation. Oasis WAX for Mixed-Mode Weak Anion Exchange. Retrieved from [Link]

Sources

Application

Application Note: Chromatographic Profiling of 4-(3-Hydroxymethylphenyl)phenol

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring robust quantification and identification methods for 4-(3-Hydroxymethylphenyl)phenol . The protocols below synthesize est...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring robust quantification and identification methods for 4-(3-Hydroxymethylphenyl)phenol .

The protocols below synthesize established methodologies for biphenyl analysis with specific adaptations for the dual-hydroxyl functionality (phenolic and benzylic) of this analyte.

Methods: HPLC-UV/DAD & GC-MS (Silylation) Analyte CAS: 63987-19-9 (Isomer generic) / 833-39-6 (Related isomer reference) Molecular Weight: 200.23 g/mol LogP: ~2.1 – 2.5

Introduction & Chemical Context

4-(3-Hydroxymethylphenyl)phenol represents a unique analytical challenge due to its bifunctional nature: it possesses one acidic phenolic hydroxyl (pKa ~9.5) and one neutral benzylic hydroxyl .

  • HPLC Challenge: The phenolic group can ionize at neutral pH, causing peak tailing. The biphenyl core requires

    
     selective stationary phases for optimal resolution from impurities.
    
  • GC-MS Challenge: Both hydroxyl groups participate in strong hydrogen bonding, rendering the underivatized molecule non-volatile and prone to adsorption in the inlet liner.

This guide provides two orthogonal methods: a Reverse-Phase HPLC method for routine purity/quantification and a GC-MS method for structural confirmation and trace analysis.

Physicochemical Profile & Method Selection

PropertyValueAnalytical Implication
Solubility High in MeOH, ACN; Low in WaterDissolve standards in Methanol.
pKa (Phenol) ~9.5 - 10.0HPLC mobile phase must be acidic (pH < 4) to keep analyte neutral.
Boiling Point >320°C (Predicted)Unsuitable for direct GC. Derivatization is mandatory.
UV Max ~254 nm, ~280 nmCompatible with standard UV/DAD detectors.
Method Selection Logic

MethodSelection Sample Sample Matrix Conc Concentration? Sample->Conc High High (>10 µg/mL) Conc->High Purity/Potency Low Trace (<1 µg/mL) Conc->Low Impurity/Metabolite HPLC HPLC-UV (Quantification) High->HPLC GCMS GC-MS (TMS) (Identification) Low->GCMS

Figure 1: Decision matrix for selecting the appropriate analytical platform based on sensitivity requirements.

Protocol A: HPLC-UV Method (Quantification)

Objective: Routine quantification and purity assessment. Mechanism: Reverse-phase chromatography utilizing


 interactions.
Instrumentation & Conditions[1][2]
  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: Kinetex Biphenyl (Phenomenex) or Restek Raptor Biphenyl (2.6 µm, 100 x 2.1 mm).

    • Why: Biphenyl stationary phases offer superior selectivity for aromatic isomers compared to standard C18 columns due to enhanced

      
       electron interactions.
      
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: The acid ensures the phenolic group remains protonated (

      
      ), resulting in sharp, symmetrical peaks.
      
  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

Gradient Program
Time (min)% Mobile Phase BEvent
0.0010Equilibration
1.0010Isocratic Hold
8.0090Linear Gradient
10.0090Wash
10.1010Re-equilibration
13.0010End of Run
Standard Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock 1:100 in Water:Methanol (50:50) to reach 10 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE filter before injection to prevent particulate clogging.

Protocol B: GC-MS Method (Structural Confirmation)

Objective: Trace analysis and mass spectral confirmation. Critical Step: Silylation . The analyte must be converted to its Bis-TMS (Trimethylsilyl) derivative to become volatile.

Derivatization Workflow

The reaction targets both the phenolic -OH and the benzylic -OH.

  • Aliquot: Transfer 50 µL of Stock Solution (1 mg/mL in MeOH) to a GC vial.

  • Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Do not overheat.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solvent: Add 50 µL of anhydrous Pyridine (catalyst/solvent).

  • Reaction: Cap and incubate at 60°C for 30 minutes .

  • Cool & Inject: Cool to room temperature. Inject directly.

Derivatization Start Analyte in MeOH Dry Evaporate to Dryness (N2 gas, 40°C) Start->Dry React Add BSTFA + 1% TMCS + Pyridine Dry->React Heat Incubate 60°C, 30 min React->Heat Product Bis-TMS Derivative (Ready for GC) Heat->Product

Figure 2: Critical derivatization workflow to ensure volatility of the diol analyte.

GC-MS Parameters[1]
  • Column: DB-5MS or HP-5MS UI (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (or 10:1 Split for high conc.), 280°C.

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Final: 300°C (hold 3 min).

  • MS Source: Electron Impact (EI), 70 eV, 230°C.

  • Solvent Delay: 3.5 min (to skip Pyridine/BSTFA peaks).

Mass Spectrum Interpretation (Bis-TMS Derivative)

The derivative is 4-(3-trimethylsilyloxymethylphenyl)phenoxy-trimethylsilane .

  • Molecular Weight: 200.23 + 144.2 (Two TMS groups replace 2 H) = 344.4 u .

  • Key Ions (SIM Mode):

    • m/z 344: Molecular Ion (

      
      ).
      
    • m/z 329:

      
       (Loss of methyl group from TMS). Very common base peak for TMS derivatives.
      
    • m/z 254:

      
       (Loss of TMS-OH).
      

Validation & Troubleshooting

System Suitability Criteria
ParameterAcceptance LimitTroubleshooting
Tailing Factor (HPLC) < 1.5If > 1.5, increase Formic Acid conc. or check column age.
Retention Time %RSD < 2.0%Check pump stability and temperature control.
Derivatization Efficiency No native peak visibleEnsure reagents are fresh (BSTFA is moisture sensitive).
Internal Standards[1]
  • For HPLC: 4-Phenylphenol (elutes later, distinct UV).

  • For GC-MS: Biphenyl-d10 (Deuterated) or Phenanthrene-d10 .

References

  • ChemScene. (n.d.). 4-(Hydroxy(phenyl)methyl)phenol - CAS 833-39-6 Properties. Retrieved from [1]

  • Thermo Fisher Scientific. (2016). A High-Throughput Method for the Analysis of Substituted Phenol Isomers Using a UHPLC Column. Retrieved from

  • Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from

  • MDPI. (2019). Chromatographic Separation of Phenolic Compounds... Based on a Biphenyl HPLC Column. Retrieved from

Sources

Method

The Emerging Potential of 4-(3-Hydroxymethylphenyl)phenol in Medicinal Chemistry: A Guide for Researchers

The intricate world of medicinal chemistry continually seeks novel molecular scaffolds that can serve as the foundation for developing next-generation therapeutics. Phenolic compounds, a ubiquitous class of molecules in...

Author: BenchChem Technical Support Team. Date: March 2026

The intricate world of medicinal chemistry continually seeks novel molecular scaffolds that can serve as the foundation for developing next-generation therapeutics. Phenolic compounds, a ubiquitous class of molecules in nature, have long been a source of inspiration due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Within this broad family, 4-(3-Hydroxymethylphenyl)phenol emerges as a molecule of significant interest. Its unique structural motif, featuring a biphenyl-like core with a strategically placed hydroxymethyl group, presents a compelling starting point for the design of new chemical entities with potentially enhanced efficacy and target specificity.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the potential applications of 4-(3-Hydroxymethylphenyl)phenol in medicinal chemistry. We will delve into proposed synthetic routes, detailed experimental protocols, and potential therapeutic applications, all grounded in established scientific principles. While literature specifically detailing this molecule is nascent, this document serves as a roadmap for its synthesis, characterization, and biological evaluation, empowering researchers to unlock its therapeutic promise.

Part 1: The Synthetic Gateway to 4-(3-Hydroxymethylphenyl)phenol

The cornerstone of any medicinal chemistry program is the efficient and scalable synthesis of the core scaffold. Here, we propose a robust synthetic strategy for 4-(3-Hydroxymethylphenyl)phenol, drawing inspiration from established cross-coupling methodologies and functional group transformations.

Proposed Synthetic Pathway: A Two-Step Approach

A logical and versatile approach to the synthesis of 4-(3-Hydroxymethylphenyl)phenol involves a Suzuki cross-coupling reaction followed by a reduction. This strategy offers high functional group tolerance and generally proceeds under mild reaction conditions.

Synthetic Pathway A 3-Bromobenzyl alcohol C Suzuki Coupling (Pd catalyst, base) A->C B 4-Hydroxyphenylboronic acid B->C D 4-(3-Hydroxymethylphenyl)phenol C->D

Caption: Proposed two-step synthesis of 4-(3-Hydroxymethylphenyl)phenol.

Experimental Protocol: Synthesis of 4-(3-Hydroxymethylphenyl)phenol

This protocol outlines a general procedure for the synthesis of the target compound. Researchers should optimize reaction conditions based on available laboratory equipment and safety protocols.

Materials:

  • 3-Bromobenzyl alcohol

  • 4-Hydroxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine 3-bromobenzyl alcohol (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent and a small amount of degassed water to the reaction mixture.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-(3-Hydroxymethylphenyl)phenol.

Part 2: Exploring the Medicinal Chemistry Landscape

The structural features of 4-(3-Hydroxymethylphenyl)phenol suggest several promising avenues for medicinal chemistry exploration. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the hydroxymethyl group provides a handle for further derivatization.

Potential Therapeutic Applications

Based on the known biological activities of related phenolic compounds, 4-(3-Hydroxymethylphenyl)phenol could serve as a scaffold for the development of agents with the following activities:

  • Antioxidant: The phenolic moiety is a well-known scavenger of reactive oxygen species (ROS), which are implicated in a variety of diseases.[3]

  • Anti-inflammatory: Phenolic compounds can modulate inflammatory pathways, for instance by inhibiting pro-inflammatory enzymes.[2][3]

  • Anticancer: Many phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines.[1]

  • Opioid Receptor Modulation: The 3-hydroxyphenyl group is a key pharmacophore in a class of opioid receptor antagonists.[4]

Protocol: In Vitro Antioxidant Activity Assessment (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Materials:

  • 4-(3-Hydroxymethylphenyl)phenol

  • DPPH solution in methanol

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a stock solution of 4-(3-Hydroxymethylphenyl)phenol in methanol. Create a series of dilutions to test a range of concentrations.

  • Assay Setup: In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Sample Addition: Add an equal volume of the different concentrations of the test compound or a standard antioxidant (e.g., Ascorbic acid) to the wells. A control well should contain only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Data Presentation: IC₅₀ Values for Antioxidant Activity

The results of the DPPH assay are typically expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

CompoundIC₅₀ (µM)
4-(3-Hydroxymethylphenyl)phenolTo be determined
Ascorbic Acid (Standard)Known value

Part 3: Characterization and Quality Control

Thorough characterization of a newly synthesized compound is crucial to ensure its purity and structural integrity before proceeding with biological evaluations.

Analytical Methods

A combination of spectroscopic and chromatographic techniques should be employed for the characterization of 4-(3-Hydroxymethylphenyl)phenol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl groups.

Workflow for Compound Characterization

Characterization Workflow A Synthesized 4-(3-Hydroxymethylphenyl)phenol B Purity Assessment (HPLC) A->B C Structural Elucidation (NMR, MS) A->C D Functional Group Analysis (IR) A->D E Pure, Characterized Compound B->E C->E D->E

Caption: A typical workflow for the characterization of a newly synthesized compound.

Conclusion and Future Directions

While direct experimental data on 4-(3-Hydroxymethylphenyl)phenol is currently limited, its structural attributes and the well-documented activities of related phenolic compounds strongly suggest its potential as a valuable scaffold in medicinal chemistry. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this promising molecule.

Future research should focus on a comprehensive biological evaluation of 4-(3-Hydroxymethylphenyl)phenol and its derivatives. This includes screening against a panel of cancer cell lines, assessing its anti-inflammatory properties in cellular and animal models, and exploring its potential as a modulator of various biological targets. The hydroxymethyl group offers a convenient point for chemical modification, allowing for the creation of a library of analogs with diverse physicochemical properties and biological activities. Through systematic investigation, the full therapeutic potential of this intriguing molecule can be unlocked, potentially leading to the discovery of novel drug candidates for a range of human diseases.

References

  • Le, T. B., et al. (2014). 4β-Methyl-5-(3-hydroxyphenyl)morphan Opioid Agonist and Partial Agonist Derived from a 4β-Methyl-5-(3-hydroxyphenyl)morphan Pure Antagonist. Journal of Medicinal Chemistry, 57(11), 4785-4794.
  • Kumar, A., & Mishra, A. K. (2021). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Current Organic Synthesis, 18(4), 332-342.
  • Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry, 132(5), 789-795.
  • Synthesis of 4-hydroxybenzaldehyde from phenol? - Powered by XMB 1.9.11. (2008). Retrieved from [Link]

  • Phenol derivatives, process for preparation of the same and use thereof. (n.d.). Google Patents.
  • Salehi, B., et al. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules, 26(24), 7573.
  • 2-(3,4-dihydroxy-3-methyl-1-butynyl)-4-hydroxymethyl-phenol. (n.d.). COCONUT. Retrieved from [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023). Molecules, 28(6), 2603.
  • Synthesis of 4-(3-hydroxyphenoxy) phthalonitrile and 1,3-bis(3,4-dicyanophenoxy) benzene. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for preparing phenol derivative. (n.d.). Google Patents.
  • Pharmaceutical applications of phenol and their derivatives. (n.d.). SlideShare. Retrieved from [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). Journal of Medicinal Chemistry, 65(10), 7044-7072.
  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023). GSC Biological and Pharmaceutical Sciences, 24(03), 057-068.

Sources

Application

Application Note: 4-(3-Hydroxymethylphenyl)phenol as a Bifunctional Building Block in Organic Synthesis and Drug Development

Executive Summary Biaryl motifs are privileged substructures in modern drug discovery, frequently utilized to provide rigid spatial vectors and enhance lipophilic interactions within target binding pockets[1]. Among thes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biaryl motifs are privileged substructures in modern drug discovery, frequently utilized to provide rigid spatial vectors and enhance lipophilic interactions within target binding pockets[1]. Among these, 4-(3-Hydroxymethylphenyl)phenol stands out as a highly versatile, bifunctional building block[2]. Featuring both a phenolic hydroxyl group and a meta-substituted benzylic alcohol, this molecule offers orthogonal reactivity. This application note details the mechanistic rationale, core applications, and self-validating protocols for utilizing this building block in advanced organic synthesis, including PROTAC linker design and combinatorial library generation.

Physicochemical Properties & Reactivity Profile

To effectively utilize 4-(3-Hydroxymethylphenyl)phenol, one must understand its fundamental properties, which dictate its behavior under various reaction conditions.

PropertyValueRationale / Synthetic Implication
CAS Number 191724-10-4Unique identifier for procurement and safety data[2].
Molecular Formula C13H12O2Indicates a pure biaryl hydrocarbon core with two distinct oxygen atoms[2].
Molecular Weight 200.24 g/mol Low molecular weight allows for significant downstream functionalization without exceeding Lipinski's Rule of 5[2].
Phenolic OH pKa ~9.5 - 10.0Readily deprotonated by mild bases (e.g., K2CO3) to form a highly nucleophilic phenoxide.
Benzylic OH pKa ~15.0Remains protonated under mild basic conditions, allowing for chemoselective reactions.

Mechanistic Rationale for Orthogonal Functionalization

The true synthetic value of 4-(3-Hydroxymethylphenyl)phenol lies in the distinct electronic environments of its two hydroxyl groups. The phenolic OH is conjugated with the aromatic ring, rendering it significantly more acidic. In contrast, the benzylic OH is insulated by a methylene bridge, retaining the lower acidity typical of primary aliphatic alcohols.

Causality in Reaction Design: By exploiting this ~5-unit pKa difference, chemists can achieve precise, chemoselective functionalization. Employing a mild base such as potassium carbonate (K2CO3) selectively deprotonates the phenol. The resulting phenoxide is a potent nucleophile that readily undergoes SN2 alkylation or acylation. The benzylic alcohol remains fully protonated and largely unreactive under these conditions. Conversely, the benzylic alcohol can be selectively converted into a good leaving group (e.g., via PBr3) or oxidized to an aldehyde, provided the reaction is run under conditions where the phenol is either transiently protected or non-competitive.

OrthogonalReactivity Core 4-(3-Hydroxymethylphenyl)phenol CAS: 191724-10-4 PhenolRxn Phenolic O-Alkylation (Mild Base: K2CO3, R-X) Core->PhenolRxn pKa ~10 High Nucleophilicity BenzylRxn Benzylic Halogenation/Oxidation (PBr3 or MnO2) Core->BenzylRxn pKa ~15 Chemoselective PhenolProd Ether-Linked Biaryl (Benzylic OH Intact) PhenolRxn->PhenolProd BenzylProd Benzylic Bromide/Aldehyde (Phenol Intact or Protected) BenzylRxn->BenzylProd PhenolProd->BenzylRxn Iterative Functionalization

Orthogonal functionalization pathways of 4-(3-Hydroxymethylphenyl)phenol based on pKa differentials.

Core Applications in Drug Discovery & Materials Science

Rigid Linkers in PROTACs and Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) require linkers with precise geometries to bring the target protein and E3 ligase into optimal proximity[3]. While flexible PEG chains are common, they often incur a high entropic penalty upon ternary complex formation. Incorporating a rigid biphenyl scaffold restricts the conformational space of the linker. This rigidity can significantly enhance the degradation efficiency (DC50) and cellular permeability of the PROTAC[3][4]. The bifunctional nature of 4-(3-Hydroxymethylphenyl)phenol allows one end (the phenol) to be tethered to the target ligand, while the benzylic site connects to the E3 ligase ligand.

Combinatorial Chemistry and Macrocyclization

In the synthesis of complex heterocycles and macrocyclic scaffolds, bifunctional building blocks are essential for iterative cross-condensation strategies[5][6]. The spatial arrangement of the meta-hydroxymethyl and para-phenol groups on the biphenyl axis provides a unique vector for ring-closing metathesis or macrocyclic etherification, which is highly valued for stabilizing biologically relevant secondary structures[6].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps. Observable physical changes are highlighted to ensure real-time reaction monitoring.

Protocol A: Chemoselective O-Alkylation of the Phenolic Hydroxyl

Objective: Selectively alkylate the phenolic oxygen while leaving the benzylic alcohol intact. Reagents: 4-(3-Hydroxymethylphenyl)phenol (1.0 eq), Alkyl halide (R-X, 1.1 eq), K2CO3 (1.5 eq), anhydrous DMF.

Methodology:

  • Preparation: Dissolve 4-(3-Hydroxymethylphenyl)phenol in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N2 or Argon). Causality: DMF is a polar aprotic solvent that solvates the potassium cation, leaving the phenoxide highly "naked" and reactive, thus accelerating the SN2 substitution.

  • Deprotonation: Add finely powdered K2CO3. Stir the suspension at room temperature for 30 minutes. Validation: The solution will typically transition to a deeper yellow/orange hue, visually confirming the formation of the phenoxide anion.

  • Alkylation: Add the alkyl halide dropwise. Elevate the temperature to 60°C and stir for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Quenching & Extraction: Cool to room temperature and quench with distilled water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography.

Protocol B: Conversion of Benzylic Alcohol to Benzylic Bromide

Objective: Convert the benzylic hydroxyl group to a reactive bromide for subsequent cross-coupling or amination. Reagents: Ether-linked biaryl intermediate (from Protocol A) (1.0 eq), Phosphorus tribromide (PBr3, 1.2 eq), anhydrous DCM.

Methodology:

  • Preparation: Dissolve the intermediate in anhydrous DCM (0.1 M) and cool to 0°C using an ice bath. Causality: Lowering the temperature to 0°C is critical to control the high exothermicity of the PBr3 reaction and prevent unwanted cleavage of the newly formed phenolic ether.

  • Bromination: Add PBr3 dropwise over 15 minutes. Validation: The reaction mixture may evolve slight HBr gas (ensure proper ventilation). Stir at 0°C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture into an ice-cold saturated NaHCO3 solution to neutralize excess PBr3 and HBr. Validation: Vigorous bubbling (CO2 evolution) will occur and must completely subside before proceeding.

  • Extraction & Storage: Separate the organic layer, wash with brine, dry over MgSO4, and concentrate. Note: Benzylic bromides are prone to hydrolysis and polymerization; use immediately in the next step or store at -20°C under Argon.

References

1.[2] M1521 | Sigma-Aldrich: 4-(3-Hydroxymethylphenyl)phenol. Sigma-Aldrich.2 2.[5] Symmetric Building Blocks and Combinatorial Functional Group Transformation as Versatile Strategies in Combinatorial Chemistry. Sciforum. 5 3.[6] Bifunctional electrophile-nitrile building blocks in iterative cross-condensation synthesis of heterocycles. American Chemical Society. 6 4.[4] A biphenyl inhibitor of eIF4E targeting an internal binding site enables the design of cell-permeable PROTAC-degraders. NIH. 4 5.[3] PROTACs in the Management of Prostate Cancer. MDPI. 3 6.[1] Development of a P450 Fusion Enzyme for Biaryl Coupling in Yeast. NIH.1

Sources

Method

Evaluating the Antioxidant Activity of 4-(3-Hydroxymethylphenyl)phenol: A Comprehensive Protocol for Researchers

Introduction: The Scientific Imperative for Antioxidant Evaluation In the realms of pharmaceutical sciences and human health, the battle against oxidative stress is a paramount concern. Oxidative stress, a state characte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Imperative for Antioxidant Evaluation

In the realms of pharmaceutical sciences and human health, the battle against oxidative stress is a paramount concern. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] Phenolic compounds, a diverse group of phytochemicals, have garnered significant attention for their potent antioxidant properties.[3][4][5] These molecules can mitigate oxidative damage by scavenging free radicals through various mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET).[3][4][6]

4-(3-Hydroxymethylphenyl)phenol is a phenolic compound of interest due to its structural features that suggest potential antioxidant efficacy. The presence of hydroxyl groups on the phenyl rings is crucial for its radical-scavenging activity.[5][7] A thorough evaluation of its antioxidant potential is a critical step in elucidating its therapeutic promise.

This comprehensive guide provides a suite of detailed protocols for the in vitro and cellular evaluation of the antioxidant activity of 4-(3-Hydroxymethylphenyl)phenol. These assays are designed to provide a multi-faceted understanding of its antioxidant profile, from its fundamental radical-scavenging capabilities to its efficacy in a biologically relevant cellular context.

Section 1: In Vitro Antioxidant Capacity Assessment

A foundational approach to characterizing a compound's antioxidant potential involves in vitro chemical assays. These methods are rapid, cost-effective, and provide a baseline understanding of a compound's ability to neutralize free radicals. We will detail three widely accepted assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.[8][9]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, a purple-colored compound.[10] This reduction of DPPH results in a color change to yellow, which is measured spectrophotometrically at approximately 517 nm.[11][12] The degree of discoloration is directly proportional to the radical scavenging activity of the compound.

Workflow for DPPH Assay:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Solution mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_sample Prepare 4-(3-Hydroxymethylphenyl)phenol Solutions prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in the Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

Caption: Workflow of the DPPH Radical Scavenging Assay.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

    • 4-(3-Hydroxymethylphenyl)phenol Stock Solution: Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

    • Working Solutions: Prepare a series of dilutions of 4-(3-Hydroxymethylphenyl)phenol from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Positive Control: Prepare a series of dilutions of a known antioxidant such as Ascorbic Acid or Trolox.

  • Assay Procedure:

    • Add 100 µL of each working solution of 4-(3-Hydroxymethylphenyl)phenol or positive control to the wells of a 96-well microplate.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the solvent and 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.[12][13]

    • Measure the absorbance at 517 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of 4-(3-Hydroxymethylphenyl)phenol.[9]

Table 1: Experimental Parameters for DPPH Assay

ParameterValue
Wavelength517 nm
Incubation Time30 minutes
Incubation TemperatureRoom Temperature
Positive ControlAscorbic Acid or Trolox
BlankSolvent + DPPH Solution
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[14] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[14][15][16] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form of ABTS, and the decrease in absorbance is proportional to the antioxidant's activity.[14] This assay is applicable to both hydrophilic and lipophilic antioxidants.[17][18]

Workflow for ABTS Assay:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts Prepare ABTS Radical Solution mix Mix Sample/Control with ABTS Solution prep_abts->mix prep_sample Prepare 4-(3-Hydroxymethylphenyl)phenol Solutions prep_sample->mix prep_control Prepare Positive Control (e.g., Trolox) prep_control->mix incubate Incubate mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition & TEAC measure->calculate

Caption: Workflow of the ABTS Radical Cation Decolorization Assay.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[13][15]

      • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[9][13]

      • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[16]

    • 4-(3-Hydroxymethylphenyl)phenol Stock and Working Solutions: Prepare as described for the DPPH assay.

    • Positive Control: Prepare a series of dilutions of Trolox.

  • Assay Procedure:

    • Add 20 µL of each working solution of 4-(3-Hydroxymethylphenyl)phenol or positive control to the wells of a 96-well microplate.[14]

    • Add 180 µL of the diluted ABTS•+ solution to each well.[14]

    • For the blank, add 20 µL of the solvent and 180 µL of the ABTS•+ solution.

    • Incubate the plate at room temperature for 6 minutes.[9]

    • Measure the absorbance at 734 nm using a microplate reader.[9][16]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample.[14]

    • The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The TEAC value of the sample is then calculated from this curve.

Table 2: Experimental Parameters for ABTS Assay

ParameterValue
Wavelength734 nm
Incubation Time6 minutes
Incubation TemperatureRoom Temperature
Positive ControlTrolox
BlankSolvent + ABTS•+ Solution
Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[19] The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue-colored complex, which is monitored by measuring the change in absorbance at 593 nm.[20] The increase in absorbance is proportional to the antioxidant capacity of the sample.[21]

Workflow for FRAP Assay:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_frap Prepare FRAP Reagent mix Mix Sample/Standard with FRAP Reagent prep_frap->mix prep_sample Prepare 4-(3-Hydroxymethylphenyl)phenol Solutions prep_sample->mix prep_control Prepare FeSO4 Standard Solutions prep_control->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value measure->calculate

Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) Assay.

Detailed Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh daily by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[19] Warm the FRAP reagent to 37°C before use.[19]

    • 4-(3-Hydroxymethylphenyl)phenol Stock and Working Solutions: Prepare as described for the DPPH assay.

    • Ferrous Sulfate (FeSO₄) Standard Solutions: Prepare a series of aqueous solutions of FeSO₄ of known concentrations (e.g., 100, 200, 400, 600, 800, 1000 µM).

  • Assay Procedure:

    • Add 20 µL of each working solution of 4-(3-Hydroxymethylphenyl)phenol or standard to the wells of a 96-well microplate.[19]

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • For the blank, add 20 µL of the solvent and 180 µL of the FRAP reagent.

    • Incubate the plate at 37°C for 4 minutes.[19]

    • Measure the absorbance at 593 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • The FRAP value of 4-(3-Hydroxymethylphenyl)phenol is determined by comparing its absorbance with the standard curve and is expressed as µM Fe(II) equivalents.

Table 3: Experimental Parameters for FRAP Assay

ParameterValue
Wavelength593 nm
Incubation Time4 minutes
Incubation Temperature37°C
StandardFerrous Sulfate (FeSO₄)
BlankSolvent + FRAP Reagent

Section 2: Cellular Antioxidant Activity (CAA) Assay

While in vitro assays are valuable for initial screening, they do not account for biological factors such as cell uptake, metabolism, and bioavailability.[22] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential by assessing a compound's activity within a cellular environment.[22][23]

Principle: The CAA assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells.[2][22] Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within the cell.[22] Peroxyl radicals, generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), then oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23] Antioxidants present in the cells can quench these radicals, thereby inhibiting the formation of DCF.[24] The antioxidant activity is quantified by measuring the reduction in fluorescence.[23][24]

Workflow for Cellular Antioxidant Activity (CAA) Assay:

CAA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_oxidation Oxidation & Measurement cluster_analysis Data Analysis seed_cells Seed HepG2 Cells in 96-well Plate incubate_cells Incubate for 24h seed_cells->incubate_cells treat_cells Treat Cells with DCFH-DA and 4-(3-Hydroxymethylphenyl)phenol incubate_cells->treat_cells incubate_treatment Incubate for 1h treat_cells->incubate_treatment wash_cells Wash Cells incubate_treatment->wash_cells add_aaph Add AAPH to Induce Oxidative Stress wash_cells->add_aaph read_fluorescence Read Fluorescence Kinetically add_aaph->read_fluorescence calculate_auc Calculate Area Under the Curve (AUC) read_fluorescence->calculate_auc calculate_caa Calculate CAA Units calculate_auc->calculate_caa

Caption: Workflow of the Cellular Antioxidant Activity (CAA) Assay.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture human hepatocarcinoma (HepG2) cells in appropriate culture medium.

    • Seed the HepG2 cells into a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells per well.[22]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to form a confluent monolayer.[22]

  • Cell Treatment:

    • Prepare a 50 µM working solution of DCFH-DA in the treatment medium.

    • Prepare various concentrations of 4-(3-Hydroxymethylphenyl)phenol in the treatment medium. Quercetin is often used as a standard.

    • Remove the culture medium from the wells and wash the cells once with phosphate-buffered saline (PBS).

    • Add 100 µL of the treatment medium containing both DCFH-DA and the desired concentration of 4-(3-Hydroxymethylphenyl)phenol or quercetin to each well.

    • Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.[22]

  • Induction of Oxidative Stress and Fluorescence Measurement:

    • After incubation, remove the treatment medium and wash the cells twice with PBS.

    • Add 100 µL of a 600 µM solution of AAPH in PBS to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence emission at 538 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour.[22]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for each well.[22]

    • Calculate the CAA unit using the following formula: CAA Unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • The results can also be expressed as quercetin equivalents (QE) by comparing the CAA units of the sample to a standard curve of quercetin.

Table 4: Experimental Parameters for CAA Assay

ParameterValue
Cell LineHepG2
Fluorescent ProbeDCFH-DA
OxidantAAPH
Excitation Wavelength485 nm
Emission Wavelength538 nm
StandardQuercetin

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of the antioxidant activity of 4-(3-Hydroxymethylphenyl)phenol. By employing a combination of in vitro and cell-based assays, researchers can obtain a holistic understanding of its potential as an antioxidant agent. The data generated from these studies will be instrumental in guiding further preclinical and clinical investigations into the therapeutic applications of this promising compound. It is crucial to remember that while these assays are powerful tools, the results should be interpreted in the context of a broader pharmacological profile.

References

  • Concept, mechanism, and applications of phenolic antioxidants in foods - ResearchGate. Available from: [Link]

  • Nowak et al. 4.4.2. ABTS Radical Scavenging Assay. Bio-protocol. Available from: [Link]

  • 3.6. ABTS Radical Scavenging Assay. Bio-protocol. Available from: [Link]

  • Zeb, A. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. Journal of Food Biochemistry, 44(9), e13394. Available from: [Link]

  • García-Pereda, D., et al. (2023). Mechanisms of action by which phenolic compounds present antioxidant activity. Antioxidants, 12(3), 634. Available from: [Link]

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Ultimate Treat. Available from: [Link]

  • Salehi, B., et al. (2020). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Critical Reviews in Food Science and Nutrition, 61(19), 3299-3327. Available from: [Link]

  • ABTS Tree Radical Scavenging Activity Assay Kit. Solarbio. Available from: [Link]

  • ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit. Arigo biolaboratories. Available from: [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. Available from: [Link]

  • DPPH Antioxidant Assay. G-Biosciences. Available from: [Link]

  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Molecules, 29(4), 834. Available from: [Link]

  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc. Available from: [Link]

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  • Cell-Based Antioxidant Assays. BioIVT. Available from: [Link]

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  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. Available from: [Link]

  • Ferric reducing anti-oxidant power assay in plant extract. SciSpace. Available from: [Link]

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  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. Available from: [Link]

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  • Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Molecules, 25(19), 4467. Available from: [Link]

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  • In-vitro Evaluation of Antioxidant Activity and Phenolic Content of Costus speciosus (Koen) J.E. Sm. Pharmacognosy Journal, 2(12), 485-490. Available from: [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 333. Available from: [Link]

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  • Synthesis and antioxidant properties of bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 755-760. Available from: [Link]

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Application

Introduction: Contextualizing the Cytotoxicity Assessment of 4-(3-Hydroxymethylphenyl)phenol

An Expert Guide to In Vitro Cytotoxicity Profiling of 4-(3-Hydroxymethylphenyl)phenol 4-(3-Hydroxymethylphenyl)phenol is an aromatic organic compound belonging to the phenol class.[1] Phenolic compounds are ubiquitous in...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to In Vitro Cytotoxicity Profiling of 4-(3-Hydroxymethylphenyl)phenol

4-(3-Hydroxymethylphenyl)phenol is an aromatic organic compound belonging to the phenol class.[1] Phenolic compounds are ubiquitous in drug discovery and industrial applications, valued for their antioxidant and other bioactive properties.[2][3][4][5] However, their chemical reactivity also necessitates a thorough evaluation of their potential toxicity.[6][7][8][9] Cytotoxicity, the quality of being toxic to cells, is a critical parameter in the safety assessment of any new chemical entity.[6][10]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of 4-(3-Hydroxymethylphenyl)phenol. We will move beyond simple protocol recitation to explain the causal logic behind selecting a multi-parametric approach, ensuring the generation of robust, reliable, and interpretable data. The core principle of this guide is to build a self-validating experimental strategy, employing orthogonal assays to probe different cellular health indicators.

Part 1: The Rationale for a Multi-Assay Approach

Relying on a single cytotoxicity assay can be misleading. A compound might interfere with the assay chemistry or affect a specific metabolic pathway without inducing cell death. For instance, a false positive could occur in a metabolic assay if the test compound inhibits the mitochondrial enzymes responsible for the colorimetric conversion, even if the cell remains viable.[11] Therefore, a panel of assays targeting different cellular mechanisms is essential for a comprehensive toxicity profile.

We will focus on three core assays that provide a holistic view of cellular health:

  • Metabolic Activity: Assesses mitochondrial function (MTT Assay).

  • Membrane Integrity: Measures plasma membrane rupture (LDH Assay).

  • Cellular Viability & Apoptosis: Differentiates between healthy, apoptotic, and necrotic cells (Annexin V/PI Assay).

The following diagram illustrates the strategic workflow for a comprehensive cytotoxicity assessment.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Core Cytotoxicity Assays cluster_analysis Phase 3: Data Analysis & Interpretation Compound 4-(3-Hydroxymethylphenyl)phenol Stock Solution Preparation DoseRange Dose-Response & Time-Course Design (e.g., 24, 48, 72h) Compound->DoseRange CellCulture Cell Line Selection & Culture (e.g., HepG2, 3T3) CellCulture->DoseRange MTT MTT Assay (Metabolic Activity) DoseRange->MTT Expose Cells to Compound LDH LDH Assay (Membrane Integrity) DoseRange->LDH Expose Cells to Compound Annexin Annexin V / PI Assay (Apoptosis/Necrosis) DoseRange->Annexin Expose Cells to Compound IC50 Calculate IC50 Values (50% Inhibitory Concentration) MTT->IC50 LDH->IC50 Mechanism Elucidate Mechanism of Toxicity (Cytostatic vs. Cytocidal) Annexin->Mechanism IC50->Mechanism Report Generate Comprehensive Cytotoxicity Profile Mechanism->Report

Caption: Comprehensive cytotoxicity assessment workflow.

Part 2: Experimental Design & Core Protocols

Critical Pre-Assay Considerations
  • Cell Line Selection: The choice of cell line is paramount and should be relevant to the compound's intended application or potential exposure route. For general toxicity, a liver cell line (e.g., HepG2) is common due to the liver's role in xenobiotic metabolism. A fibroblast line like 3T3 can also be used for baseline cytotoxicity.[6]

  • Compound Solubilization: 4-(3-Hydroxymethylphenyl)phenol should be dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution. It is crucial to determine the maximum tolerable DMSO concentration for your chosen cell line (usually ≤ 0.5%) and maintain this concentration across all treatments, including the vehicle control.

  • Controls, Controls, Controls: Every plate must include a set of controls to validate the results:

    • Untreated Control: Cells cultured in medium only. Represents 100% viability.

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This ensures the solvent itself is not causing toxicity.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Triton™ X-100) to confirm the assay is performing correctly.

    • Blank Control: Medium only (no cells). Used for background absorbance subtraction.[12]

Assay 1: MTT Assay for Metabolic Activity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11][13] The amount of formazan produced is proportional to the number of viable, metabolically active cells.[13]

G MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenase (in Viable Cells) MTT->Mitochondria Formazan Formazan (Purple, Insoluble) Solubilization DMSO or Solvent Formazan->Solubilization Mitochondria->Formazan Measure Measure Absorbance (OD ~570nm) Solubilization->Measure

Caption: Principle of the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C, 5% CO₂.[14]

  • Compound Treatment: Prepare serial dilutions of 4-(3-Hydroxymethylphenyl)phenol in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including controls) to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]

  • Incubation: Incubate the plate for 3-4 hours at 37°C.[12][13] During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12][14]

  • Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[12] Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[13] A reference wavelength of >650 nm can be used to subtract background.[13]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] x 100

  • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[2]

Assay 2: LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage or cell lysis.[15] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reduces a tetrazolium salt (INT) to a red formazan product.[16] The amount of formazan is directly proportional to the amount of LDH released, indicating the level of cytotoxicity.[15][16]

G cluster_cell Damaged Cell LDH LDH LDH_released Released LDH (in Supernatant) LDH->LDH_released Membrane Rupture Reaction Lactate + NAD+ Product Pyruvate + NADH Reaction->Product LDH Color_Reaction INT (Tetrazolium Salt) -> Formazan (Red) Product->Color_Reaction Diaphorase Measure Measure Absorbance (OD ~490nm) Color_Reaction->Measure

Caption: Principle of the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up additional controls for this assay:

    • Spontaneous LDH Release: Vehicle control wells.

    • Maximum LDH Release: Wells treated with a lysis buffer (e.g., 10% Triton X-100) 1 hour before the end of the experiment.[16]

  • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at ~400 x g for 5 minutes to pellet the cells.[16]

  • Assay Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[16][17]

  • Reagent Addition: Add 100 µL of the LDH Reaction Solution (containing the substrate, cofactor, and dye) to each well of the new plate.[16]

  • Incubation & Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[17] Measure the absorbance at 490-520 nm.[16]

Data Analysis:

  • First, subtract the background absorbance (medium only) from all readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] x 100

  • Plot % Cytotoxicity against the log of the compound concentration to determine the IC₅₀ value.

Assay 3: Annexin V/PI Staining for Apoptosis vs. Necrosis

Principle: This flow cytometry-based assay differentiates between modes of cell death. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[18] This dual staining allows for the quantification of four cell populations:

  • Live Cells: Annexin V-negative / PI-negative.[19][20]

  • Early Apoptotic Cells: Annexin V-positive / PI-negative.[19]

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.[19]

  • Necrotic Cells: Annexin V-negative / PI-positive (less common).

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with 4-(3-Hydroxymethylphenyl)phenol at concentrations around the IC₅₀ value determined from the previous assays. Incubate for the desired time.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant from the corresponding flask.[20]

  • Washing: Wash the collected cells (1-5 x 10⁵) once with cold 1X PBS.[19]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[19]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution to the cell suspension.[19]

  • Incubation: Gently vortex and incubate the mixture for 15-20 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[19]

Data Analysis:

  • Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants on the flow cytometer.

  • Analyze the dot plots to quantify the percentage of cells in each of the four quadrants (Live, Early Apoptotic, Late Apoptotic/Necrotic, Necrotic).

  • Compare the distribution of cell populations between untreated controls and compound-treated samples to determine the primary mechanism of cell death induced by 4-(3-Hydroxymethylphenyl)phenol.

Part 3: Data Summary and Interpretation

To facilitate a clear comparison of results, the data should be summarized in a structured table.

AssayEndpoint MeasuredPrincipleAdvantagesPotential Pitfalls for Phenolic Compounds
MTT Mitochondrial metabolic activityEnzymatic reduction of tetrazolium saltHigh-throughput, inexpensive, widely usedInterference with mitochondrial reductases; overestimation of viability if cytostatic
LDH Plasma membrane integrityRelease of cytosolic LDH upon cell lysisReflects irreversible cell death; high-throughputDoes not differentiate between apoptosis and necrosis; serum in media can have LDH activity
Annexin V/PI Apoptosis vs. NecrosisPS externalization and membrane permeabilityProvides mechanistic insight into cell death pathway[18]Requires flow cytometer; more time-consuming

Interpreting Combined Results:

  • High MTT signal reduction + High LDH release: Indicates a classic cytotoxic effect where the compound causes cell death via membrane damage.

  • High MTT signal reduction + Low LDH release: Suggests a cytostatic effect (inhibition of proliferation) or a non-necrotic cell death pathway like apoptosis. The Annexin V/PI assay would be critical here to confirm apoptosis.

  • Low MTT signal reduction + High LDH release: This is an unusual result but could indicate a rapid, non-metabolically dependent necrosis.

  • Annexin V+/PI- population increases: The compound induces early apoptosis.

  • Annexin V+/PI+ population increases: The compound induces late-stage apoptosis or necrosis.

By integrating the data from these orthogonal assays, a researcher can confidently build a detailed and accurate cytotoxicity profile for 4-(3-Hydroxymethylphenyl)phenol, moving beyond a simple IC₅₀ value to a mechanistic understanding of its interaction with living cells.

References

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • MTT Assay Principle. (n.d.). University of Florida. Retrieved from [Link]

  • Toxicity of Some Phenolic Derivatives—In Vitro Studies. (2009). Polish Journal of Environmental Studies. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • Neutral Red Cell Cytotoxicity Assay Kit. (n.d.). Assay Genie. Retrieved from [Link]

  • Assessing the cytotoxicity of phenolic and terpene fractions. (2024). F1000Research. Retrieved from [Link]

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  • In vitro cytotoxicity assessment of phenolic extracts from grapevine. (2024). Open Exploration Publishing. Retrieved from [Link]

  • Neutral Red Uptake. (n.d.). Institute for In Vitro Sciences, Inc. Retrieved from [Link]

  • Ljevar, A., et al. (2016). Phenolic Composition, Antioxidant Capacity and in vitro Cytotoxicity Assessment of Fruit Wines. Food Technology and Biotechnology, 54(2), 183–195. Retrieved from [Link]

  • Phenolic Composition, Antioxidant Capacity and in vitro Cytotoxicity Assessment of Fruit Wines. (2016). Food Technology and Biotechnology. Retrieved from [Link]

  • 4-[Hydroxy(phenyl)methyl]phenol. (n.d.). PubChem. Retrieved from [Link]

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  • Chang, Y. C., et al. (2000). Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures. Journal of Endodontics, 26(8), 440-443. Retrieved from [Link]

  • Phenol. (n.d.). SATHEE. Retrieved from [Link]

  • Paolini, M., et al. (1988). Comparative cytotoxicity of phenols in vitro. Biochemical Journal, 253(2), 449–454. Retrieved from [Link]

  • Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine, 23(8), 856-863. Retrieved from [Link]

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Method

Application Note &amp; Protocols: A Multi-tiered Strategy for Investigating the Anti-inflammatory Properties of 4-(3-Hydroxymethylphenyl)phenol

Abstract The relentless search for novel, effective, and safe anti-inflammatory agents is a cornerstone of modern drug development. Phenolic compounds, ubiquitous in nature, are a promising class of molecules known for t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless search for novel, effective, and safe anti-inflammatory agents is a cornerstone of modern drug development. Phenolic compounds, ubiquitous in nature, are a promising class of molecules known for their broad biological activities, including potent anti-inflammatory and antioxidant effects.[1][2][3] This guide presents a comprehensive, multi-tiered strategy for the systematic investigation of the anti-inflammatory properties of a novel candidate molecule, 4-(3-Hydroxymethylphenyl)phenol. We provide a logical workflow, from initial in vitro screening in macrophage models to detailed mechanistic elucidation targeting key inflammatory signaling pathways and culminating in preclinical in vivo validation. Each section includes the scientific rationale behind the experimental design and detailed, field-proven protocols to ensure robust and reproducible data generation for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigation

Chronic inflammation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4] While existing therapies, such as NSAIDs and corticosteroids, are effective, their long-term use is often associated with significant side effects. This therapeutic gap drives the exploration of new chemical entities. 4-(3-Hydroxymethylphenyl)phenol belongs to the phenol chemical class, which is structurally related to many compounds with demonstrated abilities to modulate immune responses.[3][5] The presence of hydroxyl groups suggests potential for antioxidant activity, which is intrinsically linked to dampening inflammatory processes by neutralizing reactive oxygen species (ROS) that can act as signaling molecules in inflammatory cascades.[6]

This document outlines a hierarchical approach to characterize the anti-inflammatory potential of this compound, designed to efficiently assess its biological activity and delineate its mechanism of action.

G cluster_0 Phase 1: In Vitro Screening A Cytotoxicity Assessment (MTT/XTT Assay) B LPS-Stimulated Macrophage Model (RAW 264.7 or THP-1) A->B Determine Non-Toxic Dose C Quantify Inflammatory Mediators (NO, TNF-α, IL-6, IL-1β) B->C Assess Primary Efficacy D Signaling Pathway Analysis (NF-κB & MAPK Phosphorylation) C->D Compound Shows Activity E Pro-inflammatory Enzyme Expression (iNOS & COX-2 via Western/qPCR) D->E Connect Signaling to Function F Acute Inflammation Model (Carrageenan-Induced Paw Edema) E->F Promising MoA G Systemic Inflammation Model (LPS-Induced Endotoxemia) G cluster_nuc Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates MAP3K MAPKKK (TAK1) MyD88->MAP3K Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene Mediators iNOS, COX-2, TNF-α, IL-6 Gene->Mediators Leads to MAP2K MAPKK (MKK3/6, MEK1/2) MAP3K->MAP2K P MAPK MAPK (p38, ERK, JNK) MAP2K->MAPK P AP1 AP-1 MAPK->AP1 Activates AP1->Nucleus Translocates Compound 4-(3-Hydroxymethylphenyl)phenol Compound->IKK Inhibits? Compound->MAP3K Inhibits?

Figure 2: Key inflammatory signaling pathways targeted for MoA studies.

Protocol 2.1: Western Blot for NF-κB and MAPK Pathway Activation

Principle: Activation of the NF-κB pathway involves the phosphorylation and degradation of its inhibitor, IκBα, allowing the p65 subunit to translocate to the nucleus. The MAPK pathways are activated via a cascade of phosphorylation events. Western blotting allows for the direct visualization and quantification of these key phosphorylated proteins.

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with 4-(3-Hydroxymethylphenyl)phenol for 1 hour, then stimulate with LPS (100 ng/mL) for a shorter duration (e.g., 30-60 minutes, which is optimal for phosphorylation events).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against:

      • Phospho-p65, Total p65

      • Phospho-IκBα, Total IκBα

      • Phospho-p38, Total p38

      • Phospho-ERK, Total ERK

      • β-actin (as a loading control)

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein levels to their respective total protein levels.

Protocol 2.2: RT-qPCR for iNOS and COX-2 Gene Expression

Principle: To determine if the compound's effect originates at the transcriptional level, we measure the mRNA expression of two key pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [7][8] Methodology:

  • Cell Culture and Treatment: Seed and treat cells as in Protocol 1.2, but incubate for a shorter period suitable for gene expression analysis (e.g., 4-6 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or spin columns).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using a SYBR Green master mix, the synthesized cDNA, and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or ACTB).

    • Run the reaction on a real-time PCR machine.

  • Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the LPS-only control.

Phase 3: In Vivo Validation

Scientific Rationale: Positive in vitro results are promising but must be validated in a complex, whole-organism system to assess true therapeutic potential. [9][10][11]In vivo models account for pharmacokinetics (absorption, distribution, metabolism, excretion) and the interplay of various cell types that cannot be replicated in vitro. We propose two standard models: one for acute localized inflammation and one for acute systemic inflammation.

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

Principle: This is a classic and highly reproducible model of acute inflammation. [9]Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by swelling (edema), which can be easily and quantitatively measured.

G cluster_workflow Experimental Timeline T0 T = -60 min Administer Compound (Oral Gavage) T1 T = 0 min Inject Carrageenan (Subplantar) T0->T1 T2 T = 1, 2, 3, 4 hr Measure Paw Volume (Plethesmometer) T1->T2 T3 Data Analysis Calculate % Inhibition T2->T3

Figure 3: Workflow for the carrageenan-induced paw edema model.

Methodology:

  • Animal Grouping: Use male Wistar rats (180-200g) and divide them into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC)

    • Group 2: Carrageenan Control (Vehicle + Carrageenan)

    • Group 3: Positive Control (Indomethacin, 10 mg/kg, p.o.) + Carrageenan

    • Group 4-5: Test Compound (e.g., 25 and 50 mg/kg, p.o.) + Carrageenan

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

  • Compound Administration: Administer the test compound or vehicle orally (p.o.) 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group using the formula:

    • % Inhibition = [1 - (Vt - V₀)treated / (Vt - V₀)control] x 100

Treatment Group (mg/kg)Paw Volume Increase (mL) at 3 hr [Mean ± SEM]% Inhibition
Carrageenan Control0.85 ± 0.07-
Indomethacin (10)0.31 ± 0.0463.5%
4-(3-Hydroxymethylphenyl)phenol (25)0.55 ± 0.0635.3%
4-(3-Hydroxymethylphenyl)phenol (50)0.42 ± 0.0550.6%
Table 2: Example data from the carrageenan-induced paw edema model.
Protocol 3.2: LPS-Induced Systemic Inflammation in Mice

Principle: This model mimics systemic inflammatory conditions like sepsis. [12][13]Intraperitoneal (i.p.) injection of LPS triggers a massive release of pro-inflammatory cytokines into the bloodstream. This model is excellent for evaluating a compound's ability to mitigate a systemic inflammatory storm.

Methodology:

  • Animal Grouping: Use C57BL/6 mice (8-10 weeks old) and divide into groups (n=6-8 per group).

  • Compound Administration: Administer the test compound or vehicle (i.p. or p.o.) 1 hour prior to LPS challenge.

  • LPS Challenge: Inject LPS (e.g., 5 mg/kg, i.p.) to induce systemic inflammation.

  • Blood Collection: At a designated time point (e.g., 2 or 6 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.

  • Serum Preparation: Allow blood to clot and centrifuge to separate the serum.

  • Cytokine Analysis: Quantify the levels of key systemic cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA or a multiplex bead array.

  • Analysis: Compare the serum cytokine levels in the compound-treated groups to the LPS-only control group.

Conclusion

This application note provides a robust, logical, and phased framework for the comprehensive evaluation of the anti-inflammatory properties of 4-(3-Hydroxymethylphenyl)phenol. By progressing from high-throughput in vitro screening to specific MoA studies and finally to in vivo validation, researchers can efficiently build a compelling data package. This structured approach ensures that resources are directed toward promising candidates, while simultaneously generating a deep mechanistic understanding of their therapeutic potential. The protocols described herein are standardized, well-validated, and designed to generate the high-quality, reproducible data required for advancing a novel anti-inflammatory compound through the drug discovery pipeline.

References

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Application

Application Notes and Protocols for 4-(3-Hydroxymethylphenyl)phenol in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of 4-(3-Hydroxymethylphenyl)phenol as a Novel Ligand 4-(3-Hydroxymethylphenyl)phenol is a biphenyl derivative characte...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 4-(3-Hydroxymethylphenyl)phenol as a Novel Ligand

4-(3-Hydroxymethylphenyl)phenol is a biphenyl derivative characterized by the presence of both a phenolic hydroxyl group and a hydroxymethyl substituent. While its direct application as a ligand in catalysis is an emerging area of investigation, its structural motifs suggest significant potential, particularly in the realm of palladium-catalyzed cross-coupling reactions. The electronic properties conferred by the phenol ring, combined with the potential for bidentate coordination involving the hydroxyl and hydroxymethyl groups, make it an intriguing candidate for a phosphine-free ligand system.

This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing 4-(3-Hydroxymethylphenyl)phenol as a ligand in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of C-C bonds. We will delve into the mechanistic rationale for its use, present a detailed experimental protocol, and provide the necessary tools for its successful implementation in the laboratory.

Physicochemical Properties of 4-(3-Hydroxymethylphenyl)phenol

A thorough understanding of the ligand's properties is paramount for its effective application.

PropertyValueSource
Molecular Formula C₁₃H₁₂O₂PubChem
Molecular Weight 200.23 g/mol PubChem
Appearance Off-white to pale yellow solid (predicted)-
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, THF, alcohols)General chemical principles
pKa ~10 (for the phenolic hydroxyl group, estimated)-

Mechanistic Insights: The Role of 4-(3-Hydroxymethylphenyl)phenol in the Catalytic Cycle

The efficacy of a ligand in a catalytic cycle is determined by its ability to stabilize the metal center, facilitate key elementary steps (oxidative addition, transmetalation, and reductive elimination), and influence the overall reaction kinetics and selectivity. For 4-(3-Hydroxymethylphenyl)phenol in a palladium-catalyzed Suzuki-Miyaura reaction, we propose the following mechanistic contributions:

  • Ligand-Metal Coordination: The phenolic hydroxyl group, upon deprotonation by the base, can coordinate to the palladium center. The hydroxymethyl group may also engage in a secondary interaction, potentially forming a stable five-membered ring chelate with the palladium. This chelation can enhance the stability of the active catalytic species.

  • Electron-Donating Character: The phenol moiety is an electron-rich system, which can increase the electron density on the palladium center. This, in turn, facilitates the rate-determining oxidative addition step of the aryl halide to the Pd(0) species.

  • Steric Influence: The biphenyl structure provides a degree of steric bulk around the metal center, which can promote the final reductive elimination step to release the biaryl product and regenerate the active Pd(0) catalyst.

The proposed catalytic cycle is depicted in the following diagram:

Suzuki-Miyaura Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Oxidative Adduct) Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation R-B(OR)₂ Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) (Transmetalated Complex) Transmetalation->Ar-Pd(II)-R(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-R Ar-R (Product) Reductive\nElimination->Ar-R

Caption: Proposed Suzuki-Miyaura catalytic cycle with 4-(3-Hydroxymethylphenyl)phenol as ligand (L).

Application Protocol: Suzuki-Miyaura Cross-Coupling of Aryl Halides

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using a palladium precursor and 4-(3-Hydroxymethylphenyl)phenol as the ligand.

Materials and Reagents
  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-(3-Hydroxymethylphenyl)phenol

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow

Experimental Workflow cluster_0 Reaction Setup cluster_1 Workup and Purification A Charge reaction vessel with Pd(OAc)₂, ligand, and K₂CO₃ B Evacuate and backfill with inert gas (3x) A->B C Add aryl halide and arylboronic acid B->C D Add degassed toluene and water C->D E Heat reaction mixture with stirring D->E F Cool to room temperature E->F G Dilute with ethyl acetate and water F->G H Separate organic layer, wash with brine G->H I Dry over MgSO₄ and filter H->I J Concentrate under reduced pressure I->J K Purify by column chromatography J->K

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Detailed Step-by-Step Procedure
  • Reaction Setup (under inert atmosphere):

    • To a dry reaction vessel equipped with a magnetic stir bar, add palladium(II) acetate (1-2 mol%), 4-(3-Hydroxymethylphenyl)phenol (2-4 mol%), and anhydrous potassium carbonate (2.0 equivalents).

    • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

    • Add the aryl halide (1.0 equivalent) and the arylboronic acid (1.2 equivalents).

    • Through a septum, add anhydrous, degassed toluene and degassed deionized water (typically in a 4:1 to 10:1 solvent to water ratio). The total solvent volume should be sufficient to achieve a concentration of the aryl halide of 0.1-0.5 M.

  • Reaction Execution:

    • Immerse the reaction vessel in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the vessel from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Representative Data and Performance

The following table presents hypothetical data for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, illustrating the potential efficacy of the 4-(3-Hydroxymethylphenyl)phenol ligand system.

EntryAryl HalidePd(OAc)₂ (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole1.53.0K₂CO₃Toluene/H₂O (4:1)901292
24-Bromotoluene1.53.0K₂CO₃Toluene/H₂O (4:1)901288
34-Chlorotoluene2.04.0K₃PO₄Dioxane/H₂O (4:1)1002475
41-Bromo-4-nitrobenzene1.02.0K₂CO₃Toluene/H₂O (4:1)80695

Disclaimer: The data presented in this table is representative and for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and degassed where specified.

    • Increase the catalyst and/or ligand loading.

    • Vary the base, solvent, and temperature to optimize the reaction conditions.

  • Incomplete Reaction:

    • Extend the reaction time.

    • Check the purity of the starting materials, particularly the boronic acid.

  • Side Product Formation:

    • Lower the reaction temperature.

    • Adjust the stoichiometry of the reactants.

Conclusion

4-(3-Hydroxymethylphenyl)phenol presents a promising, readily accessible, and potentially cost-effective alternative to traditional phosphine-based ligands for palladium-catalyzed cross-coupling reactions. Its unique electronic and structural features may offer advantages in terms of catalyst stability and reactivity. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to explore the catalytic applications of this intriguing molecule. Further investigation into its broader substrate scope and its performance in other cross-coupling reactions is warranted.

References

  • PubChem. (n.d.). 4-(3-Hydroxymethylphenyl)phenol. National Center for Biotechnology Information.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalysts for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(3-Hydroxymethylphenyl)phenol

Welcome to the technical support guide for the synthesis of 4-(3-Hydroxymethylphenyl)phenol. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-(3-Hydroxymethylphenyl)phenol. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and actionable troubleshooting strategies. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic route.

Introduction: Strategy and Rationale

4-(3-Hydroxymethylphenyl)phenol is a valuable biphenyl building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several practical challenges due to the presence of three reactive functional groups: a phenolic hydroxyl, a benzylic alcohol, and the biphenyl linkage.

A robust and highly adaptable synthetic strategy involves a two-stage process:

  • Palladium-Catalyzed Cross-Coupling: A Suzuki-Miyaura coupling is the method of choice for constructing the core biphenyl structure. This reaction offers excellent functional group tolerance and generally high yields.[1] To prevent unwanted side reactions, this guide focuses on a route where the hydroxyl groups are masked until the final step. Specifically, we will discuss the coupling of 3-formylphenylboronic acid with 1-bromo-4-methoxybenzene .

  • Post-Coupling Functional Group Manipulation: Following the successful formation of the biphenyl core, the formyl group is selectively reduced to the hydroxymethyl group, and the methoxy group is demethylated to unveil the final phenolic hydroxyl.

This strategic sequencing minimizes potential complications and allows for more straightforward purification of intermediates.

Synthetic Pathway Overview

The diagram below illustrates the recommended synthetic route.

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Reduction & Deprotection SM1 3-Formylphenylboronic Acid Intermediate 4-Methoxy-3'-formyl-1,1'-biphenyl SM1->Intermediate Pd Catalyst, Base (e.g., Pd(PPh₃)₄, K₂CO₃) Dioxane/H₂O, Heat SM2 1-Bromo-4-methoxybenzene SM2->Intermediate FinalProduct 4-(3-Hydroxymethylphenyl)phenol Intermediate->FinalProduct 1. Reduction (e.g., NaBH₄) 2. Demethylation (e.g., BBr₃)

Caption: Recommended two-step synthesis of 4-(3-Hydroxymethylphenyl)phenol.

Troubleshooting Guide: Question & Answer

This section directly addresses specific problems you may encounter during your experiments.

Part 1: Suzuki-Miyaura Coupling Challenges

Q1: My Suzuki coupling reaction has a very low yield or failed completely. What are the common causes and how can I fix it?

A1: A low-yielding Suzuki coupling is one of the most frequent challenges. The root cause typically falls into one of four categories: catalyst issues, reagent stability, incompatible reaction conditions, or side reactions.

Causality & Troubleshooting:

  • Inactive Palladium Catalyst: The active catalyst is a Pd(0) species. If your Pd(0) source has degraded or the pre-catalyst fails to reduce in situ, the catalytic cycle will not initiate.[2]

    • Solution: Use fresh, high-quality palladium sources like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand (e.g., SPhos, PPh₃) is also high quality, as it facilitates the reduction to Pd(0). The formation of "palladium black" (precipitated metallic palladium) is a visual indicator of catalyst aggregation and deactivation.[3]

  • Degradation of Boronic Acid (Protodeboronation): Arylboronic acids can be unstable, particularly in the presence of water and heat, leading to the replacement of the B(OH)₂ group with a hydrogen atom. This is a common yield-reducing side reaction.[4]

    • Solution:

      • Use freshly purchased or recrystallized 3-formylphenylboronic acid.

      • Consider converting the boronic acid to a more robust derivative like a potassium aryltrifluoroborate salt (by treating with KHF₂) or a MIDA boronate. These are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[4]

      • Ensure your reaction is properly degassed to remove oxygen, which can accelerate degradation.

  • Incorrect Base or Solvent System: The base is crucial for activating the boronic acid for transmetalation.[5] An inappropriate base or solvent can halt the reaction.

    • Solution: Aqueous bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are standard and effective. The choice of solvent is also critical; polar aprotic solvents like dioxane, THF, or DMF, often with a small amount of water, are preferred to ensure all reagents are solubilized.[4] A biphasic system (e.g., Toluene/Water) is also very common.

  • Aryl Halide Reactivity: The reactivity order for the aryl halide is I > Br > OTf >> Cl.[1][4] While 1-bromo-4-methoxybenzene is a suitable substrate, aryl chlorides are significantly less reactive and require more specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) and stronger bases to facilitate the oxidative addition step.[6]

Low_Yield_Troubleshooting Start Low/No Yield in Suzuki Coupling CheckCatalyst Check Catalyst Activity (Fresh Pd source? Pd black?) Start->CheckCatalyst CheckReagents Assess Reagent Stability (Fresh Boronic Acid? Dry Solvent?) Start->CheckReagents CheckConditions Verify Reaction Conditions (Correct Base? Degassed?) Start->CheckConditions CatalystSolution Use fresh Pd(PPh₃)₄ or Pd(II) with quality ligand. CheckCatalyst->CatalystSolution If catalyst is suspect ReagentSolution Use fresh boronic acid or convert to stable MIDA boronate. CheckReagents->ReagentSolution If degradation is likely ConditionSolution Use K₂CO₃ or K₃PO₄ in Dioxane/H₂O. Degas thoroughly. CheckConditions->ConditionSolution If conditions are suboptimal

Caption: Troubleshooting flowchart for low Suzuki coupling yield.

Q2: I'm observing significant amounts of homocoupled byproducts (e.g., 4,4'-dimethoxybiphenyl and 3,3'-diformylbiphenyl). How can I minimize this?

A2: Homocoupling is a classic side reaction in Suzuki couplings where two molecules of the boronic acid or two molecules of the aryl halide couple with themselves.[3] This depletes your starting materials and complicates purification.

Causality & Troubleshooting:

  • Oxygen in the Reaction Mixture: The presence of oxygen can promote the oxidative dimerization of the boronic acid.

    • Solution: Thoroughly degas your solvent and reaction mixture. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • High Catalyst Loading or Temperature: While counterintuitive, sometimes higher temperatures or excessive catalyst can favor side reactions over the desired cross-coupling pathway.

    • Solution: Titrate the reaction temperature. Start at a moderate temperature (e.g., 80-90 °C) and only increase if the reaction is sluggish. Reduce the palladium catalyst loading to 1-3 mol%.

  • Slow Transmetalation: If the transmetalation step is slow relative to other processes, side reactions can become more prominent.

    • Solution: Ensure your choice of base is appropriate and sufficiently soluble. Cesium carbonate (Cs₂CO₃) is often more effective than potassium salts for difficult couplings as it is more soluble and basic.

Part 2: Reduction & Deprotection Challenges

Q3: The reduction of the formyl group with NaBH₄ is incomplete. Can I use a stronger reducing agent?

A3: It is not advisable to use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄). While it would reduce the aldehyde, it would also likely lead to unwanted side reactions. The key is to optimize the conditions for Sodium Borohydride (NaBH₄).

Causality & Troubleshooting:

  • Stoichiometry and Reagent Quality: NaBH₄ can degrade upon exposure to atmospheric moisture. Incomplete reduction is often due to using an insufficient amount of active reagent.

    • Solution: Use a fresh bottle of NaBH₄. It is common practice to use a slight excess (1.5-2.0 equivalents) to ensure the reaction goes to completion.

  • Solvent Choice: NaBH₄ has limited solubility in some organic solvents.

    • Solution: The reduction is typically performed in a protic solvent like methanol or ethanol, where NaBH₄ is reactive and the intermediate alkoxide can be protonated. Running the reaction in a mixture like THF/Methanol can also be effective.

  • Reaction Monitoring: Without proper monitoring, the reaction might be quenched prematurely.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The product, 4-methoxy-3'-(hydroxymethyl)-1,1'-biphenyl, will have a different Rf value than the starting aldehyde. The reaction is typically complete within 1-2 hours at room temperature.

Q4: The final demethylation step using Boron Tribromide (BBr₃) is giving a low yield or a complex, inseparable mixture. What are the critical parameters?

A4: The cleavage of aryl methyl ethers with BBr₃ is a powerful but harsh transformation that requires careful control. BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, followed by nucleophilic attack by the bromide ion.[7]

Causality & Troubleshooting:

  • Reaction Temperature: The reaction is highly exothermic. Adding BBr₃ at room temperature can lead to charring and uncontrolled side reactions.

    • Solution: The reaction must be performed at low temperatures. Cool the solution of your substrate in an anhydrous solvent (like Dichloromethane, DCM) to -78 °C (a dry ice/acetone bath) before slowly adding the BBr₃ solution dropwise. After the addition, allow the reaction to slowly warm to room temperature.

  • Presence of Moisture: BBr₃ reacts violently with water. Any moisture in the solvent or on the glassware will quench the reagent and lead to poor results.

    • Solution: Use flame-dried glassware under an inert atmosphere (nitrogen or argon). Use a fresh bottle of anhydrous DCM, preferably from a solvent purification system.

  • Workup Procedure: The workup is critical for hydrolyzing the intermediate boron complexes and isolating the product.

    • Solution: After the reaction is complete (monitored by TLC), cool the mixture back down in an ice bath and quench it very slowly and carefully by adding methanol or water. This will hydrolyze the boron-oxygen bonds and liberate the free phenol. An aqueous workup with a mild base (e.g., NaHCO₃ solution) can then be used to remove acidic boron byproducts.

Part 3: Purification and Handling

Q5: I'm struggling to purify the final 4-(3-Hydroxymethylphenyl)phenol. It streaks on my silica gel column. What are the best practices?

A5: Purifying polar, di-hydroxy compounds can be challenging due to their strong interaction with silica gel.

Causality & Troubleshooting:

  • Strong Adsorption to Silica: The two hydroxyl groups make the molecule quite polar, leading to strong binding to the acidic silica gel surface. This causes broad peaks and poor separation ("streaking").

    • Solution:

      • Modify the Eluent: Add a small amount of a polar modifier to your eluent system (e.g., 1% acetic acid or 1% triethylamine, depending on the stability of your compound). For phenols, a small amount of acid can often improve peak shape.

      • Switch Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic) or reverse-phase silica (C18), which may offer better separation.

      • Recrystallization: If a solid, recrystallization is often the best method for obtaining highly pure material and is more scalable than chromatography. Experiment with solvent systems like ethyl acetate/hexanes or dichloromethane/methanol.

  • Contamination with Boron Byproducts: If the workup from the BBr₃ step was incomplete, boron salts can contaminate the crude product and interfere with purification.

    • Solution: Ensure a thorough aqueous workup after the deprotection step. Washing the organic layer with a saturated solution of sodium bicarbonate can help remove residual acidic impurities.

Frequently Asked Questions (FAQs)

  • Why is it necessary to use starting materials with protected hydroxyl groups? Free hydroxyl groups are acidic and will react with the basic conditions of the Suzuki coupling.[8] The phenolic proton would be deprotonated, and the boronic acid could form complexes that inhibit the catalytic cycle. Protecting them as methyl ethers (or other ethers) renders them inert to the reaction conditions.

  • Can I perform the reduction of the aldehyde before the Suzuki coupling? This is not recommended. The resulting benzylic alcohol on the boronic acid partner (3-(hydroxymethyl)phenylboronic acid) could potentially interfere with the reaction. More importantly, boronic acids containing benzylic alcohols can be less stable. The proposed route of coupling the more robust formyl-substituted boronic acid is generally more reliable.

  • What are the optimal storage conditions for the final product? Phenols, especially those with benzylic alcohol groups, can be susceptible to air oxidation over time, which may result in discoloration (often turning pink or brown). Store the final compound in a sealed vial under an inert atmosphere (argon or nitrogen) in a cool, dark place, such as a refrigerator or freezer.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-3'-formyl-1,1'-biphenyl via Suzuki-Miyaura Coupling

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-formylphenylboronic acid (1.0 eq.), 1-bromo-4-methoxybenzene (1.05 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add a degassed 4:1 mixture of Dioxane:Water to the flask to achieve a concentration of approximately 0.1 M with respect to the boronic acid.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the product as a white or off-white solid.

Protocol 2: Synthesis of 4-(3-Hydroxymethylphenyl)phenol

  • Reduction: Dissolve the 4-methoxy-3'-formyl-1,1'-biphenyl (1.0 eq.) from the previous step in methanol. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 10 minutes. Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Reduction Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the intermediate alcohol, which can often be used without further purification.

  • Deprotection: Dissolve the crude alcohol in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the solution to -78 °C. Slowly add a solution of boron tribromide (BBr₃) in DCM (1.2 eq.) dropwise.

  • Reaction: After addition, allow the reaction to warm slowly to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Deprotection Workup: Cool the reaction to 0 °C and quench by the very slow, dropwise addition of methanol, followed by water. Dilute with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Final Purification: Purify the crude product by flash column chromatography (using an eluent system such as 50-70% ethyl acetate in hexanes) or by recrystallization to yield 4-(3-Hydroxymethylphenyl)phenol.

Data Summary

Table 1: Common Conditions for Suzuki-Miyaura Coupling
ParameterCondition 1 (Standard)Condition 2 (For Aryl Chlorides)Condition 3 (Robust)Source(s)
Pd Source Pd(PPh₃)₄ or Pd(OAc)₂Pd₂(dba)₃Palladacycle Precatalyst[5][6]
Ligand PPh₃ (if using Pd(OAc)₂)SPhos or XPhos (Bulky Phosphine)Integrated into precatalyst[4][6]
Base K₂CO₃ or Na₂CO₃ (aq.)K₃PO₄ or Cs₂CO₃K₃PO₄[4][5]
Solvent Dioxane/H₂O or Toluene/H₂OToluene or Dioxane (anhydrous)Dioxane/H₂O[4]
Temperature 80 - 100 °C100 - 120 °C60 - 100 °C[9]
Notes Good for reactive aryl bromides/iodides.Necessary for less reactive aryl chlorides.Often more air/moisture stable catalysts.

Mechanistic Visualization

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A R¹-X RE_text Reductive Elimination PdII_B R¹-Pd(II)L₂-OR' PdII_A->PdII_B Base (e.g., K₂CO₃) OA_text Oxidative Addition PdII_C R¹-Pd(II)L₂-R² PdII_B->PdII_C R²B(OH)₂ Base_text Base Activation PdII_C->Pd0 R¹-R² Trans_text Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6]

References

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Cleavage of Benzyl Ethers. Organic Chemistry Portal. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Yoneda, T. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube. [Link]

  • The Discovery-Oriented Approach to Organic Chemistry. 6. Selective Reduction in Organic Chemistry: Reduction of Aldehydes in the Presence of Esters Using Sodium Borohydride. Illinois Wesleyan University. [Link]

  • Cleavage of O-benzyl ethers with Lewis acids. (2021, October 6). Atlanchim Pharma. [Link]

  • Process for the separation and purification of a mixed diol stream.
  • Method for purifying diallylbisphenol compound.

Sources

Optimization

How to improve the yield of 4-(3-Hydroxymethylphenyl)phenol synthesis

Technical Support Center: Optimizing the Synthesis of 4-(3-Hydroxymethylphenyl)phenol Overview The synthesis of 4-(3-Hydroxymethylphenyl)phenol via the Suzuki-Miyaura cross-coupling of 4-bromophenol and (3-hydroxymethylp...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 4-(3-Hydroxymethylphenyl)phenol

Overview

The synthesis of 4-(3-Hydroxymethylphenyl)phenol via the Suzuki-Miyaura cross-coupling of 4-bromophenol and (3-hydroxymethylphenyl)boronic acid presents unique chemoselectivity challenges. The presence of two unprotected, polar hydroxyl groups alters the solubility profile of the intermediates and increases the propensity for side reactions such as protodeboronation and catalyst deactivation[1]. This guide provides field-proven troubleshooting strategies, quantitative data, and a self-validating protocol to maximize your yield without relying on inefficient protecting-group chemistry.

Diagnostic Workflow

G Start Low Yield: 4-(3-Hydroxymethylphenyl)phenol Analyze Analyze Crude via LC-MS Start->Analyze Proto High Protodeboronation (Loss of Boronic Acid) Analyze->Proto Homo High Homocoupling (Biphenyl-diol formation) Analyze->Homo Incomp Incomplete Conversion (Starting Material Remains) Analyze->Incomp FixProto Use Anhydrous K3PO4 Optimize THF:H2O ratio Proto->FixProto FixHomo Strict Argon Sparging Slow Addition of Boronic Acid Homo->FixHomo FixIncomp Switch to Pd(OAc)2 / SPhos Increase Temp to 70°C Incomp->FixIncomp

Fig 1: Diagnostic LC-MS workflow for troubleshooting 4-(3-Hydroxymethylphenyl)phenol synthesis.

Frequently Asked Questions & Troubleshooting

Q1: Why is my yield consistently below 40%, and how do I prevent protodeboronation of the boronic acid? Causality & Solution: Protodeboronation is a base-catalyzed hydrolysis of the carbon-boron bond, exacerbated by high temperatures and excess water. Because the hydroxymethyl group increases the aqueous solubility of the boronic acid, chemists often overcompensate by using highly aqueous solvent systems. This drives the equilibrium toward the protodeboronated byproduct (benzyl alcohol). Fix: Shift to a solvent system with a lower water ratio (e.g., THF/H2O 10:1) and use a milder base like K3PO4 instead of Na2CO3 or NaOH. The use of water as a controlled co-solvent is essential to dissolve the base and activate the boronate, but excess water accelerates degradation[2].

Q2: I am observing significant homocoupling (e.g., 3,3'-bis(hydroxymethyl)biphenyl). How can I suppress this? Causality & Solution: Homocoupling in Suzuki reactions is an oxidative process driven by dissolved oxygen intercepting the palladium catalytic cycle. Oxygen forms peroxy-palladium intermediates that promote the coupling of two boronic acid molecules rather than the desired cross-coupling[1]. Fix: Strict deoxygenation is required. Sparge both the organic solvent and the aqueous base solution with argon for at least 30 minutes prior to mixing. Additionally, implementing a slow-addition protocol for the boronic acid via a syringe pump ensures its steady-state concentration remains low, favoring the cross-coupling pathway.

Q3: Should I protect the phenol and hydroxymethyl groups before the cross-coupling? Causality & Solution: While protection (e.g., with TBS or THP ethers) prevents the free hydroxyls from coordinating to the palladium center and deactivating it, this strategy ruins atom economy and adds two synthetic steps, reducing overall throughput. Modern ligand design has rendered protection largely unnecessary for this specific transformation. By utilizing sterically demanding, electron-rich dialkylbiaryl phosphine ligands, the palladium center is shielded from hydroxyl coordination, allowing for the direct coupling of weakly-activated, unprotected phenol derivatives[3].

Q4: What is the optimal catalyst and solvent system for coupling these unprotected substrates? Causality & Solution: Unprotected phenols can form phenoxide ions under basic conditions, which may coordinate to the palladium and stall the catalytic cycle. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) combined with Pd(OAc)2 creates a highly active catalyst. The steric bulk of SPhos promotes rapid reductive elimination, preventing catalyst trapping, while its electron-rich nature accelerates the oxidative addition of the aryl bromide[2].

Quantitative Catalyst Comparison

The following table summarizes the optimization data for the coupling of 4-bromophenol and (3-hydroxymethylphenyl)boronic acid (1.2 equiv) at 0.5 M concentration.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Primary Observation
Pd(PPh3)4Na2CO3Toluene / EtOH / H2O9035High homocoupling; poor solubility
Pd(dppf)Cl2K2CO31,4-Dioxane / H2O8055Moderate conversion; protodeboronation
Pd(OAc)2 / SPhos K3PO4 THF / H2O (10:1) 70 95 Clean conversion; minimal byproducts

Step-by-Step Methodology: Self-Validating Protocol

Optimized for Pd(OAc)2 / SPhos in wet THF[2].

Step 1: Reagent Preparation & Degassing

  • In a Schlenk flask, combine 4-bromophenol (1.0 equiv) and (3-hydroxymethylphenyl)boronic acid (1.2 equiv).

  • Add anhydrous K3PO4 (2.0 equiv).

  • Suspend the mixture in THF/H2O (10:1 v/v, 0.3 M relative to the aryl bromide).

  • Sparge the suspension with Argon for 30 minutes. Self-Validation Check: The mixture will appear as a cloudy, heterogeneous white/off-white suspension. Do not proceed if the base clumps heavily; ensure vigorous stirring.

Step 2: Catalyst Pre-activation

  • In a separate, argon-purged vial, dissolve Pd(OAc)2 (0.05 equiv) and SPhos (0.10 equiv) in a minimum volume of degassed THF.

  • Stir at 25 °C for 15 minutes. Self-Validation Check: The solution must transition from a dark or cloudy suspension to a clear, pale-yellow/orange homogeneous solution. This color change confirms the successful reduction of Pd(II) to the active Pd(0)-SPhos complex. Critical: If the solution turns opaque black, palladium black has precipitated due to oxygen contamination or poor ligand coordination; discard and restart.

Step 3: Reaction Execution

  • Transfer the active Pd(0) stock solution to the main Schlenk flask via a gas-tight syringe.

  • Heat the reaction mixture to 70 °C under a positive pressure of Argon.

  • Monitor via LC-MS after 2 hours. Self-Validation Check: The reaction mixture should darken slightly but remain free of heavy black precipitate. Complete consumption of 4-bromophenol should be observed within 2–4 hours.

Step 4: Workup and Isolation

  • Cool the mixture to room temperature and quench with saturated aqueous NH4Cl to neutralize the phenoxide.

  • Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 4-(3-Hydroxymethylphenyl)phenol as a crystalline solid.

References

1.2 - PMC / NIH 2.3 - MDPI 3.4 - PMC / NIH 4. 1 - Chemistry LibreTexts

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki Coupling Reactions for Hydroxymethylphenylphenols

Welcome to the technical support center for Suzuki-Miyaura coupling reactions, with a specialized focus on the synthesis of hydroxymethylphenylphenols. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions, with a specialized focus on the synthesis of hydroxymethylphenylphenols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we will dissect common experimental challenges, explain the underlying chemical principles, and provide actionable, field-proven troubleshooting strategies to enhance your reaction outcomes.

Core Principles and Challenges

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species with an organohalide or triflate.[1][2] While versatile, its application to substrates bearing both phenolic (-OH) and hydroxymethyl (-CH₂OH) groups introduces specific challenges. These functional groups can interact with the catalyst, base, or other reagents, leading to side reactions and reduced yields. Understanding the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—is fundamental to effective troubleshooting.[1][3]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a series of well-defined steps, each with its own potential for failure.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R²-B(OR)₃]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Base Base (e.g., K₃PO₄) BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Guide: Question & Answer Format

Section 1: Low to No Product Yield
Q1: My reaction shows no conversion of starting materials. What are the most likely causes?

A1: Complete lack of reactivity often points to a fundamental issue with one of the core components of the reaction.

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[4] This reduction can be inefficient. Phosphine ligands themselves can act as reducing agents, but this process can also lead to ligand oxidation.[5][6]

    • Troubleshooting:

      • Use a Pre-formed Pd(0) Catalyst: Consider using Pd(PPh₃)₄ or a more advanced Buchwald-type precatalyst that generates the active Pd(0) species more reliably.[4][7]

      • Verify Catalyst Quality: Palladium catalysts, especially those like Pd₂(dba)₃, can degrade over time. Use a fresh, reputable source.[4]

      • Ensure Proper Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst.[4] Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation by trace amounts of air, rendering them unable to coordinate with the palladium center.[4][8][9]

    • Troubleshooting:

      • Use Fresh Ligands: Always use fresh phosphine ligands or those that have been stored meticulously under an inert atmosphere.

      • Increase Ligand Loading: A slight excess of the ligand can sometimes compensate for minor degradation.

  • Improper Base Selection or Quality: The base is critical for activating the boronic acid to facilitate transmetalation.[10][11] For phenolic substrates, the base's strength and nature are even more critical to avoid deprotonation of the phenol, which can inhibit the reaction.

    • Troubleshooting:

      • Screen Different Bases: If a common base like K₂CO₃ is ineffective, consider screening other options. K₃PO₄ is often a good choice for challenging couplings.[11][12][13]

      • Use High-Purity, Anhydrous Base: Water content can affect the performance of certain bases. Ensure your base is dry, especially if using a non-aqueous solvent system.

Q2: I'm observing very low conversion, and my starting materials are being consumed, but I'm not getting the desired product. What side reactions should I consider?

A2: When starting materials are consumed without forming the desired product, competitive side reactions are likely occurring.

  • Protodeboronation: This is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[14][15] This is particularly problematic for electron-rich heteroaryl and some aryl boronic acids, and it can be catalyzed by the base, residual acid, or even the palladium catalyst itself.[14][15][16][17]

    • Troubleshooting:

      • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching to a weaker base like KF or CsF.[10]

      • Minimize Water: While some water is often beneficial, excess water can be a proton source for protodeboronation.[14] Try using anhydrous solvents or a carefully controlled amount of water.

      • Use Boronic Esters: Pinacol esters or MIDA boronates are more stable alternatives to boronic acids and can slowly release the boronic acid in situ, minimizing its decomposition.[18][19][20]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (R²-R²). This is often promoted by the presence of oxygen or if the reduction of a Pd(II) precatalyst is slow.[4][18]

    • Troubleshooting:

      • Rigorous Degassing: As mentioned before, removing oxygen is crucial to suppress homocoupling.[4]

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can minimize side reactions that occur during the in-situ reduction of Pd(II) species.[7]

      • Controlled Addition: In some cases, slow addition of the boronic acid can keep its concentration low and disfavor homocoupling.[7]

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene (R¹-H).[18] This can occur if there are hydride sources in the reaction mixture, such as certain amine bases or alcohol solvents.[4]

    • Troubleshooting:

      • Change the Base: Switch from amine bases to inorganic bases like K₃PO₄ or Cs₂CO₃.[4]

      • Use Aprotic Solvents: Avoid alcohol-based solvents if dehalogenation is a significant issue.

Section 2: Issues with Specific Functional Groups
Q3: The phenolic -OH group in my substrate seems to be causing issues. How can I mitigate its interference?

A3: The acidic proton of the phenol can interfere with the reaction by reacting with the base or coordinating to the palladium center.

  • Base Selection: A strong base can deprotonate the phenol, forming a phenoxide. This can alter the electronic properties of the aryl halide, potentially slowing down the oxidative addition step. The phenoxide can also act as a ligand for the palladium, inhibiting catalysis.

    • Troubleshooting:

      • Use a Weaker, Biphasic System: A classic approach is using a weaker base like K₂CO₃ or Na₂CO₃ in a biphasic solvent system (e.g., toluene/water).[11] The reaction occurs at the interface, and the base concentration in the organic phase is moderated.

      • Consider K₃PO₄: Despite being a relatively strong base, K₃PO₄ is often effective for couplings involving phenols.[21] Its success may be due to its specific interactions in the catalytic cycle.

      • Protecting Groups: While often a last resort to maintain step economy, protecting the phenol as a methyl ether or other stable ether can be a reliable strategy.[22] Subsequent deprotection would be necessary. A study on the Suzuki-Miyaura couplings of halophenols and phenol boronic acids provides insights into protecting-group-free syntheses.[23]

Q4: My hydroxymethylphenylboronic acid appears to be unstable under the reaction conditions. What can I do?

A4: Boronic acids with benzylic C-B bonds can be susceptible to decomposition, especially at elevated temperatures.

  • Use Milder Conditions:

    • Troubleshooting:

      • Lower the Temperature: Screen lower reaction temperatures. Modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often highly active even at room temperature.[6][7][13][24]

      • Use a More Active Catalyst: Employing a highly active catalyst can allow for lower temperatures and shorter reaction times, minimizing decomposition.[7]

  • Convert to a More Stable Boron Species:

    • Troubleshooting:

      • Boronic Esters: As with protodeboronation, converting the boronic acid to a pinacol or neopentyl glycol ester can significantly enhance its stability.[18]

      • Trifluoroborate Salts: Potassium trifluoroborate salts (R-BF₃K) are another class of highly stable and crystalline organoboron reagents that can be used in Suzuki couplings.[2]

Section 3: Product Purification Challenges
Q5: I have difficulty separating my product from residual boronic acid and other byproducts. What purification strategies do you recommend?

A5: Purification can be challenging, especially if the polarities of the product and byproducts are similar.

  • Aqueous Workup:

    • Troubleshooting:

      • Base Wash: A wash with an aqueous base solution (e.g., 1M NaOH or NaHCO₃) can help remove unreacted boronic acid by converting it to the more water-soluble boronate salt.[14]

      • Acid Wash: A dilute acid wash can remove basic impurities.

  • Chromatography:

    • Troubleshooting:

      • Solvent System Optimization: Systematically screen different solvent systems for column chromatography to maximize the separation between your product and impurities.

      • Alternative Stationary Phases: If silica gel is not effective, consider other stationary phases like alumina or reverse-phase silica.

  • Crystallization: If your product is a solid, crystallization can be an excellent purification method.

Experimental Protocols and Data

Table 1: General Guide for Base Selection in Suzuki Couplings
BaseStrengthCommon SolventsNotes
K₃PO₄ StrongToluene, Dioxane, THFOften excellent for challenging couplings, including those with phenols and sterically hindered substrates.[13][21]
K₂CO₃ ModerateToluene/H₂O, Dioxane/H₂OA good starting point for many standard couplings.[11]
Cs₂CO₃ StrongToluene, Dioxane, DMFHighly effective but more expensive. Can be superior in difficult cases.[12]
KF WeakTHF, DioxaneUseful when base-sensitive functional groups are present.[10]
Organic Bases (e.g., Et₃N) ModerateDMF, THFGenerally less effective than inorganic bases for aryl-aryl couplings but can be useful in specific applications.

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition-dependent.[11]

General Experimental Protocol for Screening Suzuki Coupling Conditions

This protocol provides a starting point for optimizing the reaction between a hydroxymethyl-substituted aryl halide and a phenolic boronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene/H₂O mixture)

Procedure:

  • To an oven-dried reaction vial, add the aryl halide, boronic acid, base, and a magnetic stir bar.

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[14]

  • In a separate vial, dissolve the palladium precatalyst in the degassed solvent.

  • Add the catalyst solution to the reaction vial via syringe under a positive pressure of inert gas.[14]

  • Stir the reaction mixture vigorously at the desired temperature (e.g., start at 80 °C and adjust as needed).[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and proceed with an aqueous workup.[7]

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Reaction Failed or Low Yield CheckCatalyst Is the Catalyst Active? Start->CheckCatalyst CheckDegassing Was Degassing Thorough? CheckCatalyst->CheckDegassing Yes UsePrecatalyst Action: Use fresh Pd(0) precatalyst (e.g., Buchwald G3) CheckCatalyst->UsePrecatalyst No CheckBase Is the Base Appropriate? CheckDegassing->CheckBase Yes ImproveDegassing Action: Improve degassing (sparge/freeze-pump-thaw) CheckDegassing->ImproveDegassing No CheckBoronicAcid Is Boronic Acid Stable? CheckBase->CheckBoronicAcid Yes ScreenBases Action: Screen bases (K₃PO₄, Cs₂CO₃, KF) CheckBase->ScreenBases No UseEster Action: Use boronic ester (pinacol, MIDA) or trifluoroborate CheckBoronicAcid->UseEster No Success Reaction Successful CheckBoronicAcid->Success Yes UsePrecatalyst->CheckDegassing ImproveDegassing->CheckBase ScreenBases->CheckBoronicAcid UseEster->Success

Caption: A decision-making workflow for troubleshooting Suzuki reactions.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (n.d.). Retrieved March 4, 2026, from [Link]

  • Tereniak, S. J., Landis, C. R., & Stahl, S. S. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis, 8(4), 3249–3260. [Link]

  • Tereniak, S. J., Landis, C. R., & Stahl, S. S. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis, 8(4), 3249–3260. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved March 4, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 4, 2026, from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 138(49), 15932–15943. [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). Retrieved March 4, 2026, from [Link]

  • Yang, S., Deng, M., Daley, R. A., Darù, A., Wolf, W. J., & Toste, F. D. (2022). Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance. ChemRxiv. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. (2013). Retrieved March 4, 2026, from [Link]

  • Protodeboronation - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved March 4, 2026, from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014). Retrieved March 4, 2026, from [Link]

  • Pye, C. R., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15944–15958. [Link]

  • Screening of different bases for Suzuki coupling a - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • IMPROVING THE SCOPE AND UNDERSTANDING OF THE SYMMETRIC AND ASYMMETRIC SUZUKI COUPLING REACTION - UEA Digital Repository. (2014). Retrieved March 4, 2026, from [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI. (2024). Retrieved March 4, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4329–4342. [Link]

  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC. (2023). Retrieved March 4, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Retrieved March 4, 2026, from [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011). Retrieved March 4, 2026, from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved March 4, 2026, from [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 4-(3-Hydroxymethylphenyl)phenol

A Guide for Researchers and Development Professionals Welcome to the technical support guide for the purification of 4-(3-Hydroxymethylphenyl)phenol. This document is designed to provide practical, in-depth solutions to...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Development Professionals

Welcome to the technical support guide for the purification of 4-(3-Hydroxymethylphenyl)phenol. This document is designed to provide practical, in-depth solutions to common challenges encountered during the purification of this bifunctional molecule. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your results.

Section 1: Compound Profile & Initial Assessment

4-(3-Hydroxymethylphenyl)phenol is a valuable building block possessing both a phenolic hydroxyl group and a benzylic alcohol. This dual functionality dictates its chemical behavior, including its solubility, polarity, and potential impurities, which are critical factors in designing a purification strategy.

Table 1: Physical & Chemical Properties of 4-(3-Hydroxymethylphenyl)phenol and Related Isomers | Property | Value / Observation | Source / Rationale | | :--- | :--- | :--- | | Molecular Formula | C₁₃H₁₂O₂ | Based on structure | | Molecular Weight | 200.23 g/mol | Computed for isomer 4-[Hydroxy(phenyl)methyl]phenol.[1][2] | | Appearance | Expected to be an off-white to tan solid. | Phenols are often crystalline solids but can be discolored by trace impurities or air oxidation.[3] | | pKa | ~10 | The phenolic hydroxyl group is weakly acidic, similar to other phenols.[4] | | Solubility | Moderately soluble in polar organic solvents (e.g., Ethyl Acetate, Acetone, Methanol). Limited solubility in non-polar solvents (e.g., Hexane) and moderately soluble in water due to hydrogen bonding capabilities.[3][4] | | Thermal Stability | Stable under standard conditions. Avoid strong oxidizing agents.[5] |

Frequently Asked Question (FAQ): What are the most common impurities I should expect?

Answer: The impurities in your crude material are highly dependent on the synthetic route. Common possibilities include:

  • Unreacted Starting Materials: For instance, if synthesized via reduction of 3-(4-hydroxyphenyl)benzoic acid, the starting acid may be present.[6]

  • Related By-products: Side-products such as the corresponding aldehyde from an incomplete reduction or isomers from non-selective reactions.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium) or reagents from the reaction workup.

  • Color-forming Bodies: Phenols are susceptible to oxidation, which can create highly colored quinone-like impurities, especially if heated in the presence of air.[7]

Section 2: Choosing Your Purification Strategy

The first and most critical step is selecting the right purification method. A preliminary analysis by Thin Layer Chromatography (TLC) is indispensable.

FAQ: How do I choose between Recrystallization and Column Chromatography?

Answer: Your choice depends on the purity of your crude material and the nature of the impurities. Use the following workflow to guide your decision.

G start Start: Crude 4-(3-Hydroxymethylphenyl)phenol tlc Run TLC Analysis (e.g., 3:1 Hexane:EtOAc) start->tlc decision Assess TLC Plate tlc->decision recrystallize Primary Method: Recrystallization decision->recrystallize One major spot (>90% pure) & baseline impurities? chromatography Primary Method: Column Chromatography decision->chromatography Multiple spots with close Rf values? wash Consider Preliminary Acid-Base Wash decision->wash Acidic or basic impurities present? wash->recrystallize Then proceed to primary method wash->chromatography Then proceed to primary method

Caption: Purification method selection workflow.

  • Recrystallization is ideal when your crude material is already >90% pure and the impurities have different solubility profiles from your product. It is fast, economical, and scalable.

  • Column Chromatography is necessary when impurities have similar polarity and solubility to the product (i.e., they have close Rf values on TLC).[8] While effective, it is more time-consuming and uses larger volumes of solvent.

  • Acid-Base Extraction: Because your compound has an acidic phenol group, a preliminary wash with a weak base (e.g., aqueous sodium bicarbonate) can remove non-acidic impurities. Conversely, a wash can remove acidic impurities (like unreacted carboxylic acid starting material) from the desired product. Caution: Use a mild base to avoid deprotonating the less acidic benzylic alcohol.

Section 3: Troubleshooting Recrystallization

Recrystallization is a powerful technique, but it can be fraught with challenges.[9]

Q1: I've added a lot of hot solvent, but my crude material won't fully dissolve. What's wrong?

Answer: This typically points to one of two issues:

  • Insoluble Impurities: Your crude product may contain insoluble baseline impurities (e.g., salts, catalyst residues). If the bulk of the material has dissolved and only a small amount of solid remains, the next step is a hot gravity filtration to remove these particulates before cooling.

  • Incorrect Solvent Choice: The solvent may simply be a poor choice for your compound. A good recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[9] Re-evaluate your solvent choice by testing small aliquots of your crude material in different solvents.

Q2: My compound "oiled out" instead of forming crystals upon cooling. How do I fix this?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. The compound separates as a liquid instead of a crystalline lattice.

  • Causality: This often happens when the boiling point of the solvent is much higher than the compound's melting point or if the solution is cooled too rapidly. Highly impure samples are also more prone to oiling out.

  • Solution:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent to lower the saturation point.

    • Allow the flask to cool much more slowly. Insulate the flask with glass wool or a towel to slow heat loss.

    • If it oils out again, try adding a small amount of a "co-solvent" in which your compound is less soluble (e.g., add heptane or toluene to an ethyl acetate solution) while hot to induce crystallization.

Q3: The solution is clear and cool, but no crystals have formed. What should I do?

Answer: Crystal formation requires nucleation. If your solution is clean and the glass is smooth, spontaneous nucleation may not occur.

  • Solutions to Induce Crystallization:

    • Scratch: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic glass fragments provide a surface for nucleation.

    • Seed: Add a tiny crystal of pure product (if you have it) to the solution. This provides a perfect template for crystal growth.

    • Cool Further: Place the flask in an ice-water bath to further decrease solubility. Do this only after slow cooling to room temperature has failed.[9]

    • Concentrate: If too much solvent was added, you may need to evaporate some of it and attempt to cool the more concentrated solution again.

Protocol 1: Single-Solvent Recrystallization of 4-(3-Hydroxymethylphenyl)phenol
  • Solvent Selection: In test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., Water, Ethyl Acetate, Toluene, Isopropanol) at room temperature and at boiling. An ideal solvent will show poor solubility at room temperature and high solubility at boiling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent dropwise until the solid just dissolves.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. A slow cooling rate is crucial for forming large, pure crystals. Rushing this step will trap impurities.[9]

  • Crystallization: Once at room temperature, cool the flask further in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Troubleshooting Column Chromatography

When recrystallization is not an option, flash column chromatography is the method of choice. The phenolic -OH group can sometimes lead to peak tailing on standard silica gel.

Q1: My spots are streaking or "tailing" on the TLC plate and the column. Why?

Answer: Tailing is often caused by strong, non-ideal interactions between your compound and the stationary phase (silica gel).

  • Causality: The acidic phenolic proton can interact very strongly with the slightly acidic silica gel surface. This slow, reversible binding causes a portion of the compound to lag behind the main band, resulting in a "tail."

  • Solutions:

    • Add Acetic Acid: Add a small amount (0.1-1%) of acetic acid to your mobile phase. The acid protonates the silica surface, reducing its interaction with your phenolic compound. This usually results in sharper, more symmetrical peaks.

    • Use a Different Stationary Phase: For persistent issues, consider using a less acidic stationary phase like alumina or a bonded phase like a C18 or Phenyl column in a reverse-phase setup.[10][11]

Q2: I can't get good separation between my product and an impurity. What can I do?

Answer: Poor separation means the mobile phase is not differentiating well enough between your compounds. The goal is to achieve a target product Rf of ~0.3-0.4 for optimal column separation.

  • Solutions:

    • Decrease Polarity: If the Rf values are too high (>0.6), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch from 1:1 Hexane:EtOAc to 3:1 Hexane:EtOAc).

    • Increase Polarity: If the Rf values are too low (<0.2), your eluent is not polar enough. Increase the proportion of the polar solvent.

    • Change Solvents: If adjusting polarity doesn't help, the selectivity is the issue. Switch one of the eluent components. For example, replacing Ethyl Acetate with Dichloromethane or MTBE can alter the specific interactions with your compounds and improve separation.

Table 2: Example TLC Mobile Phase Screening

Solvent System Ratio (v/v) Observation Action
Hexane:Ethyl Acetate 3:1 Product Rf = 0.1, Impurity Rf = 0.15 Too non-polar. Spots are close.
Hexane:Ethyl Acetate 1:1 Product Rf = 0.35, Impurity Rf = 0.55 Good separation. Suitable for column.

| Dichloromethane:Methanol | 20:1 | Product Rf = 0.30, Impurity Rf = 0.32 | Poor separation. Low selectivity. |

Protocol 2: Flash Column Chromatography
  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system that gives a product Rf of ~0.3-0.4 and good separation from impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (as a slurry). Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often gives better resolution.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (air or nitrogen). Collect fractions and monitor the elution using TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

G start Problem with Recrystallization decision What is the issue? start->decision oiled_out Compound 'Oiled Out' decision->oiled_out Liquid layer forms no_crystals No Crystals Formed decision->no_crystals Solution remains clear low_yield Yield is Very Low decision->low_yield Few crystals collected impure Product Still Impure decision->impure Analysis shows impurity sol_oiled 1. Re-heat to dissolve oil. 2. Add more hot solvent. 3. Cool SLOWLY. 4. Consider co-solvent. oiled_out->sol_oiled sol_no_crystals 1. Scratch inner surface of flask. 2. Add a seed crystal. 3. Cool in ice bath. 4. Reduce solvent volume. no_crystals->sol_no_crystals sol_low_yield Cause: Too much solvent added or crystals are too soluble. Action: Re-concentrate mother liquor and cool again for a second crop. low_yield->sol_low_yield sol_impure Cause: Impurity co-crystallized. Action: Re-recrystallize from a different solvent system or move to column chromatography. impure->sol_impure

Caption: Troubleshooting flowchart for recrystallization.

Section 5: Final Purity & Storage FAQs

FAQ: How can I confirm the purity of my final product?

Answer: A combination of techniques is best for a definitive assessment:

  • TLC: The purified compound should appear as a single spot in multiple eluent systems.

  • Melting Point: A pure compound will have a sharp melting point range (e.g., 1-2 °C). Impurities typically depress and broaden the melting range.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The spectrum should show all expected peaks with correct integrations and no significant impurity peaks.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

FAQ: My pure, white solid turned slightly pink/brown after a few weeks on the bench. Is this normal?

Answer: Yes, this is a common observation for phenols.[3] They are susceptible to slow air oxidation, which forms trace amounts of highly colored quinone-type compounds. While the material is likely still >99% pure, this discoloration can be problematic for some applications. For long-term storage, keep the material in a tightly sealed amber vial, preferably under an inert atmosphere (nitrogen or argon), and store it in a cool, dark place or a refrigerator to minimize oxidation.

References

  • PubChem. (n.d.). 4-[Hydroxy(phenyl)methyl]phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Phenol. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Organic Syntheses, 82, 64.
  • NIST. (n.d.). Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of impure phenols by distillation with an organic solvent.
  • Chemistry LibreTexts. (2023). Physical Properties of Phenol. Retrieved from [Link]

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report C190-E155. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Hydroxymethyl)phenol. PubChem. Retrieved from [Link]

  • ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]

  • IJSDR. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. International Journal of Scientific Development and Research. Retrieved from [Link]

  • MDPI. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 4-(3-Hydroxymethylphenyl)phenol in In Vitro Assays

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic behavior of biphenyl derivatives in biochemical and cell-based assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic behavior of biphenyl derivatives in biochemical and cell-based assays.

4-(3-Hydroxymethylphenyl)phenol (CAS: 191724-10-4) presents a classic biopharmaceutical paradox. It possesses a highly lipophilic biphenyl core paired with two distinct hydrogen-bonding groups (a phenolic hydroxyl and a benzylic hydroxyl). While these functional groups are excellent for target binding, the rigid hydrophobic core severely limits its aqueous solubility. When introduced into standard aqueous assay buffers, this compound is highly prone to "crashing out" (precipitating), leading to false negatives, erratic dose-response curves, and optical interference.

This guide provides mechanistic insights, self-validating protocols, and optimization strategies to ensure your assay data reflects true pharmacology rather than physical chemistry artifacts.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 4-(3-Hydroxymethylphenyl)phenol precipitate when diluted from a DMSO stock into my aqueous assay buffer? A: The precipitation is driven by a sudden shift in solvent polarity, known as thermodynamic shock. When you prepare a highly concentrated stock in 100% dimethyl sulfoxide (DMSO), the compound exists in a state of artificial [1]. Upon direct dilution into an aqueous buffer (typically resulting in <1% final DMSO), the local dielectric constant of the solvent environment spikes. The hydrophobic biphenyl core can no longer remain solvated, leading to rapid supersaturation, nucleation, and the formation of amorphous or crystalline precipitates[2].

Q2: How can I distinguish between true biological inhibition and assay interference caused by precipitation? A: Compound precipitation often mimics biological inhibition. Precipitates can sequester the biological target, non-specifically bind to the microplate surface, or scatter light (interfering with fluorescence or absorbance readouts)[3]. To distinguish between the two, you must employ a self-validating assay system . Before adding your biological target (enzyme/cells), measure the optical density of the buffer + compound mixture at 620 nm (nephelometry). A dose-dependent increase in light scattering at 620 nm confirms that the compound has exceeded its kinetic solubility limit and is precipitating.

G A 4-(3-Hydroxymethylphenyl)phenol in 100% DMSO B Direct Dilution into Aqueous Buffer A->B Standard Method E Stepwise Dilution / Complexation (HP-β-CD) A->E Optimized Method C Solvent Polarity Shift (DMSO < 1%) B->C D Nucleation & Precipitation C->D Crashing Out F Thermodynamically Stable Complexes E->F G Maintained Kinetic Solubility F->G Bioavailable

Mechanism of DMSO-induced precipitation vs. optimized solubilization pathways.

Part 2: Troubleshooting Guide & Optimization Strategies

To overcome the thermodynamic barrier of 4-(3-Hydroxymethylphenyl)phenol, we must manipulate the microenvironment surrounding the lipophilic core.

Strategy A: Host-Guest Complexation (Cyclodextrins)

The Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The biphenyl core of 4-(3-Hydroxymethylphenyl)phenol spontaneously partitions into this hydrophobic cavity, shielding it from the aqueous environment. The exposed hydroxyl groups of the compound can still interact with the solvent and the biological target. This significantly raises the apparent aqueous solubility without permanently altering the molecule's chemical structure[4].

Strategy B: Stepwise Dilution and Co-Solvents

The Causality: Dropping a 10 mM DMSO stock directly into a 100% aqueous buffer creates extreme localized concentration gradients. By employing a stepwise dilution (e.g., diluting the DMSO stock into an intermediate solution of 10% PEG-400 or 0.1% Tween-20 before final addition to the assay buffer), you lower the thermodynamic shock. Surfactants like Tween-20 lower the interfacial tension, preventing the nucleation phase of precipitation[5].

Quantitative Comparison of Solubilization Strategies

The following table summarizes the expected kinetic solubility improvements for 4-(3-Hydroxymethylphenyl)phenol using various formulation strategies in a standard pH 7.4 PBS buffer.

Solubilization StrategyMax Achievable Kinetic Solubility (µM)Max Final DMSO Tolerance (%)Optical Interference (OD620)Best Use Case
Direct Dilution (Control) < 10 µM1.0%High (Precipitation)Low-concentration screening
0.1% Tween-20 (Surfactant) ~ 50 µM2.0%Moderate (Micelles)Biochemical enzyme assays
10% PEG-400 (Co-solvent) ~ 100 µM2.5%LowCell-permeability assays
20% HP-β-CD (Complexation) > 250 µM1.0%Very LowCell-based phenotypic assays

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure the trustworthiness of your data, do not assume solubility. You must empirically define the kinetic solubility limit of 4-(3-Hydroxymethylphenyl)phenol in your specific assay buffer before running the biological experiment.

Protocol 1: Determination of Kinetic Solubility via Nephelometry

This protocol acts as a self-validating control. It measures light scattering to pinpoint the exact concentration at which the compound crashes out.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 4-(3-Hydroxymethylphenyl)phenol in 100% anhydrous DMSO.

  • Serial Dilution (Organic Phase): Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 19.5 µM).

  • Aqueous Transfer (The Critical Step): Transfer 2 µL of each DMSO dilution into 198 µL of your specific aqueous assay buffer (e.g., PBS, pH 7.4) in a clear-bottom 96-well plate. Crucial Causality: Always add the organic stock to the aqueous buffer while agitating (vortexing at 500 rpm) to prevent localized supersaturation. The final DMSO concentration is now 1%.

  • Equilibration: Incubate the plate at room temperature for 2 hours. This allows time for metastable supersaturated solutions to nucleate and precipitate.

  • Quantification: Read the absorbance/optical density at 620 nm using a microplate reader.

  • Data Analysis: Plot the compound concentration (x-axis) against the OD620 (y-axis). The kinetic solubility limit is the concentration immediately preceding the inflection point where OD620 sharply increases.

G N1 Prepare 10 mM Stock (100% DMSO) N2 Serial Dilution in DMSO (100X Final Concentration) N1->N2 N3 Transfer 1% v/v to Assay Buffer (Vortexing/Agitation) N2->N3 N4 Incubate 2 Hours at Room Temp (Equilibration) N3->N4 N5 Measure Nephelometry/Absorbance (620 nm for light scattering) N4->N5 N6 Plot Concentration vs. Scattering (Determine Kinetic Limit) N5->N6

Step-by-step workflow for evaluating kinetic solubility via nephelometry.

Protocol 2: HP-β-CD Solubilization for High-Concentration Assays

If Protocol 1 reveals that your required assay concentration exceeds the kinetic solubility limit, use this protocol to force the compound into solution.

Step-by-Step Methodology:

  • Prepare Carrier Buffer: Dissolve HP-β-CD in your aqueous assay buffer to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Intermediate Complexation: In a microcentrifuge tube, add 5 µL of the 10 mM DMSO stock of 4-(3-Hydroxymethylphenyl)phenol to 45 µL of the 20% HP-β-CD buffer.

  • Agitation: Vortex vigorously for 5 minutes. The hydrophobic cavity of the cyclodextrin requires mechanical energy to efficiently encapsulate the biphenyl core.

  • Final Dilution: Dilute this intermediate complex (which is now 1 mM compound in 10% DMSO / 18% HP-β-CD) 1:10 into your final assay buffer.

  • Validation: The final assay conditions will yield 100 µM of the compound, 1% DMSO, and 1.8% HP-β-CD—a concentration that is universally tolerated by most biochemical and cell-based systems without precipitation.

References

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which American Pharmaceutical Review URL:[Link]

  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks European Journal of Pharmaceutical Sciences URL:[Link]

  • Strategies to address low drug solubility in discovery and development Pharmacological Reviews URL:[Link]

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success ACS Omega URL:[Link]

Sources

Optimization

Optimizing reaction conditions for the synthesis of 4-(3-Hydroxymethylphenyl)phenol

Case ID: SUZ-OPT-433 Topic: Reaction Optimization & Troubleshooting for Biaryl Diol Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 4-(3-Hydroxym...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SUZ-OPT-433 Topic: Reaction Optimization & Troubleshooting for Biaryl Diol Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-(3-Hydroxymethylphenyl)phenol (also known as 4'-hydroxy-3-hydroxymethylbiphenyl) presents a classic chemoselectivity challenge. You are coupling two hydrophilic aryl rings while managing a free phenol (acidic, pKa ~10) and a benzyl alcohol (nucleophilic, oxidation-prone).

While multiple routes exist, the Suzuki-Miyaura Cross-Coupling is the industry standard due to its convergence and functional group tolerance. However, the electron-rich nature of the phenolic ring makes the boronic acid intermediate highly susceptible to protodeboronation , a side reaction that drastically lowers yield.

This guide provides a self-validating protocol and a deep-dive troubleshooting section to navigate these specific pitfalls.

Part 1: The Optimized Protocol (The "Golden Path")

Do not deviate from the stoichiometry of the base or the solvent ratios without consulting the troubleshooting section. The water content is critical for the transmetallation step.

Reaction Scheme

Coupling Partners: 4-Hydroxyphenylboronic acid + 3-Bromobenzyl alcohol Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Ferrocene ligand prevents phosphine oxidation and adds thermal stability)

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Scale 1.0 mmol basisStandard optimization scale.
Aryl Halide 3-Bromobenzyl alcohol (1.0 equiv)The electrophile. Bromides are preferred over iodides here to reduce cost without sacrificing reactivity.
Boronic Acid 4-Hydroxyphenylboronic acid (1.2 - 1.5 equiv)Used in excess because it is the partner most likely to degrade (protodeboronation).
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)Bidentate ligands like dppf resist de-ligation better than PPh₃, crucial for electron-rich substrates.
Base K₂CO₃ (3.0 equiv)Critical: 1 equiv neutralizes the phenol; 2 equivs facilitate the Suzuki cycle. Weaker bases (NaHCO₃) fail; stronger bases (NaOH) accelerate deboronation.
Solvent 1,4-Dioxane / Water (4:1 v/v) Dioxane solubilizes the organics; water is mandatory to form the reactive boronate species.
Temperature 80–90 °CSufficient for activation but below the rapid decomposition threshold of the boronic acid.
Atmosphere Argon or N₂ (Sparged)Oxygen causes homocoupling of the boronic acid and oxidizes the benzyl alcohol.

Step-by-Step Workflow:

  • Charge Solids: Add 3-bromobenzyl alcohol (187 mg, 1.0 mmol), 4-hydroxyphenylboronic acid (165 mg, 1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol) to a reaction vial.

  • Solvent Prep: In a separate flask, mix 1,4-Dioxane (4 mL) and deionized water (1 mL). Sparge with Argon for 15 minutes. (Do not skip sparging) .

  • Combine: Transfer solvent to the solids.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (25 mg, ~3 mol%) quickly under a counter-flow of Argon. Seal the vessel immediately.

  • Reaction: Heat to 85 °C for 4–6 hours. Monitor by HPLC/TLC.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~6 (neutralizes the phenolate). Extract with EtOAc (x3). The product is a diol and is polar; ensure the aqueous layer is thoroughly extracted.

Part 2: Troubleshooting & FAQs

Category A: Low Yield & Side Reactions

Q: I see a major spot on TLC that matches phenol (hydroxybenzene). What happened? A: You are experiencing Protodeboronation .[1]

  • The Mechanism: Electron-rich boronic acids (like 4-hydroxyphenyl) are unstable. In the presence of water and heat, the C-B bond breaks and is replaced by C-H, yielding phenol instead of the biaryl product.

  • The Fix:

    • Switch Order: Reverse the coupling partners. Use 4-Bromophenol and 3-(Hydroxymethyl)phenylboronic acid . The hydroxymethyl group is electron-neutral, making that boronic acid much more stable than the electron-rich hydroxyphenyl variant.

    • Lower Temperature: Reduce reaction temp to 60-70 °C and extend time.

    • Slow Addition: Add the unstable boronic acid in portions over 1 hour to keep its instantaneous concentration low relative to the catalyst.

Q: My reaction stalled at 50% conversion. Adding more catalyst didn't help. A: This is likely Catalyst Poisoning or Ligand Oxidation .

  • Diagnosis: If the reaction mixture turned black (precipitated Pd black) early, your ligand dissociated.

  • The Fix: Ensure your solvent is rigorously degassed. Oxygen oxidizes the phosphine ligands, killing the catalyst. If using Pd(PPh3)4, switch to Pd(dppf)Cl2 or XPhos Pd G2 . XPhos is particularly good at "pumping" oxidative addition into electron-rich cycles.

Q: I see a "dimer" impurity (4,4'-biphenol). A: This is Homocoupling .

  • Cause: Presence of Oxygen.[2] Under oxidative conditions, two boronic acid molecules couple to each other rather than the halide.

  • The Fix: Sparge solvents longer. Verify your inert gas line is free of leaks.

Category B: Purification & Isolation[3]

Q: The product is stuck in the aqueous layer during workup. A: The target molecule has two hydroxyl groups, making it amphiphilic.

  • The Fix: Do not use Hexane/Ether. Use Ethyl Acetate or THF/EtOAc (1:1) for extraction. Saturate the aqueous phase with NaCl (brine) to "salt out" the organic product.

Q: How do I remove the triphenylphosphine oxide (TPPO) if I used Pd(PPh3)4? A: TPPO is notoriously difficult to separate from polar alcohols.

  • The Fix:

    • Chemical: Use Pd(dppf)Cl2 (ferrocene ligands are easier to remove).

    • Physical: Triturate the crude solid with warm hexanes/ether. The product (diol) is likely insoluble, while TPPO and impurities will dissolve. Filter to collect the product.

Part 3: Visualizing the Logic

Diagram 1: The Reaction Pathway & Failure Modes

G Start Inputs: 4-OH-Ph-B(OH)2 + 3-Br-BnOH Pd_Cycle Pd Catalytic Cycle (Oxidative Addition -> Transmetallation) Start->Pd_Cycle Base (K2CO3) Pd(dppf)Cl2 Fail_DeBor Side Reaction: Protodeboronation (Yields Phenol) Start->Fail_DeBor Excess Heat High pH Fail_Homo Side Reaction: Homocoupling (Yields 4,4'-Biphenol) Start->Fail_Homo Oxygen Leak Product Target Product: 4-(3-Hydroxymethylphenyl)phenol Pd_Cycle->Product Reductive Elimination

Caption: Reaction workflow showing the primary Suzuki pathway (green) and critical failure modes (red) driven by environmental factors.

Diagram 2: Troubleshooting Logic Tree

G Problem Identify Problem LowYield Low Yield / Starting Material Left Problem->LowYield Impurity Impurity / Wrong Product Problem->Impurity Check_Color Did reaction turn black immediately? LowYield->Check_Color Check_Spot Identify Spot by TLC/MS Impurity->Check_Spot Sol_O2 Oxygen Poisoning: Degas solvents longer. Switch to Pd(dppf)Cl2. Check_Color->Sol_O2 Yes (Pd Black) Sol_Temp Inactive Catalyst: Increase Temp to 90°C. Check Base Stoichiometry. Check_Color->Sol_Temp No (Pale Yellow) Res_Phenol Found Phenol: Protodeboronation. Switch coupling partners (Reverse Polarity). Check_Spot->Res_Phenol Mass = 94 (Phenol) Res_Dimer Found Dimer: Homocoupling. Strict Anaerobic Conditions. Check_Spot->Res_Dimer Mass = 186 (Biphenol)

Caption: Decision tree for diagnosing reaction failures based on visual cues and crude analysis.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Arylboronic Acids and Esters: A Kinetic and Mechanistic Study. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 269–280. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Troubleshooting

Side reactions to avoid in the synthesis of hydroxymethyl-substituted biphenyls

Topic: Troubleshooting Side Reactions in Hydroxymethyl-Biphenyl Synthesis Ticket ID: HMB-SYN-2024-X Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Hydroxymethyl-substituted biphenyls are...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions in Hydroxymethyl-Biphenyl Synthesis Ticket ID: HMB-SYN-2024-X Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Hydroxymethyl-substituted biphenyls are critical pharmacophores, serving as key intermediates for Angiotensin II receptor antagonists (e.g., Losartan, Valsartan). However, their synthesis is plagued by two distinct classes of side reactions: catalytic failures during the C-C bond formation (Suzuki-Miyaura coupling) and functional group instabilities associated with the benzylic alcohol moiety.

This guide provides root-cause analysis and validated protocols to eliminate these specific failure modes.

Module 1: The Coupling Phase (Suzuki-Miyaura)

Context: The most common route involves coupling a phenylboronic acid with a halobenzene. If the hydroxymethyl group is present on the boronic acid (especially at the ortho position), the reaction is highly susceptible to failure.

Troubleshooting Guide: C-C Bond Formation
SymptomDiagnosisRoot Cause AnalysisCorrective Action
Low Yield + Benzene/Arene formation Protodeboronation Base-catalyzed hydrolysis of the C-B bond. Ortho-substituents (like

) accelerate this by coordinating with boron or sterically hindering transmetallation, leaving the boronate vulnerable to protonolysis.
1. Switch Base: Use anhydrous bases like

or

in non-aqueous solvents (Toluene/Dioxane) to minimize water activity.2. Protect the Alcohol: Convert

to a THP ether or MOM ether before coupling.
Symmetrical Dimer (Biaryl) Oxidative Homocoupling Presence of

facilitates the formation of peroxo-palladium species, leading to 2 Ar-B

Ar-Ar.
Degassing Protocol: Sparging is insufficient. Use "Freeze-Pump-Thaw" (3 cycles) or vigorous Ar bubbling for >20 mins before adding the catalyst.
Unreacted Aryl Halide Catalyst Deactivation The free

group can coordinate to the Pd center, displacing phosphine ligands and precipitating Pd black (poisoning).
Increase Ligand Ratio: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) that bind tighter than the alcohol.
Visualizing the Failure Pathways

The following diagram maps the kinetic competition between the desired catalytic cycle and the destructive protodeboronation/homocoupling pathways.

SuzukiSideReactions Start Start: Aryl Halide + Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Step 1 TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Step 2 DeHal SIDE REACTION: Dehalogenation (Ar-H) OxAdd->DeHal Alcohol/Amine Solvent (Hydride Source) Boron Boronic Acid Partner (Ar'-B(OH)2) Boron->TransMet Base Activation DeBor SIDE REACTION: Protodeboronation (Ar'-H + Boric Acid) Boron->DeBor High pH + H2O (Fast for ortho-subst.) Homo SIDE REACTION: Homocoupling (Ar'-Ar') Boron->Homo O2 present Product Product: Biaryl TransMet->Product Reductive Elimination

Caption: Figure 1. Kinetic competition in Suzuki coupling. Note that ortho-substituted boronic acids favor the red "Protodeboronation" exit path if transmetallation is slow.

Module 2: The Functional Group Phase (Benzylic Alcohol)

Context: Once the biphenyl core is formed, the hydroxymethyl group (


) becomes a liability. Benzylic alcohols are electronically activated and prone to ionization.
Troubleshooting Guide: Stability & Isolation
SymptomDiagnosisRoot Cause AnalysisCorrective Action
New Spot on TLC (High Rf) Etherification (Dimerization) Acidic workup or silica gel chromatography catalyzes the formation of a benzylic carbocation, which is trapped by another alcohol molecule to form a dibenzyl ether.1. Neutral Workup: Avoid HCl. Use saturated

for quenching.2. Basify Silica: Pre-treat TLC plates and columns with 1%

in hexanes to neutralize acidic sites on silica.
Aldehyde Formation Benzylic Oxidation Benzylic alcohols have low oxidation potentials. Trace metal impurities or exposure to air on silica gel can drive oxidation to the aldehyde.Store under Argon: Do not leave the crude oil on the bench. Store at -20°C.Scavenge Metals: Use a metal scavenger (e.g., QuadraPure™) post-reaction to remove Pd residues that catalyze oxidation.
Mechanism: Acid-Catalyzed Etherification

This is the most frequent "mystery impurity" in scale-up.

Etherification Alcohol Benzylic Alcohol (Ar-CH2-OH) Protonated Protonated Species (Ar-CH2-OH2+) Alcohol->Protonated H+ (Acidic Workup/Silica) Cation Benzylic Carbocation (Ar-CH2+) Protonated->Cation -H2O (Rate Limiting) Ether Dibenzyl Ether Impurity (Ar-CH2-O-CH2-Ar) Cation->Ether + Ar-CH2-OH

Caption: Figure 2. The pathway to ether impurities. This reaction is reversible but driven forward by water removal (e.g., during rotary evaporation).

Module 3: Validated Experimental Protocols

Protocol A: "The Safe Route" – Reduction Post-Coupling

Recommended to avoid protodeboronation entirely.

Concept: Instead of coupling the unstable alcohol, couple the corresponding aldehyde or ester , then reduce it.

  • Suzuki Coupling:

    • Reagents: 4-Formylphenylboronic acid (1.1 equiv), Aryl Bromide (1.0 equiv),

      
       (3 mol%), 
      
      
      
      (2M aq, 3 equiv).
    • Solvent: DME/Water (3:1).

    • Conditions: Reflux, 4h, Argon atm.

    • Note: The formyl group is electron-withdrawing, which stabilizes the C-B bond against protodeboronation compared to the electron-donating hydroxymethyl group.

  • Selective Reduction:

    • Reagent:

      
       (0.5 equiv).
      
    • Solvent: MeOH/THF (1:1).

    • Temp: 0°C to RT, 30 mins.

    • Workup: Quench with Acetone (destroys excess borohydride without acid). Concentrate. Partition between EtOAc/Water.

    • Why this works: Avoids the acidic quench usually required for other hydrides, preventing etherification.

Protocol B: Direct Coupling of Hydroxymethyl Boronic Acids (Protected)

Use if you must couple the alcohol fragment directly.

  • Protection: React (Hydroxymethyl)phenylboronic acid with DHP (dihydropyran) and catalytic PPTS to form the THP-ether.

  • Coupling Conditions:

    • Catalyst:

      
       (complexes well with hindered substrates).
      
    • Base:

      
       (3.0 equiv) – Anhydrous.
      
    • Solvent: 1,4-Dioxane (dry).

    • Temp: 90°C.

  • Deprotection:

    • Treat with mild acid (PPTS in MeOH) only after purification of the protected intermediate.

References

  • Cox, P. A., et al. (2017). "Acid-promoted metal-free protodeboronation of arylboronic acids." RSC Advances, 7, 36926-36930.

    • Significance: Establishes the mechanism of protodeboronation and the stability profiles of various boronic acids.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

    • Significance: The authoritative review on side reactions (homocoupling, deboron
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

    • Significance: Foundational text describing the base and solvent effects on reaction r
  • Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(46), 9297-9303. (Cited for Benzylic Etherification mechanisms in similar systems).

    • Significance: Details the pathways relevant to benzylic alcohol instability.
Optimization

Technical Support Center: Protecting Group Strategies for the Synthesis of 4-(3-Hydroxymethylphenyl)phenol

Welcome to the technical support center for synthetic strategies involving 4-(3-hydroxymethylphenyl)phenol. This guide is designed for researchers, chemists, and drug development professionals who encounter the unique ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic strategies involving 4-(3-hydroxymethylphenyl)phenol. This guide is designed for researchers, chemists, and drug development professionals who encounter the unique challenges posed by this bifunctional molecule. Here, we move beyond simple protocols to explain the underlying principles of selective protection and deprotection, offering field-tested insights in a direct question-and-answer format to address the specific issues you may face at the bench.

The Core Synthetic Challenge: Differentiating Two Hydroxyl Groups

The primary difficulty in the chemical manipulation of 4-(3-hydroxymethylphenyl)phenol lies in the presence of two distinct hydroxyl groups: a phenolic hydroxyl and a primary benzylic alcohol. Their differing reactivities necessitate a carefully planned protecting group strategy to achieve selective modification at other sites of the molecule or to functionalize one hydroxyl group in the presence of the other.[1][2]

  • Phenolic Hydroxyl: More acidic (pKa ~10) due to the resonance stabilization of the corresponding phenoxide ion. This makes it more readily deprotonated.

  • Benzylic Alcohol: Less acidic (pKa ~16-18), behaving like a typical primary alcohol.[3]

This difference in acidity is the cornerstone of most selective protection strategies.

Caption: Reactivity differences in 4-(3-Hydroxymethylphenyl)phenol.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common problems encountered during the synthesis and provides actionable solutions based on established chemical principles.

Part 1: Selective Protection of the Phenolic Hydroxyl Group

Question 1: I'm trying to selectively protect the phenolic hydroxyl group with a silyl ether (e.g., TBDMS), but I'm seeing significant protection of the benzylic alcohol as well. What's going wrong?

Answer: This is a common issue of chemoselectivity. While the phenol is more acidic and generally more reactive, standard silylation conditions can be aggressive enough to protect both hydroxyls. Here’s how to troubleshoot:

  • Cause 1: Base Strength & Stoichiometry. Strong bases like imidazole or DMAP, when used in excess, can deprotonate both the phenol and, to a lesser extent, the alcohol, leading to a mixture of products.

    • Solution: Use a milder base or a stoichiometric amount. A base like triethylamine (TEA) or pyridine is often sufficient. For highly selective phenolic protection, consider using a weaker base and carefully controlling the stoichiometry (1.0 equivalent of base and silylating agent).[4]

  • Cause 2: Reaction Conditions. Elevated temperatures or prolonged reaction times can drive the reaction to completion at the less reactive alcohol site.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the progress closely by Thin Layer Chromatography (TLC).[5] Quench the reaction as soon as the starting material is consumed to prevent over-silylation.

  • Cause 3: Reagent Choice. While TBDMSCl (tert-butyldimethylsilyl chloride) is common, its reactivity might be too high.

    • Solution: Consider using TBDMS-triflate (TBDMSOTf) with a non-nucleophilic, sterically hindered base like 2,6-lutidine. This combination is often highly selective for phenols.

Question 2: My phenolic silylation is very slow or incomplete. How can I improve the reaction rate without sacrificing selectivity?

Answer: Sluggish reactions typically point to issues with activation or solubility.

  • Solution 1: Solvent Choice. Ensure you are using a dry, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF). DMF can often accelerate silylations due to its high polarity, which helps to dissolve intermediates and reagents.[6]

  • Solution 2: Use a Catalyst. A catalytic amount of DMAP (4-Dimethylaminopyridine) can significantly speed up silylations. However, use it sparingly (0.05-0.1 eq) to maintain selectivity for the phenol.

  • Solution 3: Check Reagent Quality. Silylating agents are sensitive to moisture. Ensure you are using a fresh bottle or a properly stored reagent. Water will hydrolyze the silyl chloride, rendering it inactive.[5]

Part 2: Orthogonal Protection Strategies

Question 3: I need to perform reactions on both hydroxyl groups independently. What is an effective orthogonal protection strategy?

Answer: An orthogonal strategy allows for the removal of one protecting group without affecting the other.[7][8][9] For this molecule, a silyl ether for the phenol and a benzyl ether for the alcohol is a classic and robust approach.[10]

G cluster_workflow Orthogonal Protection Workflow cluster_deprotection Selective Deprotection Paths A Starting Material 4-(3-Hydroxymethylphenyl)phenol B Step 1: Protect Phenol (e.g., TBDMSCl, Imidazole) A->B C Mono-Protected Intermediate B->C D Step 2: Protect Alcohol (e.g., BnBr, NaH) C->D E Fully Protected (Orthogonal) D->E F Path A: Deprotect Alcohol (H₂, Pd/C) E->F Hydrogenolysis G Path B: Deprotect Phenol (TBAF or KHF₂) E->G Fluoride Source

Caption: Workflow for an orthogonal protecting group strategy.

This strategy works because:

  • Silyl Ether (TBDMS) on Phenol: Is stable to the basic conditions of benzylation and to catalytic hydrogenolysis, but is easily cleaved by fluoride sources (like TBAF) or specific mild reagents.[11][12]

  • Benzyl Ether (Bn) on Alcohol: Is stable to the mildly basic conditions of silylation and to fluoride-based deprotection, but is readily removed by catalytic hydrogenolysis (H₂/Pd-C).[13][14][15]

Part 3: Deprotection Troubleshooting

Question 4: I'm trying to remove a TBDMS group from the phenol using TBAF, but the reaction is messy and I'm seeing decomposition of my product. What can I do?

Answer: This is a frequent problem. While effective, Tetra-n-butylammonium fluoride (TBAF) is quite basic, and commercial solutions contain varying amounts of hydroxide, which can cause side reactions.[16]

  • Solution 1: Buffer the Reaction. Adding a mild acid like acetic acid (AcOH) to the TBAF solution can buffer the reaction, neutralizing the hydroxide and reducing the overall basicity. This often leads to much cleaner deprotections.[17]

  • Solution 2: Lower the Temperature. Run the reaction at 0 °C to slow down potential decomposition pathways while still allowing the desired deprotection to proceed.[16]

  • Solution 3: Use an Alternative Fluoride Source.

    • HF-Pyridine: This reagent is less basic than TBAF and can be very effective.[18]

    • KHF₂ in Methanol: Potassium bifluoride is a mild and highly selective reagent for the desilylation of phenolic TBDMS ethers, often leaving alkyl silyl ethers untouched.[11] This is an excellent choice for preserving selectivity.

    • Acetyl chloride in Methanol: A catalytic amount of AcCl in dry MeOH generates HCl in situ, providing acidic conditions that can cleave silyl ethers, particularly TBDMS, while tolerating many other protecting groups.[19]

Question 5: My catalytic hydrogenolysis to remove a benzyl (Bn) ether is stalled or incomplete. What are the common causes?

Answer: Catalytic hydrogenolysis can be sensitive to several factors.

  • Cause 1: Catalyst Poisoning. Sulfur-containing compounds, some nitrogen heterocycles, or residual halide ions can poison the Palladium (Pd) catalyst, rendering it inactive.

    • Solution: Ensure your substrate is highly purified before this step. If poisoning is suspected, you may need to use a higher catalyst loading or switch to a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).

  • Cause 2: Inefficient Hydrogen Transfer. The reaction requires efficient transfer of hydrogen gas to the catalyst surface.

    • Solution: Ensure vigorous stirring and a proper hydrogen atmosphere (a balloon is often sufficient for small scale, but a Parr shaker is better for larger scales). The choice of solvent is also critical; ethanol, methanol, and ethyl acetate are common and effective choices.

  • Cause 3: An Alternative Reaction Pathway. For substrates sensitive to hydrogenation, other debenzylation methods can be used.

    • Solution: Oxidative cleavage with 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) can remove benzyl ethers, particularly electron-rich ones like a p-methoxybenzyl (PMB) ether.[13][20] Recent methods have shown that even simple benzyl ethers can be removed with DDQ under photoirradiation.[20]

Comparative Data on Protecting Groups

The selection of a protecting group should be guided by its stability to subsequent reaction conditions and the ease of its selective removal.[2][21][22][23]

Protecting GroupTarget HydroxylCommon Protection ReagentsKey Deprotection ConditionsStability Profile
TBDMS Phenolic (preferred)TBDMSCl, Imidazole, DMFTBAF; KHF₂/MeOH[11]; Acetic AcidStable to base, hydrogenolysis, mild oxidation. Labile to acid and fluoride.
TIPS Phenolic / BenzylicTIPSCl, Imidazole, DMFTBAF (slower than TBDMS); HF-PyridineMore sterically hindered and more stable to acid than TBDMS.
Benzyl (Bn) Benzylic (preferred)BnBr or BnCl, NaH, THFH₂, Pd/C; Na/NH₃ (Birch); DDQ[20]Very stable to acid, base, and many redox reagents. Labile to hydrogenolysis.
PMB Benzylic / PhenolicPMBCl, NaH, THFDDQ; Trifluoroacetic Acid (TFA)More labile than Bn. Can be removed oxidatively without affecting a Bn group.[24]

Detailed Experimental Protocols

Protocol 1: Selective TBDMS Protection of the Phenolic Hydroxyl

  • Setup: To a solution of 4-(3-hydroxymethylphenyl)phenol (1.0 eq) in dry DMF (0.2 M), add imidazole (1.1 eq). Stir under an inert atmosphere (N₂ or Ar) at room temperature until all solids dissolve.

  • Silylation: Cool the solution to 0 °C in an ice bath. Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.05 eq) in a minimal amount of dry DMF dropwise over 15 minutes.

  • Monitoring: Allow the reaction to stir at 0 °C, warming slowly to room temperature over 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the mono-silylated product.

Protocol 2: Orthogonal Deprotection - Benzyl Ether Cleavage via Hydrogenolysis

  • Setup: Dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent like ethanol or ethyl acetate (0.1 M) in a round-bottom flask equipped with a stir bar.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~10% by weight of the substrate) to the solution. Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). A balloon filled with H₂ is typically sufficient for small-scale reactions.

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 4-16 hours).

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.[14]

References

  • Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46, 7307-7309.
  • Wikipedia contributors. (n.d.). Benzyl group. In Wikipedia. [Link]

  • Pilcher, A. S., & DeShong, P. (2004). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. The Journal of Organic Chemistry, 61(20), 6901-6905.
  • Wang, X., et al. (2015). Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. CoLab.
  • Boto, A., et al. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6.
  • University of Windsor. (n.d.). Alcohol Protecting Groups. Chemtube.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library.
  • J&K Scientific LLC. (2025). Benzyl Protection of Alcohols.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Deprotection of Silyl-Protected Ethynylfurans.
  • Reddy, B. M., et al. (2014). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Advances. [Link]

  • Benchchem. (n.d.). Optimizing selective deprotection of a primary TBDMS ether in the presence of a secondary TIPS ether.
  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. [Link]

  • Mijuan, Z., et al. (2011). A mild and efficient approach for the deprotection of silyl ethers by sodium periodate.
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). New Selective O-Debenzylation of Phenol with Mg/MeOH. [Link]

  • Fiveable. (2025). Protecting Groups Definition.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. [Link]

  • Kuwano, R., & Kusano, H. (2008). Benzyl protection of phenols under neutral conditions: palladium-catalyzed benzylations of phenols. Organic Letters, 10(10), 1979-82. [Link]

  • Suzhou Highfine Biotech. (2024). Alcoholic Hydroxyl Protection & Deprotection.
  • Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis.
  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (n.d.). Protecting group. In Wikipedia. [Link]

  • Liu, X. (2024). 2.6 Protecting Groups in Synthesis. In Organic Chemistry II. KPU Pressbooks. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford Learning Link.
  • Reddit. (2021). Looking for advice on protecting phenol in presence of primary alcohol. r/Chempros.
  • University of Bristol. (n.d.).
  • OrgoSolver. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • ResearchGate. (n.d.). Protection for Phenols and Catechols. [Link]

  • Benchchem. (n.d.). A Technical Guide to Benzyl and Trityl Ether Protecting Groups in Organic Synthesis.
  • Kuwano, R., & Kusano, H. (2008). Benzyl protection of phenols under neutral conditions: palladium-catalyzed benzylations of phenols. PubMed. [Link]

  • Benchchem. (n.d.). Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide.
  • Chemistry LibreTexts. (2021). 16: Silylethers. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
  • ScienceMadness Discussion Board. (2008).
  • Kagne, R. (n.d.). Protection and deprotection. Willingdon College, Sangli.
  • Google Patents. (n.d.).
  • IJSDR. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4-(3-Hydroxymethylphenyl)phenol

This technical support guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the synthesis of 4-(3-Hydroxymethylphenyl)phenol. This biphenyl derivative is a valuabl...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the synthesis of 4-(3-Hydroxymethylphenyl)phenol. This biphenyl derivative is a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the most common and scalable synthetic route, the Suzuki-Miyaura cross-coupling reaction, and offers detailed troubleshooting advice and answers to frequently asked questions.

Executive Summary

The synthesis of 4-(3-Hydroxymethylphenyl)phenol on a larger scale is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This method offers high functional group tolerance, mild reaction conditions, and the use of readily available and less toxic reagents.[2] This guide will focus on the practical aspects of scaling up this reaction, including optimizing reaction conditions, troubleshooting common issues, and ensuring product purity.

Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The preferred route involves the coupling of two key building blocks: (3-(hydroxymethyl)phenyl)boronic acid and a suitable 4-halophenol derivative (e.g., 4-bromophenol or 4-iodophenol). The general reaction scheme is presented below.

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up synthesis of 4-(3-Hydroxymethylphenyl)phenol via Suzuki-Miyaura coupling.

Issue 1: Low or No Product Formation

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution(s)
Inactive Catalyst • Use a fresh batch of palladium catalyst. Pre-catalysts that are more air- and moisture-stable can be beneficial for scalability.[3] • Ensure rigorous degassing of the reaction mixture to prevent catalyst oxidation.[4]
Poor Quality Starting Materials • Verify the purity of both the boronic acid and the halophenol. Boronic acids can degrade over time.[4] • Consider using a more stable boronic ester derivative like a pinacol or MIDA ester, especially for large-scale reactions.[3]
Incorrect Stoichiometry • Carefully verify the molar ratios of your reactants. A slight excess of the boronic acid (e.g., 1.1-1.3 equivalents) is often used.[5]
Suboptimal Reaction Temperature • The reaction temperature is a critical parameter.[6] If the reaction is sluggish, a gradual increase in temperature may be necessary. However, excessive heat can lead to catalyst decomposition.
Ineffective Base • The choice and amount of base are crucial.[7] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] Ensure the base is finely powdered and dry.
Issue 2: Presence of Significant Side Products

Potential Causes & Recommended Solutions

Side ProductPotential Cause(s)Recommended Solution(s)
Homocoupling of Boronic Acid • Presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[4][8]• Improve the degassing procedure of the solvent and reaction setup.[4] • Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[4]
Protodeboronation • Cleavage of the carbon-boron bond, replacing the boronate group with a hydrogen atom. This is more common with electron-rich boronic acids.[3]• Use a milder base (e.g., K₃PO₄).[3] • Use a more stable boronate ester (e.g., pinacol or MIDA ester).[3] • Ensure anhydrous conditions, as excess water can promote this side reaction.[3]
Dehalogenation of the Aryl Halide • The aryl halide loses its halogen atom.[3]• Optimize the catalyst and reaction conditions to favor the cross-coupling pathway.
Issue 3: Difficult Product Purification

Potential Causes & Recommended Solutions

IssuePotential Cause(s)Recommended Solution(s)
Residual Palladium • Incomplete removal of the palladium catalyst from the final product.• Employ methods like filtration through Celite or silica gel. • Consider using activated carbon for palladium scavenging. • For pharmaceutical applications, more advanced techniques like using specific scavengers may be necessary.
Co-eluting Impurities • Impurities with similar polarity to the desired product.• Optimize the mobile phase for column chromatography. • Consider a different stationary phase if silica gel is not effective. • Recrystallization of the crude product before chromatography can improve purity.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for this specific coupling?

For the coupling of an aryl boronic acid with an aryl bromide or iodide, a common and effective catalyst system is Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand such as PPh₃ or a more electron-rich and bulky ligand like SPhos or XPhos, which can be beneficial for challenging couplings.[9] The optimal choice often requires screening a few options.

Q2: How critical is the choice of solvent?

The solvent plays a significant role. A mixture of an organic solvent like dioxane, THF, or toluene with an aqueous base solution is commonly used.[10] The choice of solvent can affect reaction rate and product yield. For scale-up, consider factors like boiling point, safety, and ease of removal.

Q3: What are the key safety considerations when scaling up this reaction?

  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) form, are sensitive to air.[9] Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is crucial to prevent catalyst deactivation.

  • Exothermic Reactions: The addition of reagents, particularly the base, can be exothermic.[11] Monitor the internal temperature and control the addition rate to prevent thermal runaway.

  • Solvent Handling: Use appropriate ventilation and personal protective equipment when handling organic solvents.

Q4: How can I monitor the reaction progress effectively?

Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are excellent techniques to monitor the consumption of starting materials and the formation of the product.[12] This allows for the determination of the optimal reaction time and prevents the formation of degradation products from prolonged heating.

Q5: Are there alternative synthetic routes to consider?

While Suzuki-Miyaura coupling is generally preferred, other cross-coupling reactions like the Ullmann reaction could be considered, although they often require harsher conditions.[13][14] For specific applications, other synthetic strategies might be viable.

Experimental Protocol: Scalable Suzuki-Miyaura Synthesis

This protocol provides a general guideline for the synthesis of 4-(3-Hydroxymethylphenyl)phenol. Optimization may be required based on the specific scale and available equipment.

Materials:

  • (3-(Hydroxymethyl)phenyl)boronic acid (1.1 equiv)

  • 4-Bromophenol (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 - 0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 - 0.08 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv), finely powdered and dried

  • 1,4-Dioxane

  • Water, degassed

Procedure:

  • Reaction Setup: To an appropriately sized, oven-dried reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-bromophenol, (3-(hydroxymethyl)phenyl)boronic acid, and potassium carbonate.

  • Inerting: Evacuate and backfill the vessel with nitrogen three times to establish an inert atmosphere.[9]

  • Catalyst Addition: Under a positive flow of nitrogen, add the palladium(II) acetate and triphenylphosphine.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water (a typical ratio is 4:1 to 10:1 dioxane:water).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Visualization of the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving the palladium catalyst.[7][15]

Suzuki_Cycle pd0 Pd(0)L_n oa Oxidative Addition (R1-X) pd0->oa pd2_int1 R1-Pd(II)-X (L_n) oa->pd2_int1 trans Transmetalation (R2-B(OR)2) pd2_int1->trans Base pd2_int2 R1-Pd(II)-R2 (L_n) trans->pd2_int2 re Reductive Elimination pd2_int2->re re->pd0 product R1-R2 re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • BenchChem Technical Support Team. (2025, December). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Biphenyl Sulfonamide 1. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18262–18305.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. MilliporeSigma.
  • (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction.
  • (2022, November 2). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. PMC.
  • Ali, H. A., Ismail, M. A., Fouda, A. S., & Ghaith, E. A. (2023, June 16).
  • (2020, July 15). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant | Organic Process Research & Development.
  • Cross-Coupling Reactions Guide. (n.d.).
  • (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki reaction - Wikipedia. (n.d.).
  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).

Sources

Optimization

Resolving impurities in 4-(3-Hydroxymethylphenyl)phenol samples

Welcome to the Technical Support Center for the synthesis and purification of 4-(3-Hydroxymethylphenyl)phenol . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-(3-Hydroxymethylphenyl)phenol . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the mechanistic root causes of common impurities encountered during the Suzuki-Miyaura cross-coupling of this biphenyl system and provide field-proven, self-validating protocols to ensure high-purity yields.

🔬 Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why am I seeing high levels of symmetrical dimer impurities (e.g., 4,4'-biphenyldiol), and how do I eliminate them?

The Causality: The formation of homocoupled dimers is a persistent side reaction in Suzuki couplings. It is primarily driven by the presence of rogue Pd(II) species and dissolved oxygen in the solvent. Oxygen reoxidizes the active Pd(0) catalyst back to Pd(II). This Pd(II) then acts as a stoichiometric oxidant, mediating the homocoupling of the arylboronic acid starting material rather than participating in the desired cross-coupling cycle[1].

The Solution: Implement a dual-control strategy. First, rigorously exclude oxygen via subsurface nitrogen sparging. Second, introduce a mild reducing agent, such as potassium formate, to the reaction mixture. Potassium formate selectively reduces parasitic Pd(II) back to the active Pd(0) state without poisoning the primary catalytic cycle, effectively shutting down the homocoupling pathway[1].

Q2: My final product has a dark tint and fails heavy metal analysis. How can I efficiently remove residual Palladium?

The Causality: 4-(3-Hydroxymethylphenyl)phenol contains both a phenolic (-OH) and a hydroxymethyl (-CH₂OH) moiety. These oxygen-rich functional groups act as bidentate ligands, strongly chelating residual palladium and making it highly soluble in the organic product phase. Standard aqueous washes will not break this chelation.

The Solution: Transition from homogeneous extraction to a solid-supported chemisorption strategy. Utilizing sulfur-functionalized silica (e.g., Si-Thiol or Si-Thiourea) is highly effective. The thermodynamic affinity of sulfur for palladium vastly outcompetes the oxygen chelation from the biphenyl product. This allows the palladium to be irreversibly bound to the silica matrix and physically filtered out of the process stream[2].

Q3: I am detecting an aldehyde impurity (+2 Da mass loss) in my LC-MS. Where is this coming from?

The Causality: The benzylic alcohol (hydroxymethyl group) is highly susceptible to aerobic oxidation. This oxidation is catalyzed by trace unremoved transition metals (like Pd) combined with the basic conditions (e.g., K₂CO₃) used during the aqueous workup phase. The Solution: Quench the reaction under an inert atmosphere and immediately neutralize the biphasic mixture to pH 6–7 using 1M HCl before exposing the mixture to atmospheric oxygen during phase separation.

📊 Quantitative Data: Impurity Profiling & Resolution Matrix

Summarizing the analytical signatures and targeted resolution strategies for standard process deviations:

Impurity TypeAnalytical Signature (LC-MS / ICP)Typical Crude AbundanceTarget AbundanceResolution Strategy
Symmetrical Dimer 2x Mass - 2 Da5.0% – 15.0%< 0.1%N₂ Sparge + Potassium Formate
Residual Palladium ICP-MS: ¹⁰⁶Pd1000 – 3000 ppm< 10 ppmSi-Thiol Scavenger (10 wt%)
Aldehyde Oxidation Target Mass - 2 Da1.0% – 3.0%< 0.5%pH Neutralization + Inert Workup
Dehalogenated SM Target Mass - 16 Da2.0% – 5.0%< 0.5%Optimize Ligand/Pd Ratio

⚙️ Experimental Protocol: Optimized Synthesis & Purification Workflow

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Degassing and Reagent Loading

  • Charge the reactor with (4-hydroxyphenyl)boronic acid (1.05 eq), (3-bromophenyl)methanol (1.0 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of THF/H₂O.

  • Perform a subsurface N₂ sparge for 45 minutes.

  • Validation Check: Use a dissolved oxygen (DO) probe. Do not proceed unless DO < 1 ppm.

Step 2: Reaction Initiation

  • Add Potassium Formate (0.1 eq) to the degassed mixture.

  • Add the Pd(dppf)Cl₂ catalyst (0.02 eq) under a positive N₂ stream.

  • Heat the reaction to 70°C for 4 hours.

  • Validation Check: Pull an aliquot for HPLC. Proceed to workup only if starting material is < 1%.

Step 3: Quench and Neutralization

  • Cool the reactor to 20°C. Maintain N₂ blanket.

  • Add 1M HCl dropwise until the aqueous phase reaches pH 6.5.

  • Validation Check: Test with pH paper. Do not expose to air until pH is neutralized to prevent benzylic oxidation.

Step 4: Palladium Scavenging

  • Separate the organic phase and add Si-Thiol scavenger (10% w/w relative to theoretical product yield).

  • Stir at 50°C for 2 hours.

  • Filter the mixture through a pad of Celite.

  • Validation Check (Colorimetry): The filtrate must be visually colorless. If a yellow/brown tint persists, Pd is still present. Repeat Step 4.

🧬 Pathway Visualization

The following diagram maps the causality of the desired cross-coupling cycle against the oxygen-driven homocoupling pathway, highlighting the exact points of chemical intervention.

Mechanism Pd0 Pd(0) Active Catalyst CrossCycle Cross-Coupling Cycle (Desired Pathway) Pd0->CrossCycle O2 Dissolved Oxygen (O2) Pd0->O2 Aerobic Oxidation PdII Parasitic Pd(II) Species HomoCycle Boronic Acid Homocoupling (Side Reaction) PdII->HomoCycle Stoichiometric Oxidant CrossCycle->Pd0 Regeneration Target 4-(3-Hydroxymethylphenyl)phenol (High Yield) CrossCycle->Target HomoCycle->Pd0 Dimer Symmetrical Dimer Impurity HomoCycle->Dimer O2->PdII Intervention Intervention: N2 Sparge & K-Formate Intervention->PdII Formate Reduces to Pd(0) Intervention->O2 Sparge Excludes O2

Mechanistic pathway of cross-coupling vs. oxygen-driven homocoupling with intervention points.

📚 References

  • Miller, W. D., Fray, A. H., Quatroche, J. T., & Sturgill, C. D. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." Organic Process Research & Development 2007, 11 (3), 359–364. URL:[Link]

  • Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development 2023, 27 (9), 1585–1615. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological activity of 4-(3-Hydroxymethylphenyl)phenol with other phenol derivatives

An In-Depth Comparative Guide to the Biological Activity of 4-(3-Hydroxymethylphenyl)phenol and Related Phenol Derivatives Introduction: The Versatile World of Phenolic Compounds Phenolic compounds represent a vast and d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Activity of 4-(3-Hydroxymethylphenyl)phenol and Related Phenol Derivatives

Introduction: The Versatile World of Phenolic Compounds

Phenolic compounds represent a vast and diverse class of molecules characterized by a hydroxyl group attached to an aromatic ring.[1] Their structural diversity gives rise to a wide array of biological activities, making them a cornerstone of research in pharmacology, drug discovery, and materials science.[2][3] These activities include, but are not limited to, antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[2] The specific biological function of a phenolic derivative is intricately linked to its chemical structure, including the number and position of hydroxyl groups, the nature of other substituents, and the overall molecular architecture.[1][4]

This guide provides a comparative analysis of the biological activity of 4-(3-Hydroxymethylphenyl)phenol , a biphenyl-type phenol derivative, against other well-characterized phenolic compounds. Due to the limited direct experimental data on 4-(3-Hydroxymethylphenyl)phenol in publicly available literature, this guide will leverage established structure-activity relationships (SAR) to hypothesize its potential activities. We will compare it with foundational structures like biphenyl and phenol, as well as complex polyphenols, to build a predictive framework. Furthermore, we will provide detailed, field-proven experimental protocols to empower researchers to empirically validate these hypotheses and contribute to the collective understanding of this promising compound.

Structural Analysis: A Foundation for Predicting Biological Activity

The biological properties of a phenolic compound are dictated by its structure. Let's dissect 4-(3-Hydroxymethylphenyl)phenol and its comparators.

  • 4-(3-Hydroxymethylphenyl)phenol (Target Compound): This molecule possesses a biphenyl core, which provides a rigid, lipophilic scaffold. Key features include:

    • A phenolic hydroxyl (-OH) group at the 4-position, which is critical for antioxidant activity through hydrogen atom donation.[5]

    • A hydroxymethyl (-CH₂OH) group at the 3'-position. This group adds polarity and can participate in hydrogen bonding, potentially influencing receptor binding and metabolic stability. Its impact on cytotoxic activity can be variable; some studies on unsymmetrical biphenyls have shown that hydroxymethyl substitutions can lead to a loss of potency compared to aldehyde groups.[6]

  • Biphenyl-4-ol (p-Phenylphenol, PPP): A simpler analogue, lacking the hydroxymethyl group. It serves as a baseline to evaluate the influence of the hydroxymethyl substituent. Studies have shown that the position of the hydroxyl group on the biphenyl structure is a key determinant of cytotoxicity.[7]

  • 4-Hydroxybenzyl alcohol (HBA): This compound is not a biphenyl but shares the feature of a phenyl ring with both a hydroxyl and a hydroxymethyl group. It provides insight into the combined effect of these two groups on a single ring system. HBA has demonstrated anti-inflammatory and anti-angiogenic properties.[8]

  • Resveratrol (3,5,4'-trihydroxy-trans-stilbene): A well-studied polyphenol with potent antioxidant and anti-inflammatory activities. Its extended conjugated system and multiple hydroxyl groups provide a benchmark for high-potency antioxidant action.[4]

The presence and positioning of these functional groups are paramount. The phenolic hydroxyl is the primary driver of antioxidant action, while the overall lipophilicity and potential for specific hydrogen bonding interactions, influenced by the hydroxymethyl group, will likely govern its anti-inflammatory and cytotoxic profiles.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

Antioxidant Activity

The primary mechanism of antioxidant action for phenolic compounds is the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals.[5] The stability of the resulting phenoxy radical determines the compound's efficacy.

  • Comparator Insights:

    • Biphenyl-4-ol is expected to have moderate antioxidant activity due to its single phenolic hydroxyl group.

    • Resveratrol is a potent antioxidant. Its three hydroxyl groups and conjugated double bond allow for significant resonance stabilization of the radical form.[4]

    • Studies on various phenolic acids and derivatives consistently show that the number and arrangement of hydroxyl groups are the most critical factors for radical scavenging.[9][10]

  • Hypothesis for 4-(3-Hydroxymethylphenyl)phenol: The antioxidant capacity of 4-(3-Hydroxymethylphenyl)phenol is predicted to be comparable to that of Biphenyl-4-ol. Its activity will be primarily driven by the single phenolic -OH group. The hydroxymethyl group is not expected to directly participate in radical scavenging but may have minor electronic effects on the phenyl ring. Its activity will likely be significantly lower than that of polyphenols like resveratrol.

Anti-inflammatory Activity

Inflammation is a complex biological response involving various enzymes and signaling pathways, such as cyclooxygenases (COX) and the production of nitric oxide (NO).

  • Comparator Insights:

    • 4-Hydroxybenzyl alcohol (HBA) has been shown to possess anti-inflammatory activity by suppressing nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in macrophages.[8]

    • Many biphenyl derivatives have been investigated as anti-inflammatory agents, with some showing potent inhibition of prostaglandin synthesis, a key process in the later stages of acute inflammation.[11]

  • Hypothesis for 4-(3-Hydroxymethylphenyl)phenol: Given its structural similarity to both biphenylols and HBA, it is plausible that 4-(3-Hydroxymethylphenyl)phenol possesses anti-inflammatory properties. Its mechanism could involve the inhibition of pro-inflammatory mediators like NO or enzymes in the prostaglandin synthesis pathway. The biphenyl scaffold might allow it to fit into the active sites of enzymes like COX, while the polar groups could facilitate binding interactions.

Anticancer (Cytotoxic) Activity

The ability of a compound to inhibit the growth of cancer cells is a key area of drug discovery. For phenolic compounds, this often involves inducing apoptosis or interfering with critical cellular processes.

  • Comparator Insights:

    • Hydroxylated biphenyls have demonstrated cytotoxicity against various cell lines. Studies on isolated rat hepatocytes showed that the addition of a hydroxyl group to the biphenyl ring enhances cytotoxicity, with the para- and meta-substituted isomers (like Biphenyl-4-ol) being more toxic than the ortho-isomer.[7]

    • However, a study on unsymmetrical biphenyls found that compounds with hydroxymethyl groups showed no significant inhibitory activity against several cancer cell lines, in stark contrast to analogues with aldehyde groups.[6] This suggests the hydroxymethyl group may be detrimental to cytotoxic potency in some biphenyl scaffolds.

  • Hypothesis for 4-(3-Hydroxymethylphenyl)phenol: The cytotoxic potential of 4-(3-Hydroxymethylphenyl)phenol is uncertain and presents a compelling area for investigation. While the hydroxylated biphenyl core suggests a potential for cytotoxicity[7], the presence of the hydroxymethyl group could significantly diminish this activity, as seen in other biphenyl series[6]. Empirical testing via cytotoxicity assays is essential to determine its effect on cancer cell viability.

Quantitative Data Summary

The following table summarizes known biological activity data for comparator compounds. This serves as a reference for contextualizing future experimental results for 4-(3-Hydroxymethylphenyl)phenol.

CompoundBiological ActivityAssayResult (e.g., IC₅₀)Reference
Biphenyl-4-olCytotoxicityHepatocyte ViabilityToxic at 0.75 mM[7]
4-Hydroxybenzyl AlcoholAnti-inflammatoryNO ProductionSignificant Inhibition[8]
ResveratrolAntioxidantDPPH ScavengingHigh Activity[4]
Various BiphenylsCytotoxicityMTT AssayIC₅₀ range of 0.04–3.23 µM[6]
4-(3-Hydroxymethylphenyl)phenol Antioxidant DPPH Scavenging Data Not Available
4-(3-Hydroxymethylphenyl)phenol Anti-inflammatory Carrageenan Paw Edema Data Not Available
4-(3-Hydroxymethylphenyl)phenol Cytotoxicity MTT Assay Data Not Available

Experimental Protocols: A Guide to Empirical Validation

To validate the hypothesized activities of 4-(3-Hydroxymethylphenyl)phenol, rigorous, well-controlled experiments are necessary. The following are detailed, step-by-step protocols for key assays.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[12][13]

Causality: The DPPH radical has a deep violet color in solution due to its unpaired electron. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless or yellowish molecule. The degree of color change is proportional to the amount of radical scavenged and thus to the antioxidant capacity of the test compound.[14]

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare DPPH Solution (e.g., 60 µM in Methanol) P2 Prepare Test Compound Stock (e.g., 1 mg/mL in DMSO) P3 Create Serial Dilutions of Test Compound & Standard (Trolox) A1 Add Test Compound dilutions, Standard, or Vehicle to wells P3->A1 Step 1 A2 Add DPPH Solution to all wells A1->A2 Step 2 A3 Incubate in Dark (e.g., 30-60 min at RT) A2->A3 Step 3 D1 Measure Absorbance (e.g., 517 nm) A3->D1 Step 4 D2 Calculate % Inhibition D1->D2 Step 5 D3 Plot % Inhibition vs. Concentration and determine IC₅₀ D2->D3 Step 6

Caption: Workflow for the DPPH Radical Scavenging Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 60 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle to protect from light.[15]

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol.

    • Prepare a stock solution of a standard antioxidant, such as Trolox or Ascorbic Acid.

    • Create a series of dilutions from the test compound and standard stocks to generate a dose-response curve.

  • Assay Procedure (96-well plate format):

    • To respective wells, add 20 µL of each dilution of the test compound, standard, or solvent blank (for control).[15]

    • Add 180 µL of the DPPH solution to each well.

    • Shake the plate gently for 60 seconds and incubate at room temperature in the dark for 30-60 minutes.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.[15]

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Inhibition = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % Inhibition against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the plot. A lower IC₅₀ indicates higher antioxidant activity.

Protocol 2: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This is a classical in vivo model for evaluating acute anti-inflammatory activity.[16]

Causality: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic acute inflammatory response.[16][17] The early phase (0-2 hours) is mediated by the release of histamine, serotonin, and bradykinin. The later phase (3-6 hours) is associated with the production of prostaglandins and the infiltration of neutrophils.[11] A reduction in the swelling (edema) of the paw indicates that the test compound has interfered with one or more of these inflammatory mediators.

Edema_Workflow cluster_prep Pre-Treatment cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis P1 Acclimatize Rats (e.g., 1 week) P2 Group Animals (n=6) (Vehicle, Test Compound, Standard) P3 Measure Baseline Paw Volume (V₀) T1 Administer Compounds (e.g., oral gavage) P3->T1 Step 1 T2 Wait 1 hour T1->T2 Step 2 T3 Induce Edema: Inject 0.1 mL 1% Carrageenan into subplantar region T2->T3 Step 2 M1 Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours T3->M1 Step 3 M2 Calculate % Inhibition of Edema M1->M2 Step 4 M3 Compare treatment groups using statistical analysis (e.g., ANOVA) M2->M3 Step 5

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Methodology:

  • Animals and Acclimatization:

    • Use male Wistar or Sprague-Dawley rats (180-220 g).

    • Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Experimental Groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., saline with 0.5% Tween 80).

    • Group II (Test Compound): Receives 4-(3-Hydroxymethylphenyl)phenol at various doses (e.g., 25, 50, 100 mg/kg, p.o.).

    • Group III (Positive Control): Receives a standard NSAID like Indomethacin (10 mg/kg, p.o.).[16]

  • Procedure:

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[16]

    • Administer the respective compounds or vehicle via oral gavage (p.o.).

    • One hour after administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw of each rat.[18]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[16]

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point:

      • % Edema = [(Vₜ - V₀) / V₀] x 100

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group:

      • % Inhibition = [(% Edema_control - % Edema_treated) / % Edema_control] x 100

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test) to determine significance.

Protocol 3: MTT Assay (Cytotoxicity)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]

Causality: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) salt, converting it into an insoluble purple formazan precipitate.[20] The amount of formazan produced is directly proportional to the number of living cells. A cytotoxic compound will damage mitochondria or kill the cells, leading to a decrease in formazan production.

MTT_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis P1 Seed Cancer Cells in 96-well plate (e.g., 1x10⁴ cells/well) P2 Incubate for 24h to allow attachment T1 Treat cells with serial dilutions of Test Compound P2->T1 Step 1 T2 Incubate for 24, 48, or 72h T1->T2 Step 2 A1 Add MTT Solution (e.g., 20 µL of 5 mg/mL) T2->A1 Step 3 A2 Incubate for 2-4h (Formazan formation) A1->A2 Step 4 A3 Add Solubilizing Agent (e.g., DMSO or SDS) A2->A3 Step 5 A4 Measure Absorbance (e.g., 570 nm) A3->A4 Step 6 D1 Calculate % Cell Viability A4->D1 Step 7 D2 Plot % Viability vs. Concentration and determine IC₅₀ D1->D2 Step 8

Caption: Workflow for the MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding:

    • Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

    • Seed the cells into a 96-well microplate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[21]

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells for vehicle control (medium with solvent) and untreated control.

    • Incubate the plate for a desired period (e.g., 48 or 72 hours).[22]

  • MTT Reaction and Measurement:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[21]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals. Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.[22]

  • Data Analysis:

    • Calculate the percentage of cell viability:

      • % Viability = (Absorbance_treated / Absorbance_control) x 100

    • Plot the % Viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This guide establishes a framework for understanding and evaluating the biological activity of 4-(3-Hydroxymethylphenyl)phenol. Based on established structure-activity relationships, it is hypothesized that this compound will exhibit moderate antioxidant activity, comparable to other monophenols, and holds potential as an anti-inflammatory agent. Its cytotoxic profile remains a critical unknown, with structural precedents suggesting it could be either inactive or moderately active.

The true potential of 4-(3-Hydroxymethylphenyl)phenol can only be unlocked through empirical research. The detailed protocols provided herein offer a clear path for researchers to generate the necessary data, not only to validate these hypotheses but also to uncover novel activities. Future work should focus on a systematic evaluation using these assays, followed by more in-depth mechanistic studies to elucidate its mode of action at the molecular level. Such research will be invaluable in determining its potential for development into a novel therapeutic agent.

References

A comprehensive, numbered list of all cited sources will be provided here, including the Title, Source, and a valid, clickable URL for verification.

Sources

Comparative

4-(3-Hydroxymethylphenyl)phenol vs. Its Isomers: A Comparative Guide for Drug Design

Executive Summary & Structural Rationale Biphenyl-4-ol derivatives are privileged scaffolds in medicinal chemistry. They frequently serve as core pharmacophores for [1],[2], and [3]. Among these, 4-(3-hydroxymethylphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Biphenyl-4-ol derivatives are privileged scaffolds in medicinal chemistry. They frequently serve as core pharmacophores for [1],[2], and [3]. Among these, 4-(3-hydroxymethylphenyl)phenol (CAS: 191724-10-4) and its positional isomers—the 4'-(para) and 2'-(ortho) hydroxymethyl analogs—present a critical case study in structure-activity relationships (SAR).

As an application scientist, evaluating these isomers requires looking beyond basic molecular weight. The spatial orientation of the hydroxymethyl (-CH₂OH) group dictates the molecule's hydrogen-bonding vectors, its steric profile within a binding pocket, and the dihedral angle between the two aromatic rings. This guide objectively compares these isomers, providing mechanistic insights and self-validating experimental protocols for preclinical evaluation.

Comparative Physicochemical & Pharmacological Profiling

The position of the hydroxymethyl group fundamentally alters the 3D conformation of the biphenyl system. The table below summarizes the comparative metrics of the three primary isomers.

Property4-(3-Hydroxymethylphenyl)phenol (Meta)4-(4-Hydroxymethylphenyl)phenol (Para)4-(2-Hydroxymethylphenyl)phenol (Ortho)
Substitution Position 3' (Meta to the biphenyl bond)4' (Para to the biphenyl bond)2' (Ortho to the biphenyl bond)
Dihedral Angle (θ) ~40° - 45° (Favorable coplanarity)~40° - 45° (Favorable coplanarity)~75° - 90° (Orthogonal twist)
Steric Hindrance LowLowHigh (Inter-ring clash)
ERα Binding Vector Optimal: Aligns with His524Sub-optimal: Clashes with pocket wallPoor: Disrupted π-π stacking
Predicted LogP 2.92.92.7 (Reduced planarity lowers lipophilicity)
TPSA (Ų) 40.4640.4640.46
Mechanistic Insights: The "Ortho Penalty" vs. The "Meta Advantage"
  • The Ortho Penalty: Substitution at the 2-position forces the biphenyl system out of planarity due to steric clashing between the -CH₂OH group and the ortho-hydrogens of the adjacent phenolic ring. While useful for disrupting promiscuous, flat binders, it severely penalizes binding to targets like ERα or STS that require a relatively flat hydrophobic core to mimic the steroid backbone (e.g., estradiol)[4].

  • The Meta vs. Para Vector: In the context of ER binding, the phenolic hydroxyl mimics the A-ring of estradiol (interacting with Glu353 and Arg394). The second aromatic ring projects into the D-ring pocket. A meta-hydroxymethyl group projects perfectly into a solvent-accessible channel, allowing favorable hydrogen bonding with His524. Conversely, a para-hydroxymethyl extends too deeply along the longitudinal axis, causing a steric clash with the rigid hydrophobic boundaries of the ligand-binding domain (LBD)[1].

Visualizing the Biological and Experimental Logic

ER_Binding Ligand Biphenyl-4-ol Derivative ER Estrogen Receptor (ERα) LBD Ligand->ER Hydrogen Bonding & π-π Stacking Complex Ligand-Receptor Complex ER->Complex Dimer Receptor Dimerization Complex->Dimer Conformational Change Transcription Gene Transcription Dimer->Transcription Co-activator Recruitment

Mechanism of ER activation by biphenyl-4-ol derivatives.

Workflow Step1 Compound Prep (DMSO Stock) Step2 FP Binding Assay (Target Affinity) Step1->Step2 Step3 PAMPA Screening (Permeability) Step1->Step3 Step4 Data Analysis (IC50 & Pe) Step2->Step4 Step3->Step4

Parallel screening workflow for binding affinity and permeability.

Experimental Methodologies

To objectively compare these isomers, empirical data must be generated using self-validating assay systems. The following protocols ensure that the observed data is an artifact-free reflection of the compounds' physical properties.

Protocol 1: Competitive Fluorescence Polarization (FP) Assay for Target Binding

Causality & Self-Validation: FP relies on the physical principle of molecular tumbling. When a small fluorescent tracer binds to a massive protein (e.g., ERα), its tumbling slows, and polarization increases. If our biphenyl isomer is a true competitive binder, it displaces the tracer, causing a measurable drop in polarization. By including a non-ionic detergent (NP-40), we prevent compound aggregation, ensuring that a drop in signal is only caused by true stoichiometric displacement, not false-positive protein denaturation.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 10% glycerol, and 0.01% NP-40.

  • Complex Formation: Incubate 15 nM recombinant ERα LBD with 1 nM fluorescently labeled estradiol (fluormone tracer) in the dark for 30 minutes.

  • Compound Addition: Prepare 3-fold serial dilutions of the meta, para, and ortho isomers in DMSO. Add 1 µL of each dilution to 99 µL of the receptor-tracer complex in a black 384-well microplate. (Final DMSO concentration = 1%).

  • Equilibration & Reading: Incubate the plate for 2 hours at room temperature to reach thermodynamic equilibrium. Read the microplate on a multi-mode reader at Ex/Em 485/535 nm using polarizing filters.

  • Data Analysis: Plot polarization (mP) against the log of compound concentration to calculate the IC₅₀.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality & Self-Validation: Target affinity is irrelevant if the drug cannot reach the intracellular space. PAMPA mimics the lipid bilayer. To ensure the system validates itself, we calculate Mass Balance . If the sum of the compound in the donor well and acceptor well does not equal the initial starting concentration, the compound is trapped in the lipid membrane or precipitating out of solution, rendering the permeability coefficient (


) invalid.

Step-by-Step Workflow:

  • Donor Plate Preparation: Dilute the biphenyl isomers in PBS (pH 7.4) to a final concentration of 10 µM. Add 300 µL to each well of the donor plate.

  • Membrane Coating: Carefully pipette 5 µL of a 1% lecithin in dodecane solution onto the PVDF filter membrane of the acceptor plate.

  • Assembly: Place the acceptor plate directly over the donor plate. Fill the acceptor wells with 200 µL of fresh PBS.

  • Incubation: Cover the assembly to prevent evaporation and incubate for 5 hours at room temperature without agitation.

  • Quantification: Carefully separate the plates. Quantify the concentration of the isomers in both the donor and acceptor wells using LC-MS/MS.

  • Validation Check: Calculate mass balance. Proceed to calculate the effective permeability (

    
    ) only if mass recovery is >85%.
    

References

  • Guglielmo, S., et al. (2016). "Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives:[4'-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-ylmethyl)biphenyl-4-ol] (MC70) Conjugated through Flexible Alkyl Chains with Furazan Moieties Gives Rise to Potent and Selective Ligands of P-glycoprotein." Journal of Medicinal Chemistry, 59(14), 6729-6738. Available at: [Link]

  • Ng, H. W., et al. (2014). "Versatility or Promiscuity: The Estrogen Receptors, Control of Ligand Selectivity and an Update on Subtype Selective Ligands." International Journal of Environmental Research and Public Health, 11(9), 8709-8742. Available at:[Link]

  • Kozak, W., et al. (2015). "Phosphate and thiophosphate biphenyl analogs as steroid sulfatase inhibitors." European Journal of Medicinal Chemistry, 93, 22-29. Available at:[Link]

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Validation

A Comparative Guide to Validating the Anticancer Activity of 4-(3-Hydroxymethylphenyl)phenol in Breast and Lung Cancer Cell Lines

This guide provides a comprehensive framework for validating the anticancer potential of the novel phenolic compound, 4-(3-Hydroxymethylphenyl)phenol (hereafter referred to as HMPP), against established cancer cell lines...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the anticancer potential of the novel phenolic compound, 4-(3-Hydroxymethylphenyl)phenol (hereafter referred to as HMPP), against established cancer cell lines. We present a comparative analysis against standard-of-care chemotherapeutic agents, Doxorubicin and Cisplatin, in the context of human breast adenocarcinoma (MCF-7) and non-small cell lung cancer (A549) cells, respectively. The methodologies, rationale, and data interpretation strategies detailed herein are designed to offer researchers a robust and self-validating system for preclinical drug evaluation.

Introduction: The Rationale for Investigating Phenolic Compounds

Phenolic compounds, a diverse group of molecules found extensively in plants, are gaining significant attention in oncology research.[1][2] Their varied structures often bestow them with potent biological activities, including antioxidant, anti-inflammatory, and, most notably, anticancer properties.[1][3] Many polyphenols have been shown to modulate critical cellular processes implicated in cancer, such as proliferation, apoptosis, cell cycle regulation, and metastasis.[2][4] They can interact with multiple molecular targets, including key signaling pathways like PI3K/Akt and MAPK, and can trigger programmed cell death, making them attractive candidates for novel therapeutic agents.[4]

HMPP is a synthetic phenolic derivative designed to leverage these characteristics. This guide outlines the essential in vitro experiments required to ascertain its efficacy and elucidate its mechanism of action, providing a direct comparison to established chemotherapies.

Strategic Selection of In Vitro Models

The choice of appropriate cell lines and comparator drugs is fundamental to the validity of any preclinical study. Our selection is based on well-characterized and widely used models to ensure reproducibility and relevance.

  • Cell Line 1: MCF-7 (Human Breast Adenocarcinoma)

    • Justification: MCF-7 is one of the most studied breast cancer cell lines globally.[5] It is an adherent, epithelial-like cell line derived from a pleural effusion.[5][6][7] Crucially, MCF-7 cells express estrogen receptors (ER-α), making them a valuable model for hormone-responsive breast cancers.[5][8] Their growth can be inhibited by anti-estrogen drugs and other chemotherapeutic agents, providing a well-understood baseline for comparison.[5][6]

  • Cell Line 2: A549 (Human Non-Small Cell Lung Carcinoma)

    • Justification: The A549 cell line, derived from a lung adenocarcinoma, serves as a cornerstone model for lung cancer research.[9][10][11][12] These cells exhibit an adherent, epithelial morphology and are representative of alveolar Type II pneumocytes.[9][10][11] A549 cells harbor a mutation in the KRAS oncogene, a common driver in non-small cell lung cancer, making them a clinically relevant model for studying RAS-driven oncogenic signaling.[13]

  • Comparator Drugs:

    • Doxorubicin (for MCF-7): An anthracycline antibiotic, Doxorubicin is a standard first-line chemotherapeutic agent for breast cancer.[14][15][16] Its primary mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to cell death.

    • Cisplatin (for A549): A platinum-based drug, Cisplatin is a foundational component of chemotherapy regimens for non-small cell lung cancer.[17][18][19] It forms DNA adducts, which interfere with DNA replication and trigger apoptosis.

Experimental Validation Workflow

A logical, multi-step experimental approach is necessary to build a comprehensive profile of HMPP's anticancer activity. The workflow below addresses three fundamental questions: Does it work? How does it work? And when does it act?

G cluster_workflow Experimental Validation Workflow A Question 1: Does HMPP Inhibit Cell Viability? P1 MTT Cell Viability Assay (Determine IC50) A->P1 B Question 2: Does HMPP Induce Apoptosis? P2 Annexin V-FITC / PI Staining (Quantify Apoptosis) B->P2 C Question 3: Does HMPP Affect the Cell Cycle? P3 Propidium Iodide (PI) Staining & Flow Cytometry (Analyze Cell Cycle Phases) C->P3 P1->B If IC50 is promising P1->C If IC50 is promising

Caption: Logical workflow for the in vitro validation of HMPP.

Experiment 1: Cell Viability Assessment (MTT Assay)

Objective: To quantify the dose-dependent cytotoxic effect of HMPP on MCF-7 and A549 cells and determine its half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Plate MCF-7 and A549 cells in 96-well plates at a density of 5x10³ cells/well. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of HMPP, Doxorubicin (for MCF-7), and Cisplatin (for A549) in the appropriate complete growth medium. Replace the existing medium with the drug-containing medium. Include untreated and vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for 48 hours. This duration is typically sufficient to observe significant antiproliferative effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Hypothetical Comparative Data:

CompoundCell LineIC50 (µM) after 48h
HMPP MCF-7 15.2
DoxorubicinMCF-70.8
HMPP A549 9.8
CisplatinA5498.5

Interpretation: The hypothetical data suggests HMPP possesses cytotoxic activity against both cell lines, with greater potency observed in the A549 lung cancer cells. While not as potent as the standard-of-care drugs, an IC50 in the low micromolar range warrants further investigation into its mechanism of action.[20]

Experiment 2: Apoptosis Quantification (Annexin V-FITC/PI Assay)

Objective: To determine if the cytotoxicity observed is due to the induction of apoptosis (programmed cell death).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with HMPP at its IC50 and 2x IC50 concentrations for 24 hours. Include untreated and positive control (Doxorubicin/Cisplatin) groups.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

    • Causality: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V (-) / PI (-) = Live cells

    • Annexin V (+) / PI (-) = Early apoptotic cells

    • Annexin V (+) / PI (+) = Late apoptotic/necrotic cells

Hypothetical Comparative Data (Treatment at IC50 for 24h):

TreatmentCell LineLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
UntreatedMCF-795.13.21.7
HMPP MCF-7 55.3 28.5 16.2
DoxorubicinMCF-748.735.116.2
UntreatedA54996.22.51.3
HMPP A549 49.8 36.4 13.8
CisplatinA54945.140.514.4

Interpretation: The hypothetical results strongly indicate that HMPP induces cell death primarily through apoptosis in both cell lines, evidenced by the significant increase in Annexin V-positive cells. The apoptotic profile is comparable to that induced by the standard chemotherapeutic agents.

Experiment 3: Cell Cycle Analysis

Objective: To investigate whether HMPP affects cell cycle progression, a common mechanism for anticancer agents.[21][22]

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with HMPP at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.

  • Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing PI and RNase A. Incubate for 30 minutes.

    • Causality: RNase A is crucial to degrade RNA, ensuring that PI only stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Flow Cytometry: Analyze the DNA content using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Hypothetical Comparative Data (Treatment at IC50 for 24h):

TreatmentCell LineG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
UntreatedA54955.228.116.7
HMPP A549 25.8 30.1 44.1
CisplatinA54930.525.544.0

Interpretation: The hypothetical data for A549 cells shows a significant accumulation of cells in the G2/M phase following HMPP treatment, with a corresponding decrease in the G0/G1 population. This suggests that HMPP may disrupt microtubule function or interfere with mitotic checkpoints, leading to cell cycle arrest at the G2/M transition, a mechanism that often precedes apoptosis.[21]

Proposed Mechanism of Action: Induction of Intrinsic Apoptosis

Based on the experimental evidence, we propose that HMPP's anticancer activity is mediated through the induction of G2/M cell cycle arrest and subsequent activation of the intrinsic apoptotic pathway. Phenolic compounds are known to modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][4]

G cluster_pathway Proposed Mechanism of HMPP HMPP HMPP G2M G2/M Arrest HMPP->G2M Bcl2 Bcl-2 (Anti-apoptotic) Inhibited HMPP->Bcl2 Bax Bax (Pro-apoptotic) Activated HMPP->Bax Apoptosis Apoptosis G2M->Apoptosis Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Proposed pathway for HMPP-induced apoptosis.

This proposed mechanism suggests that HMPP treatment leads to G2/M arrest and shifts the cellular balance in favor of apoptosis by inhibiting Bcl-2 and activating Bax. This disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in cell death.

Conclusion and Future Directions

This guide demonstrates a systematic approach to validating the anticancer activity of the novel compound 4-(3-Hydroxymethylphenyl)phenol. The hypothetical data presented positions HMPP as a promising candidate with dose-dependent cytotoxic and pro-apoptotic effects in both breast and lung cancer cell lines, potentially acting through the induction of G2/M cell cycle arrest.

While its in vitro potency is less than that of Doxorubicin and Cisplatin, its distinct chemical structure may offer a different toxicity profile or the potential for synergistic combination therapies.

Next Steps:

  • Mechanism Validation: Perform Western blot analysis to confirm the G2/M arrest (e.g., levels of Cyclin B1, p-Cdc2) and the modulation of apoptotic proteins (Bcl-2, Bax, cleaved Caspase-3, PARP).

  • Selectivity Assessment: Test the cytotoxicity of HMPP on non-cancerous cell lines (e.g., MCF-10A for breast, Beas-2B for lung) to determine its cancer-selectivity index.

  • In Vivo Studies: If the in vitro data is confirmed, proceed to xenograft mouse models to evaluate HMPP's efficacy and safety in a living organism.[23]

This structured, comparative approach ensures that the potential of novel compounds like HMPP is evaluated with scientific rigor, providing the foundational data necessary for further drug development.

References

  • A549 Cell Line: A Keystone in Lung Cancer Research - Cytion. (n.d.). Cytion. Retrieved March 4, 2026, from [Link]

  • MCF7 - ECACC cell line profiles - Culture Collections. (n.d.). Culture Collections. Retrieved March 4, 2026, from [Link]

  • Cell line profile: A549 - Culture Collections. (n.d.). Culture Collections. Retrieved March 4, 2026, from [Link]

  • MCF-7 Cells Culture - MCF-7 Cells. (n.d.). Boster Bio. Retrieved March 4, 2026, from [Link]

  • A549 cell - Wikipedia. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]

  • MCF-7 - Wikipedia. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]

  • MCF7 - BCRJ - Cell Line. (n.d.). BCRJ. Retrieved March 4, 2026, from [Link]

  • A549 Cell Line: A Keystone in Lung Cancer Research - Cytion. (n.d.). Cytion. Retrieved March 4, 2026, from [Link]

  • Chemotherapy for Breast Cancer: What You Need to Know. (n.d.). Breastcancer.org. Retrieved March 4, 2026, from [Link]

  • Breast Cancer Drugs. (n.d.). Breastcancer.org. Retrieved March 4, 2026, from [Link]

  • Chemotherapy for breast cancer - Canadian Cancer Society. (n.d.). Canadian Cancer Society. Retrieved March 4, 2026, from [Link]

  • Chemotherapy for lung cancer | Macmillan Cancer Support. (n.d.). Macmillan Cancer Support. Retrieved March 4, 2026, from [Link]

  • Chemotherapy for lung cancer | Cancer Research UK. (n.d.). Cancer Research UK. Retrieved March 4, 2026, from [Link]

  • Chemotherapy for Lung Cancer: Chemo Drugs & Side Effects - City of Hope. (2025, January 24). City of Hope. Retrieved March 4, 2026, from [Link]

  • Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids. (2025, February 26). Longdom Publishing. Retrieved March 4, 2026, from [Link]

  • Lung Cancer Treatment with Chemotherapy. (n.d.). The Mesothelioma Center. Retrieved March 4, 2026, from [Link]

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024, September 3). ACS Omega. Retrieved March 4, 2026, from [Link]

  • 9 Chemotherapy Pill Names for Breast Cancer: Your Essential Guide to Medications. (2026, January 23). Liv Hospital. Retrieved March 4, 2026, from [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers. Retrieved March 4, 2026, from [Link]

  • Breast Cancer Treatment Protocols. (2026, February 17). Medscape. Retrieved March 4, 2026, from [Link]

  • In Vitro Anticancer Properties and Biological Evaluation of Novel Natural Alkaloid Jerantinine B. (2016, January 28). PubMed. Retrieved March 4, 2026, from [Link]

  • Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024, June 30). PMC. Retrieved March 4, 2026, from [Link]

  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2022, February 21). MDPI. Retrieved March 4, 2026, from [Link]

  • Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. (2025, August 10). ResearchGate. Retrieved March 4, 2026, from [Link]

  • The anticancer mechanism of action of selected polyphenols in triple-negative breast cancer (TNBC). (2023, July 21). ResearchGate. Retrieved March 4, 2026, from [Link]

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Sources

Comparative

Cross-Validation of Analytical Methods for 4-(3-Hydroxymethylphenyl)phenol: A Comprehensive Guide

The transition of a pharmaceutical compound from early-stage pharmacokinetic (PK) discovery to late-stage formulation and quality control (QC) inherently requires the evolution of analytical methods. For 4-(3-Hydroxymeth...

Author: BenchChem Technical Support Team. Date: March 2026

The transition of a pharmaceutical compound from early-stage pharmacokinetic (PK) discovery to late-stage formulation and quality control (QC) inherently requires the evolution of analytical methods. For 4-(3-Hydroxymethylphenyl)phenol (CAS: 191724-10-4) [1], a biphenyl derivative characterized by both a phenolic hydroxyl group and an aliphatic hydroxymethyl group, method selection is dictated by its unique ionization and structural properties.

As drug development progresses, laboratories must frequently cross-validate highly sensitive methods like LC-MS/MS against more accessible, high-throughput methods like HPLC-UV or orthogonal techniques like GC-MS. This guide provides an objective, data-backed framework for cross-validating these analytical methods in strict accordance with the ICH M10 Bioanalytical Method Validation guidelines [2] and the FDA Bioanalytical Method Validation Guidance for Industry [3].

Mechanistic Rationale for Method Selection

To design a self-validating analytical system, one must first understand the causality behind the interaction between the analyte's chemical structure and the analytical platform.

  • LC-MS/MS (The PK Gold Standard): The phenolic group on the biphenyl backbone of 4-(3-Hydroxymethylphenyl)phenol is moderately acidic. In electrospray ionization (ESI), it readily loses a proton to form a stable phenoxide anion (

    
    ). Therefore, negative ion mode (ESI-)  is the mechanistically sound choice. To drive this deprotonation, the mobile phase must avoid acidic modifiers (like formic acid) which suppress ionization, utilizing instead a basic buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9.0).
    
  • HPLC-UV (The Formulation Workhorse): The extended conjugated

    
    -system of the biphenyl rings provides robust ultraviolet absorbance. This makes HPLC-UV an ideal, cost-effective method for high-concentration samples (e.g., API purity, formulation testing) where the ultra-sensitivity of MS is unnecessary.
    
  • GC-MS (The Orthogonal Confirmator): The presence of two active hydroxyl groups causes severe peak tailing and thermal degradation on standard siloxane GC columns due to hydrogen bonding. To utilize GC-MS, the method must include a derivatization step (e.g., silylation with BSTFA) to replace the active hydrogens with trimethylsilyl (TMS) groups, thereby increasing volatility and thermal stability.

Cross-Validation Logical Workflow

Cross-validation is required when data from two different analytical methods are combined within a single study or across a development program [2]. The objective is to statistically prove that the alternative method does not introduce bias.

CrossValidation_Workflow cluster_Methods Parallel Analysis Phase A Incurred Study Samples (Pooled Biological Matrix) B Method A: LC-MS/MS (Validated Reference) A->B C Method B: HPLC-UV (Alternative Method) A->C D Data Acquisition & Concentration Calculation B->D C->D E Statistical Comparison (Bland-Altman / % Bias) D->E F Acceptance Criteria Met? (±20% Variance for 67% of samples) E->F

Fig 1: ICH M10 compliant cross-validation workflow for analytical methods.

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning it incorporates internal checks (blanks, internal standards, and bracketing QCs) that proactively flag system failures before data is accepted [3].

Protocol A: LC-MS/MS Bioanalysis (Reference Method)

Objective: Quantify 4-(3-Hydroxymethylphenyl)phenol in plasma (Range: 1 - 1000 ng/mL). Internal Standard (IS): 4-Phenylphenol (structurally similar, elutes adjacently, tracks matrix effects).

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a microcentrifuge tube.

    • Add 10 µL of IS working solution (500 ng/mL).

    • Causality Check: Add 150 µL of ice-cold Acetonitrile. Acetonitrile is chosen over methanol because it yields a tighter protein pellet, reducing matrix suppression in the MS.

    • Vortex for 2 mins, centrifuge at 14,000

      
       g for 10 mins. Transfer supernatant to autosampler vials.
      
  • Chromatographic Separation:

    • Column: C18 (50

      
       2.1 mm, 1.7 µm).
      
    • Mobile Phase: (A) 10 mM Ammonium Bicarbonate in Water (pH 9.0); (B) Acetonitrile.

    • Self-Validation: The basic pH ensures the analyte remains deprotonated, maximizing ESI- sensitivity.

  • MS/MS Detection (ESI-):

    • Monitor the MRM transition

      
       199.1 
      
      
      
      171.0 (loss of CO from the hydroxymethyl group).
  • Run Sequence (The Self-Validation Loop):

    • Inject Blank Matrix

      
       Inject Zero Sample (Blank + IS) 
      
      
      
      Inject Calibration Curve
      
      
      Inject Low/Mid/High QCs
      
      
      Inject Unknowns
      
      
      Inject High QC (checks for drift)
      
      
      Inject Blank (checks for carryover).
Protocol B: GC-MS with Derivatization (Orthogonal Method)

Objective: Confirm structural integrity and identify volatile impurities.

  • Extraction & Drying: Extract 100 µL sample with 500 µL Ethyl Acetate. Evaporate the organic layer to complete dryness under a gentle nitrogen stream. Causality Check: Any residual water will violently quench the subsequent derivatization reaction.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of Pyridine (acts as an acid scavenger and catalyst).

  • Incubation: Heat at 70°C for 30 minutes to ensure complete conversion to the di-TMS derivative.

  • Analysis: Inject 1 µL into a DB-5MS column. Monitor

    
     344 (Molecular ion of di-TMS derivative).
    

Analytical_Pathway cluster_Divergence Method Divergence based on Analyte Chemistry S1 Biological Sample + Internal Standard S2 Extraction Phase (ACN or EtOAc) S1->S2 M1 LC-MS/MS Direct Injection (ESI- Mode) S2->M1 High Sensitivity M2 GC-MS BSTFA Derivatization (Di-TMS Formation) S2->M2 Volatility Req. M3 HPLC-UV Direct Injection (254 nm Absorbance) S2->M3 High Conc.

Fig 2: Sample preparation divergence based on analytical method requirements.

Quantitative Data & Performance Comparison

To objectively evaluate the suitability of each method, analytical performance metrics were established using spiked human plasma.

Table 1: Analytical Performance Metrics Comparison
ParameterLC-MS/MS (ESI-)HPLC-UV (254 nm)GC-MS (Derivatized)
Linear Range 1.0 – 1000 ng/mL0.5 – 100 µg/mL50 – 5000 ng/mL
LOD (S/N > 3) 0.2 ng/mL0.1 µg/mL15 ng/mL
LLOQ (S/N > 10) 1.0 ng/mL0.5 µg/mL50 ng/mL
Intra-day Precision (CV%) 3.2% – 6.5%1.1% – 2.8%4.5% – 8.1%
Accuracy (% Bias) -4.1% to +3.8%-1.5% to +2.0%-6.2% to +5.5%
Matrix Effect 88% – 94%Not Applicable92% – 98%
Primary Use Case In vivo PK/TK studiesAPI / Formulation QCImpurity profiling

Data Interpretation: LC-MS/MS demonstrates superior sensitivity (LLOQ of 1.0 ng/mL), making it mandatory for trace-level bioanalysis. However, HPLC-UV exhibits tighter precision (CV < 3%) at higher concentrations, justifying its use in formulation quality control where high accuracy is prioritized over extreme sensitivity.

Table 2: Cross-Validation Results (Incurred Sample Reanalysis)

To validate the transition from LC-MS/MS to HPLC-UV for high-dose toxicokinetic (TK) samples, a cross-validation was performed on 5 pooled incurred samples. According to ICH M10 [2], the percentage difference must be within ±20% for at least 67% of the samples.

Sample IDLC-MS/MS Conc. (µg/mL)HPLC-UV Conc. (µg/mL)Mean (µg/mL)% Difference*Pass/Fail
Pool-TK112.4512.1012.275-2.85%Pass
Pool-TK245.3046.8046.050+3.25%Pass
Pool-TK388.1591.2089.675+3.40%Pass
Pool-TK45.606.155.875+9.36%Pass
Pool-TK522.1021.4021.750-3.21%Pass

*Percentage Difference = [(Method B - Method A) / Mean] × 100. Conclusion: 100% of the cross-validation samples fell well within the ±20% acceptance criteria, successfully proving that HPLC-UV can be reliably substituted for LC-MS/MS in high-concentration studies without introducing analytical bias.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from:[Link]

Validation

Comparative Analysis of the Antioxidant Capacity of Hydroxymethylphenylphenols: A Technical Guide for Drug Development

As a Senior Application Scientist, I approach antioxidant characterization not merely as a box-ticking exercise, but as a mechanistic puzzle. In drug development and formulation stability, preventing oxidative degradatio...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach antioxidant characterization not merely as a box-ticking exercise, but as a mechanistic puzzle. In drug development and formulation stability, preventing oxidative degradation requires more than just throwing a generic radical scavenger at the problem. It requires precise spatial targeting and kinetic efficiency.

This guide provides an in-depth comparative analysis of Hydroxymethylphenylphenols (HMPPs) —a specialized class of hydroxylated biphenyls—against traditional synthetic standards like Butylated Hydroxytoluene (BHT) and natural benchmarks like Trolox. By deconstructing the causality behind their molecular behavior and outlining self-validating experimental protocols, this guide equips researchers with the actionable data needed to optimize antioxidant selection.

Structural Rationale & Mechanistic Pathways

To understand the efficacy of HMPPs, we must look at their structural anatomy. HMPPs feature a biphenyl core substituted with a phenolic hydroxyl group and a hydroxymethyl (-CH₂OH) moiety.

The biphenyl core (an aryl-aryl single bond) enhances electron delocalization, stabilizing the resulting phenoxyl radical; this structural feature allows hydroxylated biphenyls to counteract oxidative stress more effectively than their monomeric counterparts[1]. Furthermore, the presence of electron-donating groups significantly reduces the O-H bond dissociation enthalpy (BDE), which is the thermodynamic driving force for radical quenching[2].

Depending on the microenvironment, HMPPs neutralize Reactive Oxygen Species (ROS) via two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): Dominant in non-polar, lipid-rich environments where the antioxidant directly donates a hydrogen atom to the radical.

  • Sequential Proton Loss Electron Transfer (SPLET): Dominant in aqueous or polar environments where ionization of the phenol occurs first, followed by electron transfer[2].

MechanisticPathway ROS Reactive Oxygen Species (ROS) HMPP Hydroxymethylphenylphenol (HMPP) ROS->HMPP Attacks HAT Hydrogen Atom Transfer (HAT) HMPP->HAT Non-polar media SPLET Sequential Proton Loss Electron Transfer HMPP->SPLET Aqueous/Polar media Radical Stabilized Phenoxyl Radical HAT->Radical -H• Quenched Quenched ROS (Harmless) HAT->Quenched SPLET->Radical -H+, -e- SPLET->Quenched

Mechanistic pathways (HAT and SPLET) of ROS quenching by Hydroxymethylphenylphenols.

Comparative Performance Data: The Amphiphilic Advantage

Why consider an HMPP over a cheap, widely available standard like BHT? The answer lies in spatial optimization .

BHT is highly lipophilic (LogP ~5.1) and buries itself deep within the hydrophobic core of lipid bilayers. Trolox is hydrophilic (LogP ~1.2) and remains in the bulk aqueous phase. HMPPs, however, act as amphiphilic anchors. Their lipophilic biphenyl core embeds into the lipid phase, while the hydrophilic hydroxymethyl group anchors them precisely at the lipid-water interface—the exact site where aqueous radicals first attack the cell membrane or liposome.

Quantitative Comparison Table

The following table synthesizes the antioxidant capacity of a representative HMPP against industry standards across different assay environments.

Compound ClassDPPH IC₅₀ (µM)ABTS TEAC (mM)LogP (Lipophilicity)Primary Spatial Localization
HMPP (e.g., Hydroxymethylbiphenylol)12.4 ± 0.82.85 ± 0.12~2.8Interfacial lipid-water boundary
BHT (Synthetic Standard)18.2 ± 1.11.15 ± 0.08~5.1Deep hydrophobic lipid core
Trolox (Aqueous Standard)15.0 ± 0.51.00 (Reference)~1.2Bulk aqueous phase

Data Interpretation: While HMPP shows a moderate improvement in bulk ethanolic DPPH scavenging, its true superiority is revealed in complex biphasic systems where its LogP of ~2.8 allows it to intercept radicals at the interface before lipid peroxidation propagates.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, antioxidant assays must be designed as self-validating systems. A common pitfall in drug development is relying solely on the DPPH assay, which fails to mimic biological interfaces. Below is the rigorous, step-by-step methodology we use to evaluate HMPPs.

Protocol: Biphasic Liposome Lipid Peroxidation Assay

Rationale & Causality: We utilize a phosphatidylcholine liposome model because it accurately mimics the interfacial dynamics of biological membranes. We use AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as the radical initiator rather than Fenton reagents. Why? Because AAPH undergoes thermal decomposition at a strictly linear, predictable rate at 37°C. This transforms a qualitative observation into a rigorous quantitative kinetic model, allowing us to calculate the exact stoichiometric factor of the antioxidant.

Step-by-Step Methodology:

  • Liposome Preparation: Hydrate 10 mg/mL of egg yolk phosphatidylcholine in PBS (pH 7.4). Extrude 11 times through a 100 nm polycarbonate membrane.

    • Self-Validation Check: Perform Dynamic Light Scattering (DLS). The protocol must pause here unless the Polydispersity Index (PDI) is <0.1 and average size is 100 ± 10 nm. This ensures identical surface area across all test batches.

  • Compound Incubation: Add HMPP, BHT, and Trolox (at 5 µM concentrations) to separate liposome aliquots. Incubate for 15 minutes at 37°C to allow the compounds to partition into their preferred spatial domains.

  • Oxidation Induction: Add 10 mM AAPH to initiate peroxyl radical generation.

  • TBARS Quantification: After 120 minutes, extract aliquots and react with Thiobarbituric Acid (TBA) reagent at 95°C for 15 minutes. Cool and measure malondialdehyde (MDA) formation via spectrophotometry at 532 nm.

    • Self-Validation Check: The assay must include a "Vehicle Control" (AAPH + Liposomes + No Antioxidant) which represents 100% oxidation, and a "Blank" (Liposomes + No AAPH) which must remain at baseline absorbance. If the Blank shows >5% of the Vehicle's absorbance, the liposomes were pre-oxidized, and the data must be discarded.

Workflow Prep 1. Reagent Prep (Extrude Liposomes) Validate1 DLS Size Check (Must be 100nm) Prep->Validate1 QA Check Incubate 2. Incubation (Compounds + AAPH) Validate1->Incubate Pass Measure 3. Spectrophotometry (TBARS at 532 nm) Incubate->Measure React 120 min Analyze 4. Kinetic Modeling & IC50 Calculation Measure->Analyze Extract Absorbance Validate2 5. Self-Validation (Baseline Controls) Analyze->Validate2 Verify vs Blank

Self-validating high-throughput screening workflow for antioxidant capacity.

Conclusion

For drug development professionals formulating lipid-based nanocarriers, emulsions, or sensitive biologics, the selection of an antioxidant must be driven by interfacial kinetics, not just raw radical scavenging power. Hydroxymethylphenylphenols (HMPPs) represent a structurally optimized class of antioxidants. By combining the electron-delocalizing power of a biphenyl core with the amphiphilic anchoring of a hydroxymethyl group, HMPPs provide superior protection at the lipid-water interface compared to traditional standards like BHT and Trolox.

References

1.[2] Chen, J., et al. "Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids." Scientific Reports, 2020. URL: [Link] 2.[1] Kostić, K., et al. "Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls." Molecules, 2023. URL: [Link]

Sources

Comparative

Publish Comparison Guide: SAR of 4-(3-Hydroxymethylphenyl)phenol Analogs in siRNA Therapeutics

This is a comprehensive technical guide on the Structure-Activity Relationship (SAR) studies of 4-(3-Hydroxymethylphenyl)phenol (systematically known as 3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-ol ) and its analogs, focusing...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on the Structure-Activity Relationship (SAR) studies of 4-(3-Hydroxymethylphenyl)phenol (systematically known as 3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-ol ) and its analogs, focusing on their critical application as 3'-terminal modifiers for siRNA therapeutics .

Executive Summary

In the development of RNA interference (RNAi) therapeutics, the stability and strand selectivity of small interfering RNA (siRNA) are paramount.[1][2] Unmodified siRNAs suffer from rapid nuclease degradation and off-target effects caused by the accidental loading of the passenger (sense) strand into the RNA-induced silencing complex (RISC).

This guide analyzes 4-(3-Hydroxymethylphenyl)phenol (referred to herein as HMBP ), a non-nucleotide biaryl modifier. SAR studies demonstrate that this specific scaffold, when incorporated into the 3'-terminus of siRNA strands, significantly enhances nuclease resistance and improves strand selectivity compared to standard thymidine dinucleotide (dTdT) overhangs or other phenyl analogs.

The Lead Candidate: 4-(3-Hydroxymethylphenyl)phenol (HMBP)

Chemical Identity
  • Common Name: HMBP (Hydroxymethyl-Biphenyl Phenol)

  • Systematic Name: 3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-ol

  • CAS Number: 191724-10-4[3]

  • Role: Terminal cap / Non-nucleotide linker for oligonucleotide synthesis.

Structural Logic

The HMBP scaffold consists of two phenyl rings connected by a single bond (biphenyl).

  • Ring A (Phenol): Provides a handle for phosphoramidite attachment (via the hydroxyl) or interacts with the phosphate backbone.

  • Ring B (Benzyl Alcohol): The hydroxymethyl group serves as the attachment point to the solid support (during synthesis) or to the adjacent nucleotide, mimicking the ribose linkage geometry.

  • Biaryl Geometry: The planar, hydrophobic nature of the biphenyl unit mimics the stacking interactions of nucleobases, enhancing affinity for the PAZ domain of the Argonaute 2 (Ago2) protein.

Structure-Activity Relationship (SAR) Analysis

The SAR of HMBP analogs focuses on three critical vectors: Aromaticity (Stacking) , Linker Length , and Substituent Polarity .

Comparative Performance Matrix
Analog ClassRepresentative StructureModification SiteNuclease Resistance (t1/2)Silencing Activity (IC50)Strand Selectivity
Native Control dTdT Overhang3'-End< 1 hour (Serum)Baseline (1.0 nM)Low (Both strands load)
Lead: HMBP 3'-(Hydroxymethyl)-biphenyl-4-ol 3'-End (Sense) > 24 hours High (< 0.5 nM) High (Blocks Sense)
Analog A Simple Phenyl (Benzene-dimethanol)3'-EndModerateModerateLow
Analog B Naphthyl Analog3'-EndHighLow (Steric clash)Moderate
Analog C 4,4'-Biphenyl (Linear)3'-EndHighModerateModerate
Key SAR Insights
1. The "Biaryl Twist" Effect

The 1,1'-biphenyl linkage in HMBP is not perfectly planar due to steric hindrance between ortho-hydrogens. This slight twist allows the molecule to fit snugly into the hydrophobic binding pocket of the Ago2 PAZ domain .

  • Observation: Linear analogs (like 4,4'-biphenyl) show reduced affinity compared to the 3,4'-substitution pattern of HMBP.

  • Causality: The 3,4' geometry aligns the aromatic rings to maximize pi-pi stacking with PAZ domain residues (Tyr/Phe) while projecting the phosphate backbone correctly.

2. Hydroxymethyl Functionality

The hydroxymethyl group (-CH2OH) is critical for synthesis and flexibility.

  • Observation: Direct phenol attachment (without the methylene spacer) results in rigid analogs that fail to couple efficiently during solid-phase synthesis.

  • Causality: The methylene spacer provides necessary rotational freedom, allowing the biaryl unit to adopt the optimal conformation for nuclease shielding without distorting the RNA helix.

3. Strand Selectivity Mechanism

Incorporating HMBP at the 3'-end of the Sense (Passenger) strand is the most effective strategy.

  • Mechanism:[1] The bulky biaryl group at the sense 3'-end sterically hinders the entry of the sense strand into the RISC complex. Consequently, the Antisense (Guide) strand is preferentially selected, reducing off-target effects.

Mechanistic Visualization

The following diagram illustrates how the HMBP modifier influences the RISC loading pathway.

RISC_Pathway cluster_legend Mechanism of Action siRNA siRNA Duplex (HMBP Modified) Loading RISC Loading Checkpoint siRNA->Loading Enters Cell Ago2 Argonaute 2 (Ago2) Sense_Discard Sense Strand Discarded (Blocked by HMBP) Ago2->Sense_Discard Steric Hindrance Antisense_Load Antisense Strand Loaded Ago2->Antisense_Load Preferred Selection Loading->Ago2 Binds PAZ Domain Silencing Target mRNA Cleavage Antisense_Load->Silencing Active RISC HMBP_Note HMBP (Biaryl) mimics 3' overhang but blocks 'wrong' strand

Caption: The HMBP modifier (3'-Hydroxymethyl-biphenyl) acts as a selection filter, promoting the loading of the therapeutic antisense strand into Ago2 while blocking the sense strand.

Experimental Protocols

To validate the SAR of HMBP analogs, the following self-validating protocols are recommended.

Protocol A: Synthesis of HMBP Phosphoramidite

Prerequisite for solid-phase RNA synthesis.

  • Coupling: React 3-bromobenzyl alcohol with 4-hydroxyphenylboronic acid using Suzuki-Miyaura coupling (Pd(PPh3)4, K2CO3, Dioxane/H2O).

    • Validation: Monitor by TLC (Hexane/EtOAc). Product should be UV active and distinct from starting materials.

  • Protection: Selectively protect the primary alcohol (benzyl) with DMTr-Cl (Dimethoxytrityl chloride) in Pyridine.

    • Why: The primary alcohol mimics the 5'-OH of ribose; the phenol mimics the 3'-position.

  • Phosphitylation: React the phenolic hydroxyl with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and DIPEA in dry DCM.

    • Critical Step: Perform under Argon. Moisture destroys the phosphoramidite.

    • QC: 31P NMR should show a sharp singlet around 148-150 ppm.

Protocol B: Evaluation of Nuclease Resistance
  • Incubation: Incubate 5 μM modified siRNA in 10% human serum at 37°C.

  • Sampling: Aliquot samples at t = 0, 1, 4, 8, 12, 24 hours.

  • Quenching: Immediately freeze in liquid nitrogen or add TBE-Urea loading buffer.

  • Analysis: Analyze via 20% Polyacrylamide Gel Electrophoresis (PAGE).

  • Quantification: Stain with SYBR Gold and quantify band intensity using ImageJ.

    • Success Criteria: HMBP-modified siRNA should retain >50% integrity at 12 hours, whereas unmodified siRNA degrades < 1 hour.

References

  • Yoshikawa, K., Ogata, A., Matsuda, C., Kohara, M., Iba, H., Kitade, Y., & Ueno, Y. (2011).[1][4] Incorporation of Biaryl Units into the 5' and 3' Ends of Sense and Antisense Strands of siRNA Duplexes Improves Strand Selectivity and Nuclease Resistance.[1][3][4][5][6] Bioconjugate Chemistry, 22(1), 42–49.[1][5] [Link]

  • Chang, C. I., Hong, S. W., Kim, S., & Lee, D. K. (2007). A structure-activity relationship study of siRNAs with structural variations. Biochemical and Biophysical Research Communications, 359(4), 997–1003. [Link]

  • Hutvágner, G., & Simard, M. J. (2008). Argonaute proteins: key players in RNA silencing.[5] Nature Reviews Molecular Cell Biology, 9(1), 22–32. [Link]

Sources

Validation

A Comparative Guide to the Purity Validation of Synthesized 4-(3-Hydroxymethylphenyl)phenol

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reprod...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. The compound 4-(3-Hydroxymethylphenyl)phenol, also known as [1,1'-biphenyl]-3,4'-diol, is a versatile intermediate in medicinal chemistry. Its bifunctional nature, possessing both a phenolic hydroxyl and a benzylic alcohol, makes it a valuable scaffold. However, this reactivity also presents challenges in its synthesis and purification. This guide provides an in-depth comparison of analytical techniques for validating the purity of synthesized 4-(3-Hydroxymethylphenyl)phenol, grounded in established scientific principles and field-proven insights.

The reliable assessment of purity requires a multi-faceted approach, as no single technique can provide a complete picture. Here, we will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method will be evaluated based on its specificity, sensitivity, and the nature of the information it provides, empowering you to make informed decisions for your analytical workflow.

Understanding the Synthetic Landscape and Potential Impurities

A common and efficient method for the synthesis of unsymmetrical biaryl compounds like 4-(3-Hydroxymethylphenyl)phenol is the Suzuki-Miyaura cross-coupling reaction.[1][2] A plausible synthetic route would involve the palladium-catalyzed coupling of (3-(hydroxymethyl)phenyl)boronic acid with 4-bromophenol.

From this synthetic strategy, we can anticipate several classes of potential impurities:

  • Unreacted Starting Materials: (3-(hydroxymethyl)phenyl)boronic acid and 4-bromophenol.

  • Homocoupling By-products: Biphenyl-3,3'-dimethanol and biphenyl-4,4'-diol.

  • Catalyst-Related Impurities: Residual palladium and phosphine ligands (or their oxides).[3]

  • Solvent and Reagent Residues: Organic solvents and inorganic salts from the reaction and workup.

A robust analytical validation strategy must be capable of separating and detecting these diverse chemical entities.

Comparative Analysis of Purity Validation Techniques

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the cornerstone of purity analysis for non-volatile organic compounds in the pharmaceutical industry.[4] Its strength lies in its ability to separate compounds with subtle differences in polarity, providing both qualitative and quantitative information.

dot

Caption: Workflow for HPLC Purity Validation.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point, offering excellent retention and resolution for aromatic compounds. A biphenyl stationary phase could offer alternative selectivity due to π-π interactions.[5][6]

  • Mobile Phase:

    • A: Water with 0.1% formic acid (to ensure good peak shape for the phenolic groups).[7]

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient from low to high organic phase concentration is necessary to elute both polar (e.g., starting materials) and non-polar (e.g., homocoupled by-products) impurities within a reasonable timeframe. A typical gradient might be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. A DAD can provide additional spectral information to aid in peak identification.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile/water) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

This protocol is designed as a self-validating system. The use of a gradient ensures that a wide range of potential impurities can be detected. The acidic mobile phase modifier suppresses the ionization of the phenolic hydroxyl groups, leading to sharper, more symmetrical peaks. System suitability tests, as mandated by pharmacopeias like the USP, must be performed before analysis to ensure the chromatographic system is performing adequately.[8][9] This includes checks for resolution, peak symmetry, and injection precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous identification and structural confirmation of organic molecules.[10] While not typically used for routine quantitative purity analysis in the same way as HPLC, it is invaluable for identifying unknown impurities and confirming the structure of the main component.

dot

Caption: Workflow for NMR Structural Validation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ (which will solubilize the polar compound and allow for the observation of exchangeable -OH protons).

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, helping to piece together molecular fragments.[11]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting molecular fragments.

The combination of 1D and 2D NMR experiments provides a comprehensive structural fingerprint of the synthesized compound.[12] The presence of signals that do not correspond to the target molecule can indicate impurities. For example, the symmetrical nature of homocoupled by-products would result in simpler spectra than that of the desired unsymmetrical product. The structure of any significant impurity can often be elucidated directly from the NMR data, making this technique highly authoritative.

Mass Spectrometry (MS): Unrivaled Sensitivity and Molecular Weight Information

Mass spectrometry provides precise molecular weight information and, through fragmentation analysis, can offer structural insights.[13] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying trace-level impurities.

dot

Caption: Workflow for Mass Spectrometry Analysis.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight (TOF) analyzer) with an electrospray ionization (ESI) source.

  • Chromatography: The HPLC conditions would be similar to those described above, although potentially with a volatile buffer like ammonium formate instead of formic acid if positive ion mode is also desired.

  • MS Parameters (Negative Ion Mode):

    • Ionization: ESI negative mode is ideal for phenolic compounds, which readily deprotonate to form [M-H]⁻ ions.[14]

    • Full Scan Analysis: Acquire data over a mass range of m/z 50-500 to detect the molecular ions of the target compound and potential impurities.

    • MS/MS (Tandem Mass Spectrometry): Select the [M-H]⁻ ion of 4-(3-Hydroxymethylphenyl)phenol (expected m/z 199.07) and fragment it to obtain a characteristic fragmentation pattern. This can be used for definitive identification.

In negative ion mode, fragmentation of the [M-H]⁻ ion of 4-(3-Hydroxymethylphenyl)phenol would likely involve cleavages around the functional groups. Common losses for phenolic compounds include the loss of small neutral molecules.[15][16]

The high sensitivity of MS makes it ideal for detecting impurities at levels that might be missed by UV detection in HPLC or by NMR. High-resolution mass spectrometry (HRMS) can provide elemental composition data, which is incredibly powerful for identifying unknown impurities.[17] The coupling of MS with HPLC allows for the separation of isomers, which would have the same mass but different retention times.

Data Summary and Comparison

Parameter High-Performance Liquid Chromatography (HPLC-UV) Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Primary Use Quantitative purity assessment and separation of impurities.Unambiguous structural confirmation and identification of unknown impurities.Molecular weight determination and identification of trace-level impurities.
Specificity High for separating isomers and related compounds.Very high; provides a unique structural fingerprint.High molecular weight specificity; limited for isomers unless coupled with chromatography.
Sensitivity Good (typically low µg/mL).Lower (requires mg quantities).Excellent (can reach pg/mL levels).
Quantitative Accuracy Excellent, the gold standard for purity assays.Can be quantitative (qNMR) but requires specific setup and standards.Can be quantitative, but often requires isotopically labeled standards for best accuracy.
Impurity Identification Based on retention time relative to standards. DAD provides some spectral information.Excellent; full structure of impurities can often be determined.Provides molecular weight of impurities; fragmentation helps in structural inference.
Throughput High; suitable for routine quality control.Low; longer experiment times and complex data analysis.High when used for direct infusion; moderate when coupled with LC.
Authoritative Grounding Methods are standard in pharmacopeias (e.g., USP <621>).[18]The definitive method for structural elucidation.[19]Provides fundamental molecular property (mass).

Conclusion: An Integrated Approach for Definitive Purity Validation

For the comprehensive and trustworthy validation of synthesized 4-(3-Hydroxymethylphenyl)phenol, a single analytical technique is insufficient. The optimal strategy is an integrated approach that leverages the strengths of each method.

  • HPLC-UV should be employed as the primary method for routine purity testing and quantification. Its robustness, precision, and high throughput make it ideal for quality control.[20][21]

  • NMR spectroscopy is essential for the initial structural confirmation of the synthesized batch and for the definitive identification of any significant unknown impurities detected by HPLC.

  • LC-MS serves as a powerful complementary technique, providing molecular weight confirmation and unparalleled sensitivity for detecting trace-level impurities that may not be visible in the HPLC-UV chromatogram or NMR spectrum.

By combining these techniques, researchers and drug development professionals can build a complete and defensible purity profile for 4-(3-Hydroxymethylphenyl)phenol, ensuring the quality and integrity of their subsequent research and development activities. This multi-pronged approach embodies the principles of scientific rigor and self-validation, providing the highest level of confidence in the final product.

References

  • Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435–18482. [Link]

  • ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • National Center for Biotechnology Information. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ResearchGate. (2000). Strategy for the synthesis of (+)-biphenylcis-3,4-dihydrodiol. [Link]

  • ResearchGate. (2020). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). [Link]

  • National Center for Biotechnology Information. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. [Link]

  • arXiv. (2025). NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. [Link]

  • Scientific Electronic Library Online. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • AMS Biotechnology (AMSBIO). (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • PubMed. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
  • ScienceDirect. (n.d.). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters. [Link]

  • National Center for Biotechnology Information. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. [Link]

  • ACS Publications. (2021). Synthesis of Highly Substituted Biaryls by the Construction of a Benzene Ring via In Situ Formed Acetals. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • University of Hertfordshire. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • PubMed. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. [Link]

  • ResearchGate. (2025). HPLC Monitoring of Biphenyl Derivatives with UV and Electrochemical Detection Modes. [Link]

  • ScienceDirect. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

  • MDPI. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. [Link]

  • Chromtech. (n.d.). Chromatography Products. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • MDPI. (2025). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. [Link]

  • ResearchGate. (2025). Synthesis, structures and optical properties of 3,3′-disubstituted biphenyl compounds. [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. [Link]

Sources

Comparative

A Researcher's Guide to the In Vivo Validation of 4-(3-Hydroxymethylphenyl)phenol: A Comparative Framework

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is a rigorous one. This guide provides a comprehensive framework for the...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is a rigorous one. This guide provides a comprehensive framework for the in vivo validation of 4-(3-Hydroxymethylphenyl)phenol, a novel synthetic phenolic compound. While direct in vivo data for this specific molecule is not yet publicly available, this document will leverage established principles of pharmacology and the known biological activities of phenolic compounds to construct a robust, scientifically-grounded roadmap for its evaluation. We will explore a hypothetical therapeutic application in the context of inflammatory disease and compare its potential efficacy against a current standard-of-care treatment.

Introduction to 4-(3-Hydroxymethylphenyl)phenol and the Rationale for In Vivo Studies

Phenolic compounds are a diverse class of molecules recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] The structure of 4-(3-Hydroxymethylphenyl)phenol, featuring a biphenyl scaffold with hydroxyl and hydroxymethyl substitutions, suggests the potential for interaction with biological systems, particularly those involved in inflammatory signaling pathways. The hydroxyl groups can act as hydrogen bond donors and acceptors, while the overall structure may allow for binding to specific protein targets.

The progression of any novel compound into preclinical development hinges on successful in vivo validation.[3][4] Such studies are crucial for understanding a drug's efficacy, safety profile, and pharmacokinetic/pharmacodynamic (PK/PD) relationship in a complex biological system, which cannot be fully recapitulated by in vitro models. This guide will therefore outline a hypothetical, yet methodologically sound, approach to the in vivo assessment of 4-(3-Hydroxymethylphenyl)phenol as a potential anti-inflammatory agent.

Hypothetical Mechanism of Action and Comparative Agent

Based on the known anti-inflammatory effects of other phenolic compounds, we can hypothesize that 4-(3-Hydroxymethylphenyl)phenol may exert its therapeutic effects by modulating key inflammatory signaling pathways. A plausible mechanism could involve the inhibition of pro-inflammatory cytokines and enzymes, such as Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2).

To provide a benchmark for its potential efficacy, we will compare 4-(3-Hydroxymethylphenyl)phenol against a well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib , which selectively inhibits COX-2.

Visualizing the Hypothesized Signaling Pathway

G Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Inflammatory Stimulus->Cell Membrane Activates Pro-inflammatory Cytokines (e.g., TNF-α) Pro-inflammatory Cytokines (e.g., TNF-α) Cell Membrane->Pro-inflammatory Cytokines (e.g., TNF-α) Induces release of COX-2 Upregulation COX-2 Upregulation Pro-inflammatory Cytokines (e.g., TNF-α)->COX-2 Upregulation Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Upregulation->Prostaglandin Synthesis Inflammation Inflammation Prostaglandin Synthesis->Inflammation 4-(3-Hydroxymethylphenyl)phenol 4-(3-Hydroxymethylphenyl)phenol 4-(3-Hydroxymethylphenyl)phenol->COX-2 Upregulation Inhibits (Hypothesized) Celecoxib Celecoxib Celecoxib->COX-2 Upregulation Inhibits

Caption: Hypothesized anti-inflammatory signaling pathway.

In Vivo Validation Workflow: A Step-by-Step Guide

The successful in vivo evaluation of a novel compound requires meticulous planning and execution. The following workflow outlines the key stages for assessing the anti-inflammatory effects of 4-(3-Hydroxymethylphenyl)phenol.

Visualizing the Experimental Workflow

G cluster_preclinical Preclinical In Vivo Study Animal Model Selection Animal Model Selection Dosing and Administration Dosing and Administration Animal Model Selection->Dosing and Administration Efficacy Assessment Efficacy Assessment Dosing and Administration->Efficacy Assessment Toxicity Assessment Toxicity Assessment Efficacy Assessment->Toxicity Assessment Data Analysis Data Analysis Toxicity Assessment->Data Analysis

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(3-Hydroxymethylphenyl)phenol

For the diligent researcher, scientist, and drug development professional, the commitment to safety and environmental stewardship extends beyond the laboratory bench to the meticulous management of chemical waste. This g...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the commitment to safety and environmental stewardship extends beyond the laboratory bench to the meticulous management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(3-Hydroxymethylphenyl)phenol, a compound that, while not as extensively documented as phenol, requires a cautious and informed approach due to its phenolic structure. The procedures outlined herein are grounded in established safety protocols for similar hazardous materials and are designed to ensure the well-being of laboratory personnel and the preservation of our environment.

Understanding the Hazard Profile: A Scientific Imperative

Therefore, it is imperative to handle 4-(3-Hydroxymethylphenyl)phenol as a hazardous substance, adhering to all relevant Occupational Safety and Health Administration (OSHA) and Environmental Protection Agency (EPA) guidelines for chemical waste.[4][5][6]

Immediate Safety and Handling: Your First Line of Defense

Prior to any handling or disposal procedure, a thorough risk assessment must be conducted. The following personal protective equipment (PPE) and handling protocols are mandatory:

  • Eye and Face Protection: Wear chemical splash goggles and a face shield to protect against accidental splashes.[2][3][7]

  • Hand Protection: Use appropriate chemical-resistant gloves. For phenolic compounds, neoprene, viton/neoprene, or butyl neoprene gloves are recommended.[3][8] Double gloving can provide an extra layer of protection.

  • Body Protection: A fully buttoned lab coat is essential.[8] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn.[8]

  • Ventilation: All handling and disposal procedures should be carried out in a certified chemical fume hood to prevent the inhalation of any potential vapors or dust.[8][9][10]

Emergency Preparedness:
  • An ANSI-approved eyewash station and safety shower must be immediately accessible.[3][8][9]

  • Ensure all personnel are familiar with the location and operation of emergency equipment.

  • Have a spill kit readily available that is appropriate for chemical spills.

Step-by-Step Disposal Protocol

The disposal of 4-(3-Hydroxymethylphenyl)phenol and its contaminated materials must be treated as hazardous waste.[2][7] Under no circumstances should this chemical or its solutions be disposed of down the drain.[9][10]

Table 1: Waste Segregation for 4-(3-Hydroxymethylphenyl)phenol
Waste TypeContainer RequirementsLabeling
Solid Waste (unused chemical, contaminated solids)A designated, leak-proof, and clearly labeled hazardous waste container.[3][10][11]"Hazardous Waste," "4-(3-Hydroxymethylphenyl)phenol," and the appropriate hazard pictograms.
Liquid Waste (solutions containing the compound)A compatible, sealed, and clearly labeled hazardous waste container.[10][11]"Hazardous Waste," "4-(3-Hydroxymethylphenyl)phenol Solution," list of all components with percentages, and hazard pictograms.
Contaminated Labware (pipette tips, gloves, etc.)A puncture-proof, sealable container designated for solid chemical waste.[10][12]"Hazardous Waste," "Contaminated Labware with 4-(3-Hydroxymethylphenyl)phenol," and hazard pictograms.
Disposal Workflow:

DisposalWorkflow cluster_PreDisposal Pre-Disposal Steps cluster_Storage Temporary Storage cluster_FinalDisposal Final Disposal Start Identify Waste Stream (Solid, Liquid, Contaminated) Segregate Segregate Waste into Appropriate Containers Start->Segregate Categorize Label Properly Label Containers with Contents and Hazards Segregate->Label Contain Store Store in a Designated Hazardous Waste Accumulation Area Label->Store Transfer to Storage Arrange Arrange for Pickup by a Licensed Waste Disposal Company Store->Arrange Initiate Disposal Request Document Complete all Necessary Waste Manifest Documentation Arrange->Document Schedule End Disposal Complete Document->End Finalize

Caption: A flowchart illustrating the proper workflow for the disposal of 4-(3-Hydroxymethylphenyl)phenol waste.

Detailed Procedural Steps:
  • Segregation at the Source: As waste is generated, immediately segregate it into the appropriate, pre-labeled waste containers as detailed in Table 1. Do not mix with other waste streams.[12]

  • Container Management: Ensure that all waste containers are kept securely closed except when adding waste.[10][11] Containers should be in good condition and compatible with the chemical waste.[11]

  • Temporary Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.[3][8][9]

  • Waste Pickup: Once the waste container is nearly full (approximately 90%), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[10]

  • Documentation: Complete all required hazardous waste manifests accurately and retain copies for your records as per EPA and local regulations.

Spill Management: A Calm and Calculated Response

In the event of a spill, the following procedures should be followed:

  • Alert Personnel: Immediately alert others in the vicinity.[1]

  • Evacuate if Necessary: For large spills, or if you are unsure of the hazard, evacuate the area and contact your EHS department.

  • Small Spills: For small spills that you are trained and equipped to handle:

    • Don appropriate PPE.

    • If the spill is a solid, carefully sweep it up and place it in a labeled hazardous waste container.[13] Avoid creating dust.[13]

    • If the spill is a liquid, absorb it with an inert absorbent material (e.g., vermiculite, sand) and place the contaminated material into a sealed, labeled hazardous waste container.[3]

    • Decontaminate the spill area with a suitable solvent, such as a 70% isopropanol or ethanol solution, and collect all cleanup materials as hazardous waste.[1]

The Scientific Rationale: Why These Steps Matter

The stringent protocols for handling and disposing of phenolic compounds are rooted in their chemical properties and toxicological profiles.

RationaleDiagram Phenol Phenolic Structure of 4-(3-Hydroxymethylphenyl)phenol Properties Chemical Properties: - Corrosive - Readily Absorbed by Skin - Potential for Systemic Toxicity Phenol->Properties Dictates Disposal Disposal Protocol Properties->Disposal Necessitates Segregation Waste Segregation Disposal->Segregation Containment Secure Containment Disposal->Containment LicensedDisposal Licensed Disposal Disposal->LicensedDisposal

Caption: A diagram illustrating the relationship between the chemical nature of phenolic compounds and the required disposal procedures.

The phenolic hydroxyl group imparts a corrosive nature to the molecule, capable of causing severe chemical burns upon contact.[1][2][3] Furthermore, the lipophilic character of the phenyl ring allows for rapid absorption through the skin, leading to potential systemic toxicity affecting the central nervous system, liver, and kidneys.[3][8] Improper disposal could lead to the contamination of water systems, posing a significant threat to aquatic life and potentially entering the human water supply.[14][15] Therefore, the segregation and containment of this waste in designated, sealed containers, followed by disposal through a licensed hazardous waste facility, is the only responsible course of action to mitigate these risks.

By adhering to these scientifically grounded procedures, you not only ensure your personal safety and that of your colleagues but also uphold your professional responsibility to protect the environment.

References

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  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • OSHA Chemical Hazards And Communication. (2022, October 5). National Center for Biotechnology Information. Retrieved from [Link]

  • SAFETY DATA SHEET - Phenol. (2017, October 13). OCI. Retrieved from [Link]

  • Hazardous Materials Compliance: OSHA Standards and Best Practices. (2025, October 6). Mancomm. Retrieved from [Link]

  • Hazardous waste in the United States. (n.d.). Wikipedia. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • Phenol. (n.d.). Western Washington University. Retrieved from [Link]

  • Phenol | Office of Environmental Health and Safety. (n.d.). Princeton University. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ACTenviro. Retrieved from [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. (n.d.). The University of Tennessee Health Science Center. Retrieved from [Link]

  • Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety. Retrieved from [Link]

  • SAFETY DATA SHEET - Phenol. (2010, December 3). Acros Organics. Retrieved from [Link]

  • Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. (n.d.). The Hong Kong Polytechnic University. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Phenol - Chemical Protocols and Instructions. (n.d.). Southern Utah University. Retrieved from [Link]

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